1-(Bromomethyl)bicyclo[1.1.1]pentane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(bromomethyl)bicyclo[1.1.1]pentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Br/c7-4-6-1-5(2-6)3-6/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZCSSCMSDFJJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161043-38-5 | |
| Record name | 1-(Bromomethyl)bicyclo[1.1.1]pentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
1-(Bromomethyl)bicyclo[1.1.1]pentane: A Technical Guide to its Structural Analysis for Advanced Drug Discovery
Introduction: The Bicyclo[1.1.1]pentane Scaffold – A Paradigm Shift in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer enhanced pharmacological properties is relentless. The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a transformative bioisostere for traditional aromatic and alkyne functionalities, offering a unique three-dimensional geometry that can significantly improve a drug candidate's metabolic stability, solubility, and target engagement.[1][2] This in-depth technical guide focuses on the structural analysis of a key BCP derivative, 1-(bromomethyl)bicyclo[1.1.1]pentane, a versatile building block for the synthesis of more complex pharmaceutical agents.[3][4] Through a detailed exploration of its synthesis, spectroscopic characterization, and structural nuances, this document aims to provide researchers, scientists, and drug development professionals with the critical insights necessary to effectively harness the potential of this remarkable scaffold.
Synthesis and Purification: Accessing the Core Scaffold
The primary route to this compound involves the radical-mediated addition of a bromomethyl radical source to [1.1.1]propellane.[1] The high strain energy of propellane's central bond provides the thermodynamic driving force for this reaction.
Experimental Protocol: Synthesis of this compound
Materials:
-
[1.1.1]Propellane solution in diethyl ether
-
Bromotrichloromethane (BrCCl₃) or dibromomethane (CH₂Br₂)
-
Radical initiator (e.g., AIBN or triethylborane)
-
Anhydrous solvent (e.g., diethyl ether or toluene)
-
Standard laboratory glassware and purification apparatus (silica gel chromatography)
Procedure:
-
To a solution of [1.1.1]propellane in the chosen anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen), add the bromomethyl radical source.
-
Initiate the reaction by adding the radical initiator. If using a photoinitiator, expose the reaction mixture to the appropriate wavelength of light.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
Purify the crude product via silica gel column chromatography using a non-polar eluent system (e.g., hexanes or a hexane/ethyl acetate gradient) to yield pure this compound.
Causality Behind Experimental Choices:
-
The use of an inert atmosphere is crucial to prevent quenching of the radical intermediates by atmospheric oxygen.
-
The choice of radical initiator and solvent can influence reaction efficiency and should be optimized for specific applications.
-
Silica gel chromatography is an effective method for separating the desired product from unreacted starting materials and byproducts.
Spectroscopic Characterization: Elucidating the Molecular Signature
A comprehensive spectroscopic analysis is essential for confirming the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of BCP derivatives.
-
¹H NMR: The proton NMR spectrum of this compound is characterized by two key signals: a singlet corresponding to the six equivalent bridgehead and methylene protons of the BCP cage, and a singlet for the two protons of the bromomethyl group. The chemical shift of the BCP protons is typically observed in the upfield region, reflecting the high degree of s-character in the C-H bonds.[5]
-
¹³C NMR: The carbon NMR spectrum displays three distinct signals: one for the bridgehead carbon attached to the bromomethyl group, one for the other bridgehead carbon, and one for the three equivalent methylene carbons of the cage. The chemical shifts provide valuable information about the electronic environment of each carbon atom.[5]
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the characteristic vibrational modes of the molecule. Key absorptions include C-H stretching and bending frequencies associated with the BCP cage and the bromomethyl group, as well as the C-Br stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak confirms the elemental composition, while the fragmentation pattern can offer insights into the stability of the BCP core.
Structural Analysis: A Deep Dive into the Bicyclo[1.1.1]pentane Core
The unique, rigid, and highly strained structure of the BCP cage is central to its utility as a bioisostere.
Bond Lengths and Angles
While a specific crystal structure for this compound is not publicly available, extensive X-ray crystallographic and computational studies on closely related BCP derivatives provide a clear picture of its expected structural parameters.[6][7][8][9]
| Parameter | Typical Value (Å or °) | Source |
| C1-C3 (Bridgehead-Bridgehead) | ~1.84 - 1.89 | [7][9] |
| C-C (Bridge) | ~1.54 - 1.56 | [9] |
| C-Br | ~1.94 | |
| C-C-C (Internal Angle) | ~74 | [7] |
| C-C-H (Angle) | ~120 |
Key Insights from Structural Data:
-
The inter-bridgehead C1-C3 distance is significantly longer than a typical C-C single bond, a direct consequence of the cage's strain.
-
The C-C bonds of the bridges are also slightly elongated.
-
The internal C-C-C bond angles are highly compressed from the ideal tetrahedral angle of 109.5°.
-
Computational studies suggest that the bridgehead carbons exhibit a higher degree of s-character in their bonding orbitals than typical sp³ carbons.[6]
Conformational Analysis
The BCP core is exceptionally rigid, with very limited conformational freedom. The primary conformational variable is the rotation around the C1-CH₂Br bond. Due to the symmetrical nature of the BCP cage, this rotation has a low energy barrier.
Reactivity and Applications in Drug Design
The bromomethyl group of this compound serves as a versatile synthetic handle for a wide range of chemical transformations, including nucleophilic substitutions and cross-coupling reactions.[4] This allows for the facile introduction of diverse functional groups at the bridgehead position, enabling the exploration of a vast chemical space in drug discovery programs.
The BCP core itself imparts several desirable properties to drug candidates:
-
Improved Metabolic Stability: The C-H bonds of the BCP cage are less susceptible to enzymatic oxidation compared to the C-H bonds of aromatic rings.[3]
-
Enhanced Solubility: The non-planar, saturated nature of the BCP scaffold can disrupt crystal packing and improve aqueous solubility.
-
Novel Exit Vectors: The rigid, linear geometry of 1,3-disubstituted BCPs provides unique and well-defined exit vectors for substituents, allowing for precise control over their spatial orientation in a binding pocket.
Conclusion
This compound is a pivotal building block in modern medicinal chemistry, providing a gateway to a class of compounds with exceptional potential to overcome the limitations of traditional flat aromatic scaffolds. A thorough understanding of its synthesis, spectroscopic properties, and unique structural features is paramount for its effective application in the design and development of next-generation therapeutics. This guide provides a foundational framework for researchers to confidently incorporate this powerful tool into their drug discovery endeavors.
Visualizations
Figure 1: Structure of this compound.
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The Emergent Workhorse of 3D-Fragment-Based Drug Design: A Physicochemical Deep Dive into 1-(Bromomethyl)bicyclo[1.1.1]pentane
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the ongoing quest to escape "flatland" in medicinal chemistry, the bicyclo[1.e1.1]pentane (BCP) scaffold has rapidly emerged as a premier three-dimensional (3D) bioisostere for para-substituted phenyl rings, internal alkynes, and tert-butyl groups.[1][2] Its rigid, cage-like structure offers a unique vector for substituent placement while often improving critical drug-like properties such as solubility and metabolic stability.[2] At the forefront of functionalized BCP building blocks is 1-(Bromomethyl)bicyclo[1.1.1]pentane, a versatile intermediate that marries the desirable 3D core with a reactive handle for diverse synthetic elaborations. This technical guide provides an in-depth analysis of the core physicochemical properties of this compound, offering insights into its handling, reactivity, and application for professionals in drug discovery and development.
Core Molecular & Physical Properties
This compound is a liquid at room temperature, a characteristic that simplifies its handling and dispensing in a laboratory setting.[3] Key identifying and physical data are summarized in Table 1. It is important to note that while the molecular formula and weight are definitively established, experimental values for properties such as boiling point, density, and solubility are not widely published in the scientific literature, a common trait for specialized, non-commodity chemical reagents.[4] The provided data is a consolidation from major chemical suppliers and available literature.
Table 1: Core Physical and Chemical Identifiers of this compound
| Property | Value | Source(s) |
| CAS Number | 161043-38-5 | [3][5] |
| Molecular Formula | C₆H₉Br | [3][5] |
| Molecular Weight | 161.04 g/mol | [5] |
| Physical State | Liquid | [3] |
| Purity | Typically ≥95% | [3] |
| Boiling Point | Not available | [4] |
| Density | Not available | [4] |
| Solubility | Not available in water | [4] |
| InChI | InChI=1S/C6H9Br/c7-4-6-1-5(2-6)3-6/h5H,1-4H2 | [6] |
| InChI Key | ASZCSSCMSDFJJR-UHFFFAOYSA-N | [6] |
| SMILES | BrCC12CC(C1)C2 | [6] |
Spectroscopic Signature: The Fingerprint of a Strained System
The unique, highly strained structure of the bicyclo[1.1.1]pentane core gives rise to a distinct spectroscopic fingerprint. Understanding these characteristics is paramount for reaction monitoring and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary tool for the structural confirmation of this compound.
-
¹H NMR: The proton NMR spectrum is deceptively simple. It is characterized by two main signals: a singlet corresponding to the six equivalent bridgehead and methylene protons of the BCP cage, and another singlet for the two protons of the bromomethyl group. The exact chemical shifts can vary slightly depending on the solvent used. A representative spectrum is available from chemical suppliers like ChemicalBook.[7]
-
¹³C NMR: The carbon NMR spectrum is equally straightforward, showing three distinct signals corresponding to the bridgehead carbons, the methylene carbons of the cage, and the carbon of the bromomethyl group.
Mass Spectrometry (MS)
Table 2: Predicted Collision Cross Section (CCS) and m/z for Adducts of this compound
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 160.99603 | 119.7 |
| [M+Na]⁺ | 182.97797 | 127.5 |
| [M-H]⁻ | 158.98147 | 125.5 |
| [M+NH₄]⁺ | 178.02257 | 129.0 |
| [M+K]⁺ | 198.95191 | 126.8 |
| Data sourced from PubChemLite.[8] |
Infrared (IR) Spectroscopy
Although a specific IR spectrum for the title compound is not widely published, the IR spectrum of the parent bicyclo[1.1.1]pentane has been studied in high resolution.[9] Key vibrational modes for this compound would include C-H stretching and bending frequencies characteristic of the strained cage, as well as the C-Br stretching frequency of the bromomethyl group.
Synthesis, Reactivity, and Stability: A Guide for the Synthetic Chemist
The utility of this compound lies in its predictable and versatile reactivity, stemming from the interplay between the stable BCP core and the reactive alkyl bromide moiety.
Synthesis Pathway
The synthesis of this compound and related haloalkyl BCPs typically proceeds via the radical addition of a haloalkane to [1.1.1]propellane, a highly strained and reactive precursor.[10][11] This strain-release-driven reaction is the cornerstone of modern BCP chemistry.
Caption: General synthetic workflow for this compound.
This process is highly efficient due to the energetic relief of ring strain in [1.1.1]propellane. The choice of radical initiator is crucial; both chemical initiators like triethylborane and photochemical methods have proven effective, allowing for mild reaction conditions and broad functional group tolerance.[11]
Reactivity Profile
The primary mode of reactivity for this compound is nucleophilic substitution at the methylene carbon. The C-Br bond is susceptible to displacement by a wide range of nucleophiles, including amines, thiols, azides, and carbanions. This allows for the straightforward introduction of diverse functionalities onto the BCP scaffold, making it an invaluable building block in fragment-based drug design and library synthesis.[12]
It is important to consider that this is a neopentyl-type bromide. While typically sterically hindered, the rigid geometry of the BCP cage positions the reactive center for accessible attack, though reaction rates may be slower than for less hindered primary alkyl bromides.
Stability and Handling
This compound is generally stable under standard laboratory conditions. However, like many alkyl bromides, it should be stored in a cool, dark place to prevent degradation. It is incompatible with strong oxidizing agents, acids, and acid chlorides.[4] The BCP core itself is remarkably stable despite its high strain energy.[13]
Experimental Protocols: A Framework for Characterization
While specific, validated protocols for determining all physicochemical properties of this exact compound are not published, standard analytical methods can be readily applied. The following outlines the principles for their determination.
Determination of Boiling Point (Micro-method)
-
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For small sample sizes, a micro-boiling point determination using a Thiele tube or a similar apparatus is appropriate.
-
Methodology:
-
A small amount of the liquid is placed in a capillary tube, which is then attached to a thermometer.
-
The assembly is heated in an oil bath.
-
The boiling point is recorded as the temperature at which a steady stream of bubbles emerges from the capillary tube.
-
Determination of Density
-
Principle: Density is the mass per unit volume.
-
Methodology:
-
A known volume of the liquid is accurately measured using a calibrated micropipette or a pycnometer.
-
The mass of this volume is determined using an analytical balance.
-
The density is calculated by dividing the mass by the volume.
-
Solubility Assessment
-
Principle: Solubility is the ability of a solute to dissolve in a solvent to form a homogeneous solution.
-
Methodology:
-
A small, known amount of this compound is added to a known volume of a test solvent (e.g., water, ethanol, dichloromethane, DMSO) at a controlled temperature.
-
The mixture is agitated, and visual inspection is used to determine if the solute has fully dissolved.
-
This can be done qualitatively (soluble, sparingly soluble, insoluble) or quantitatively by determining the concentration of a saturated solution.
-
Caption: Workflow for determining key physical properties.
Conclusion and Future Outlook
This compound is more than just a chemical curiosity; it is a potent tool in the arsenal of the modern medicinal chemist. Its well-defined 3D structure, combined with the versatile reactivity of the bromomethyl group, provides a reliable and efficient entry point to novel chemical space. While some of its fundamental physicochemical properties are not yet extensively documented, its synthesis and reactivity are well-precedented within the broader context of BCP chemistry. As the drive to create more drug-like, sp³-rich molecules continues, the importance and application of this and related BCP building blocks are set to expand, making a thorough understanding of their properties essential for innovation in drug discovery.
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Capot Chemical. (2025). MSDS of this compound. Retrieved from [Link]
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Organic Syntheses. (n.d.). Bicyclo[1.1.0]butane. Retrieved from [Link]
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Chemspace. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (n.d.). A) Synthesis of the bicyclo[1.1.1]pentane framework through carbene... Retrieved from [Link]
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A Technical Guide to the Synthesis of 1-(Bromomethyl)bicyclo[1.1.1]pentane from [1.1.1]Propellane: A Gateway to Novel Bioisosteres
Authored by: Gemini, Senior Application Scientist
Abstract: Bicyclo[1.1.1]pentanes (BCPs) have emerged as indispensable three-dimensional scaffolds in modern drug discovery, serving as non-classical bioisosteres for para-substituted benzene rings, alkynes, and tert-butyl groups.[1][2][3] Their unique rigid structure can significantly improve key pharmaceutical properties such as solubility and metabolic stability.[2][4] [1.1.1]Propellane, a highly strained hydrocarbon, is the most common and versatile precursor for accessing the BCP core.[4][5] This guide provides an in-depth technical overview of the synthesis of 1-(bromomethyl)bicyclo[1.1.1]pentane, a crucial and versatile building block, via the radical-mediated ring-opening of [1.1.1]propellane. We will explore the underlying reaction mechanisms, provide detailed experimental protocols, and discuss the critical parameters that govern the success of this transformation.
The Strategic Importance of Bicyclo[1.1.1]pentanes (BCPs)
The principle of bioisosterism—the replacement of a functional group within a biologically active molecule with another group to enhance desired properties without losing efficacy—is a cornerstone of medicinal chemistry. The BCP scaffold has gained prominence as a "phenyl ring mimic" due to its rigid, linear geometry and similar placement of substituents at the 1 and 3 positions.[2] However, unlike the flat, aromatic phenyl ring, the sp³-hybridized nature of the BCP core offers an "escape from flatland," which can lead to:
-
Improved Solubility: The non-planar, saturated structure of BCPs often increases the aqueous solubility of a compound compared to its aromatic counterpart.[2]
-
Enhanced Metabolic Stability: The C-H bonds on the BCP cage are exceptionally strong and less susceptible to oxidative metabolism by cytochrome P450 enzymes.[2]
-
Novel Intellectual Property: Incorporating a BCP moiety provides a clear path to novel chemical entities with distinct patentability.
The target molecule of this guide, this compound, is a particularly valuable building block. The bromomethyl group serves as a versatile synthetic handle, allowing for subsequent nucleophilic substitutions, cross-coupling reactions, or further elaborations to install the BCP motif onto a wide range of molecular architectures.
[1.1.1]Propellane: A Strained but Essential Precursor
The synthesis of BCP derivatives hinges on the unique reactivity of [1.1.1]propellane (tricyclo[1.1.1.0¹³]pentane). This molecule contains a central carbon-carbon bond where the geometry is severely distorted, resulting in immense ring strain, estimated to be around 102 kcal/mol.[6] This high strain energy is the thermodynamic driving force for its reactions; the molecule readily undergoes ring-opening additions to relieve this strain.[5][7]
Due to its high reactivity and tendency to polymerize, [1.1.1]propellane is not typically isolated as a pure substance. Instead, it is prepared in situ or used as a dilute solution in an inert solvent like diethyl ether or pentane. The most widely adopted synthesis was developed by Szeimies and co-workers, starting from 3-chloro-2-(chloromethyl)propene.[6][8] For the purposes of this guide, we will assume the availability of a standardized solution of [1.1.1]propellane.
The Core Synthesis: Radical Bromomethylation
The most efficient and direct route to this compound is through a free-radical chain reaction involving the addition of a bromomethyl radical (•CH₂Br) to [1.1.1]propellane.
The Underlying Mechanism
The reaction proceeds via a classical radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination. The propagation cycle is the productive pathway that generates the desired molecule.
Caption: Figure 1. Radical Chain Mechanism.
-
Initiation: The reaction begins with the generation of the key bromomethyl radical (•CH₂Br). This can be achieved using various methods, such as the photochemical or thermal decomposition of a radical initiator in the presence of a bromomethyl source like dibromomethane (CH₂Br₂).
-
Propagation (Step 1): A bromomethyl radical attacks the highly strained central C1-C3 bond of [1.1.1]propellane. This step is highly exothermic as it relieves significant ring strain, leading to the formation of a more stable 3-(bromomethyl)bicyclo[1.1.1]pentan-1-yl bridgehead radical.
-
Propagation (Step 2): The newly formed bridgehead radical abstracts a hydrogen atom from a suitable hydrogen donor (H-Donor) in the reaction mixture. This yields the final product, this compound, and regenerates a radical (Donor•) that can continue the chain.
-
Termination: The reaction is terminated when two radical species combine, ending the chain reaction.
Causality Behind Experimental Choices
The success of this synthesis is critically dependent on the careful selection of reagents and conditions.
| Parameter | Choice & Rationale |
| Bromomethyl Source | Dibromomethane (CH₂Br₂): The most common and cost-effective choice. It serves as the precursor to the •CH₂Br radical. |
| Radical Initiator | Triethylborane (BEt₃): Preferred for its ability to initiate radical reactions at ambient temperature upon exposure to trace oxygen. This avoids harsh heating that could degrade the propellane.[9] Photocatalysis: Modern methods use visible-light photocatalysts to generate radicals under exceptionally mild conditions, offering high functional group tolerance.[10][11] |
| H-Atom Donor | Tris(trimethylsilyl)silane ((TMS)₃SiH): An excellent hydrogen atom donor. Its inclusion is crucial to ensure that the bridgehead radical intermediate is efficiently trapped to form the desired product. In its absence, competitive side reactions like polymerization or abstraction of a bromine atom (leading to 1-bromo-3-(bromomethyl)BCP) can occur. |
| Solvent | Ethereal Solvents (Et₂O) / Hydrocarbons (Pentane): [1.1.1]Propellane is typically prepared and stored in these inert solvents. The reaction is carried out in the same medium to avoid unnecessary manipulation of the reactive precursor.[12] |
| Concentration | High Dilution: The reaction must be run at a low concentration of [1.1.1]propellane (typically <0.2 M) to disfavor radical-induced polymerization, which can be a significant side reaction. |
Experimental Protocol: A Practical Workflow
The following protocol describes a general, field-proven method for the synthesis of this compound using a triethylborane initiator. All operations must be performed under an inert atmosphere (e.g., Argon or Nitrogen) due to the air-sensitivity of triethylborane.
Caption: Figure 2. Experimental Workflow.
Step-by-Step Methodology
-
Flask Preparation: To a flame-dried Schlenk flask under a positive pressure of argon, add a magnetic stir bar.
-
Reagent Addition:
-
Add a standardized solution of [1.1.1]propellane (1.0 eq.).
-
Add dibromomethane (10.0 eq.).
-
Add tris(trimethylsilyl)silane (1.5 eq.).
-
-
Initiation: Slowly add a solution of triethylborane (1.0 M in hexanes, 0.2 eq.) dropwise via syringe over 10 minutes. A slight exotherm may be observed.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the consumption of [1.1.1]propellane by taking aliquots and analyzing via GC-MS (quenching the aliquot with a small amount of iodine to derivatize any remaining propellane to 1,3-diiodobicyclo[1.1.1]pentane). The reaction is typically complete within 1-2 hours.
-
Workup:
-
Once the reaction is complete, remove the septum and stir the solution open to the air for 15 minutes to quench any remaining BEt₃ and silane radicals.
-
Dilute the mixture with diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2x) and saturated brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in pentane to afford this compound as a colorless oil.
Safety and Handling Considerations
-
[1.1.1]Propellane: As a highly strained molecule, it should only be handled in dilute solutions. Concentrated propellane is unstable and can polymerize with explosive force.[6]
-
Triethylborane (BEt₃): Pyrophoric and will ignite on contact with air. It must be handled using strict air-free techniques (Schlenk line or glovebox).
-
Dibromomethane: A toxic and suspected carcinogenic compound. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Conclusion and Outlook
The synthesis of this compound from [1.1.1]propellane via a radical-mediated pathway represents a robust and highly efficient method for producing a key pharmaceutical building block. By understanding the underlying mechanistic principles—particularly the critical roles of the radical initiator and the hydrogen atom donor—researchers can reliably access this versatile compound. The continued development of milder initiation techniques, such as visible-light photocatalysis, will further broaden the scope and applicability of this transformation, empowering drug development professionals to explore the valuable chemical space offered by BCP bioisosteres.
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Wang, K., et al. (2024). Photocatalyzed 1,3-Bromodifluoroallylation of [1.1.1]Propellane with α-Trifluoromethylalkenes and KBr Salts. Organic Letters. [Link]
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Sterling, A. J., et al. (2019). Synthesis of Enantioenriched α-Chiral Bicyclo[1.1.1]pentanes. Organic Letters, 21(7), 2013–2017. [Link]
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The Ascent of a Three-Dimensional Scaffold: A Technical Guide to the Discovery and History of Bicyclo[1.1.1]pentane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bicyclo[1.1.1]pentane (BCP) motif, once a mere curiosity of strained ring chemistry, has emerged as a cornerstone in modern medicinal chemistry. Its rigid, three-dimensional structure offers a compelling alternative to traditional, planar aromatic systems, providing a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. This in-depth technical guide traverses the historical landscape of BCP chemistry, from its challenging initial synthesis to the development of sophisticated methodologies for its incorporation and functionalization. We will explore the pivotal role of [1.1.1]propellane as a gateway to this unique scaffold and detail the evolution of synthetic strategies that have unlocked its vast potential. Through an examination of its application as a bioisostere, this guide will provide researchers and drug development professionals with the foundational knowledge and practical insights necessary to leverage the transformative power of the BCP core in the design of next-generation therapeutics.
A Historical Perspective: From Chemical Curiosity to a Pillar of Drug Discovery
The story of bicyclo[1.1.1]pentane begins in 1964, when Kenneth B. Wiberg and his colleagues first reported its synthesis.[1][2] At the time, the molecule was primarily of interest to physical organic chemists for its highly strained ring system, possessing a significant 66.6 kcal mol⁻¹ of strain energy compared to its acyclic counterpart, pentane.[1][2] For decades, the synthesis of BCP and its derivatives remained a formidable challenge, limiting its exploration to niche academic pursuits.
A significant turning point came with the synthesis of the even more strained hydrocarbon, [1.1.1]propellane.[3][4] This remarkable molecule, with its inverted tetrahedral geometry at the bridgehead carbons, proved to be a versatile precursor for the synthesis of a wide array of 1,3-disubstituted BCPs. The ability to functionalize the BCP core at its bridgehead positions opened the door for its consideration in broader applications.
The true "explosion of interest" in BCPs, however, was ignited by the field of medicinal chemistry.[1] In 1996, Pellicciari and coworkers reported a BCP analogue of (S)-(4-carboxyphenyl)glycine that exhibited potent and selective activity as a metabolic glutamate receptor antagonist.[1][2] This seminal work demonstrated that the BCP scaffold could effectively mimic the geometry of a para-substituted benzene ring while conferring unique properties.[1][2] Over the subsequent years, and particularly in the last decade, the BCP motif has become firmly established as a valuable bioisostere for para-substituted arenes, internal alkynes, and tert-butyl groups.[1][2][5] This surge in interest has been fueled by the potential of BCPs to improve critical drug-like properties such as solubility, metabolic stability, and passive permeability.[5][6]
The Gateway to Functionality: The [1.1.1]Propellane Route
The majority of functionalized bicyclo[1.1.1]pentane derivatives are synthesized from a common, highly strained intermediate: [1.1.1]propellane. The central carbon-carbon bond of propellane is exceptionally weak and readily undergoes homolytic or heterolytic cleavage, providing a powerful and versatile entry point for the introduction of a wide range of substituents at the bridgehead positions.
Synthesis of [1.1.1]Propellane
The synthesis of [1.1.1]propellane itself is a critical first step. A common laboratory-scale preparation involves the reaction of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane with an alkyllithium reagent, such as methyllithium, in diethyl ether. This reaction proceeds through a double dehalogenation and intramolecular cyclization to form the strained propellane skeleton.
Experimental Protocol: Synthesis of [1.1.1]Propellane Solution [7]
-
Reaction Setup: A flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer is charged with a solution of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane in diethyl ether and cooled to -78 °C under an inert atmosphere (e.g., argon).
-
Reagent Addition: A solution of methyllithium in diethyl ether is added dropwise to the stirred solution, maintaining the temperature below -70 °C.
-
Reaction Monitoring: The reaction progress is monitored by gas chromatography (GC) to ensure complete consumption of the starting material.
-
Workup: Upon completion, the reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Storage: The resulting ethereal solution of [1.1.1]propellane is stored at low temperature and used directly in subsequent reactions due to the volatility and reactivity of the compound.
Functionalization via Radical Additions
One of the most powerful methods for the functionalization of [1.1.1]propellane involves the addition of free radicals across the central C1-C3 bond. This approach allows for the introduction of a diverse array of functional groups.
Diagram: Radical Addition to [1.1.1]Propellane
Caption: General mechanism for the radical addition to [1.1.1]propellane.
This radical-mediated functionalization can be initiated by various methods, including the use of radical initiators like AIBN or through photoredox catalysis.[8] This has enabled the development of multicomponent reactions, allowing for the rapid construction of complex BCP derivatives.[5][9][10]
Bicyclo[1.1.1]pentane as a Bioisostere: Reshaping Drug Design
The rise of bicyclo[1.1.1]pentane in medicinal chemistry is largely attributed to its success as a bioisostere, a chemical substituent that can replace another group in a biologically active molecule without significantly altering its biological activity. BCPs are most commonly employed as non-classical, three-dimensional bioisosteres for para-substituted phenyl rings, internal alkynes, and tert-butyl groups.[1][5][6]
Geometric and Physicochemical Advantages
The utility of the BCP core as a bioisostere stems from its unique geometric and physicochemical properties. When substituted at the 1 and 3 positions, the BCP scaffold presents substituents with a linear exit vector, similar to a para-substituted benzene ring. However, the distance between the substituents is shorter than in the corresponding aromatic system.[2]
Table 1: Comparison of Physicochemical Properties: Benzene vs. Bicyclo[1.1.1]pentane
| Property | para-Disubstituted Benzene | 1,3-Disubstituted Bicyclo[1.1.1]pentane | Impact on Drug Properties |
| Geometry | Planar | Three-dimensional, rigid | Alters protein-ligand interactions, can improve binding specificity. |
| Lipophilicity (cLogP) | Higher | Lower | Generally leads to increased aqueous solubility and reduced off-target toxicity.[6][11] |
| sp³ Character | Low | High | Often results in improved metabolic stability and reduced clearance.[5] |
| Solubility | Lower | Higher | Can improve oral bioavailability and formulation characteristics.[6][12] |
The increased sp³ character of the BCP core compared to a flat aromatic ring often leads to significant improvements in a compound's pharmacokinetic profile. This "escape from flatland" is a well-recognized strategy in modern drug discovery to enhance the developability of drug candidates.[13][14]
Case Studies in Drug Discovery
Numerous studies have demonstrated the successful application of BCPs as bioisosteres to improve the properties of drug candidates. For example, replacing a central phenyl ring with a BCP moiety in a series of indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors effectively circumvented amide hydrolysis, a major metabolic liability, leading to compounds with excellent potency and a favorable pharmacokinetic profile.[15][16]
In another notable example, the substitution of a para-substituted fluorophenyl ring with a BCP unit in a γ-secretase inhibitor resulted in a compound with equivalent enzymatic potency but significantly improved passive permeability and aqueous solubility.[12] This translated to enhanced oral absorption in preclinical models.[12]
Diagram: BCP as a Phenyl Ring Bioisostere
Caption: Bioisosteric replacement of a phenyl ring with a BCP core.
Evolving Synthetic Frontiers: Beyond the Bridgehead
While the functionalization of the bridgehead positions of the BCP core is well-established, recent research has focused on developing methods for the selective functionalization of the bridge C-H bonds. This has opened up new avenues for creating even more diverse and complex BCP-containing molecules, including those that can mimic ortho- and meta-substituted aromatic rings.[13][14] These advancements are further expanding the toolbox of medicinal chemists and promise to unlock new applications for this versatile scaffold. Additionally, propellane-free synthetic strategies are emerging, offering alternative routes to these valuable building blocks.[17]
Conclusion
The journey of bicyclo[1.1.1]pentane from a strained-ring curiosity to a mainstay in drug discovery is a testament to the power of fundamental chemical research to drive innovation in applied fields. The development of robust synthetic methodologies, particularly those leveraging the reactivity of [1.1.1]propellane, has been instrumental in this transformation. For researchers and drug development professionals, a thorough understanding of the history, synthesis, and properties of BCP derivatives is essential for harnessing their full potential. As synthetic methods continue to evolve and our understanding of the structure-property relationships of BCP-containing molecules deepens, this unique three-dimensional scaffold is poised to play an even more significant role in the design of safer and more effective medicines.
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A Computational Scientist's Guide to Bicyclo[1.1.1]pentane: From Theoretical Insights to Drug Design
Abstract
Bicyclo[1.1.1]pentane (BCP), a seemingly simple saturated hydrocarbon, has emerged as a motif of profound interest in the fields of theoretical chemistry and drug discovery. Its rigid, three-dimensional structure, coupled with a high degree of strain, imparts unique electronic and geometric properties that make it a compelling bioisosteric replacement for common medicinal chemistry fragments like para-substituted phenyl rings, alkynes, and tert-butyl groups. This technical guide prov[1][2]ides an in-depth exploration of the theoretical and computational methodologies used to understand and exploit the properties of BCP. We will delve into the quantum chemical calculations that illuminate its electronic structure and reactivity, the molecular mechanics approaches for simulating its behavior in complex environments, and the strategic application of these computational tools in the rational design of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to unlock the full potential of this remarkable scaffold.
Introduction: The Allure of a Strained Cage
First synthesized in 1964 by Wiberg and co-workers, bicyclo[1.1.1]pentane was initially a subject of academic curiosity due to its significant strain energy, estimated to be around 66.6 kcal/mol. This high strain arises f[1]rom the severe deviation of its bond angles from the ideal tetrahedral geometry. Despite this, BCP is remarkably stable. The explosion of interest[3] in BCP within the last two decades stems from its successful application as a bioisostere in medicinal chemistry. Replacing a flat, aromati[1]c phenyl ring with a three-dimensional, saturated BCP core can lead to significant improvements in a drug candidate's physicochemical properties, including increased solubility, enhanced metabolic stability, and reduced non-specific binding.
The unique geometry of 1[2][4][5],3-disubstituted BCPs mimics the exit vectors of a para-substituted benzene ring, allowing it to preserve crucial interactions with biological targets. More recently, synthetic [1]routes to 1,2-difunctionalized BCPs have been developed, offering potential mimics for ortho- and meta-substituted arenes. The successful incorporat[6][7]ion of BCP into drug candidates, such as γ-secretase inhibitors, has solidified its status as a valuable tool in the medicinal chemist's arsenal.
The Computation[4][8]al Lens: Methodologies for Interrogating BCP
A deep understanding of BCP's properties is paramount for its effective application. Computational chemistry provides a powerful suite of tools to probe its structure, electronics, and interactions at an atomic level. The choice of computational method is critical and depends on the specific question being addressed.
Quantum Mechanics (QM): Unveiling Electronic Secrets
Quantum mechanics is the cornerstone for studying the intrinsic properties of BCP. These methods solve the Schrödinger equation (or its approximations) to provide a detailed picture of the electron distribution and energy of the system.
-
Density Functional Theory (DFT): DFT is the workhorse of computational chemistry for systems of this size. It offers a favorable balance between accuracy and computational cost.
-
Why DFT? DFT is well-suited for calculating geometries, strain energies, and electronic properties like molecular orbitals and electrostatic potentials. Functionals like B3LYP, often paired with basis sets such as 6-311++G**, have been shown to provide reliable results for BCP derivatives.
-
Applications: [8][9] DFT is used to analyze the transmission of electronic effects through the BCP cage, revealing its ability to mediate interactions between substituents at the bridgehead positions. It is also crucial for pr[8][9][10]edicting spectroscopic properties, such as NMR chemical shifts, which can be compared with experimental data for validation.
-
-
Ab Initio Methods:[11][12] High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than DFT but at a significantly greater computational expense.
-
Why Ab Initio? These methods are essential when a very precise description of electron correlation is needed, for instance, in the accurate calculation of spin-spin coupling constants for NMR spectroscopy or for benchmarking DFT results.
-
Molecular Me[12][13]chanics (MM) and Force Field Development
For larger systems, such as a BCP-containing ligand interacting with a protein, QM methods become computationally intractable. Molecular mechanics, which uses classical physics to model atomic interactions, is the method of choice.
-
Force Fields: MM methods rely on a set of parameters called a force field to describe the potential energy of a system. Standard force fields may not accurately represent the strained and unusual geometry of BCP.
-
The Challenge: The unique bonding and high strain of BCP necessitate careful parameterization. It is often necessary to develop custom force field parameters for BCP derivatives to ensure accurate simulations. These parameters are typically derived from high-level QM calculations of smaller BCP fragments.
-
Molecular Dynamics (MD) Simulations
MD simulations use MM force fields to simulate the dynamic behavior of molecules over time.
-
Why MD? MD simulations are invaluable for understanding how a BCP-containing drug candidate interacts with its biological target, assessing its conformational flexibility, and calculating binding free energies.
-
Application in Drug Design: For a BCP analogue of an existing drug, MD simulations can reveal whether the BCP core maintains the necessary orientation of key functional groups within the protein's binding pocket and can help rationalize observed changes in potency and pharmacokinetic properties.
-
Theoretical Ins[14]ights into the Nature of BCP
Computational studies have provided a wealth of information about the fundamental properties of bicyclo[1.1.1]pentane.
Electronic Structure and Bonding
The bonding in BCP is far from typical. The bridgehead carbons exhibit inverted tetrahedral geometry, and the orbitals involved in the cage framework have significant p-character.
-
Transannular Inter[13]action: The short, non-bonded distance between the bridgehead carbons (approximately 1.8 to 1.9 Å) leads to a significant through-space interaction. This results in a high el[9][14]ectron density within the cage, which is crucial for its ability to transmit electronic effects.
-
Bonding Analysis: [8][9][10] Tools like Natural Bond Orbital (NBO) analysis and the Electron Localization Function (ELF) are used to dissect the nature of the bonding in BCP and its derivatives, providing a more nuanced picture than simple Lewis structures can offer.
Strain Energ[17]y
The high strain energy of BCP is a defining characteristic. Computational methods are essential for quantifying this strain. Homodesmotic reactions, which are designed to cancel out errors in calculations, are a common and reliable approach for determining strain energies. The calculated strain ene[15]rgy for BCP is consistently found to be in the range of 65-68 kcal/mol.
| Compound | Calcu[1][3][16]lated Strain Energy (kcal/mol) |
| Bicyclo[1.1.1]pentane | ~66.9 |
| Cyclopentane | ~7.5 |
| Prismane | ~142.0 |
| Table 1: Comparison of calculated strain energies for selected cyclic and polycyclic hydrocarbons. |
Reactivity[18]
The reactivity of BCP is intrinsically linked to its strained structure. While the molecule itself is thermally stable, its precursor, [1.1.1]propellane, is highly reactive due to the unusual bonding between the bridgehead carbons. Computational studies have shown that the reactivity of propellane is driven by a highly delocalized ground-state electronic structure, which gives it an "omniphilic" character, allowing it to react with nucleophiles, electrophiles, and radicals. This understanding is cru[17]cial for designing efficient synthetic routes to functionalized BCPs.
BCP in Drug Design: A Computational Workflow
The true power of computational chemistry is realized when it is applied to solve real-world problems, such as the design of new medicines. Here, we outline a typical computational workflow for evaluating a BCP analogue as a potential drug candidate.
Step-by-Step Computational Protocol: Geometry Optimization and Frequency Analysis
A fundamental step in any computational analysis is to find the minimum energy structure of the molecule.
-
Input Structure Generation: Build the 3D structure of the BCP-containing molecule using a molecular editor.
-
QM Software and Method Selection: Choose a suitable QM program (e.g., Gaussian, ORCA) and select a DFT method and basis set (e.g., B3LYP/6-31G*).
-
Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. This involves iteratively calculating the forces on the atoms and adjusting their positions until a minimum on the potential energy surface is reached.
-
Frequency Calculation: Following optimization, a frequency calculation is performed.
-
Self-Validation: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The presence of an imaginary frequency indicates a transition state or a higher-order saddle point, and the geometry needs to be further optimized.
-
-
Analysis: The output of these calculations provides the optimized 3D coordinates, thermodynamic data (enthalpy, Gibbs free energy), and predicted vibrational frequencies, which can be compared to experimental IR spectra.
Case Study: Replacing a Phenyl Ring in a γ-Secretase Inhibitor
A notable success story for BCP is its incorporation into a γ-secretase inhibitor by researchers at Pfizer. The original compound con[4][18]tained a fluorophenyl group. Replacing this with a BCP moiety led to a significant improvement in aqueous solubility and cell permeability while maintaining high potency.
-
Computational Rati[18]onale:
-
Shape Mimicry: The 1,3-disubstituted BCP core effectively mimics the geometry of the para-substituted phenyl ring, preserving the key interactions with the enzyme.
-
Improved Physicochemical Properties: Computational models of properties like logP and polar surface area can predict the improved solubility and permeability of the BCP analogue compared to its aromatic counterpart. The increased sp³ character of the BCP-containing molecule is a key factor in these improvements.
-
Future Directions and Challenges
The field of BCP research continues to evolve rapidly. While 1,3-disubstituted BCPs are now well-established, the synthesis and application of other substitution patterns, such as 1,2- and bridge-functionalized BCPs, are emerging frontiers. Computational studies wil[3][6]l be instrumental in understanding the properties and potential applications of these novel scaffolds.
A key challenge remains the development of accurate and transferable force fields for BCP derivatives to enable more reliable molecular dynamics simulations. Furthermore, the application of machine learning and AI, trained on both experimental and computational data, holds promise for accelerating the discovery and optimization of new BCP-containing drug candidates.
Conclusion
Bicyclo[1.1.1]pentane has transitioned from a chemical curiosity to a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties, born from its inherent strain, make it an exceptionally valuable scaffold for drug design. Theoretical and computational studies have been, and will continue to be, indispensable for rationalizing the behavior of BCP and for guiding its application. By combining the predictive power of quantum mechanics, the dynamic insights from molecular simulations, and the creativity of synthetic chemists, the full potential of bicyclo[1.1.1]pentane in the development of next-generation therapeutics is within our grasp.
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Bicyclo[1.1.1]pentane: A Technical Guide to its Core Electronic Properties and Applications
Abstract
The bicyclo[1.1.1]pentane (BCP) cage has emerged from a chemical curiosity to a cornerstone in modern medicinal chemistry and materials science.[1][2] Its rigid, three-dimensional structure serves as a unique bioisostere for para-substituted phenyl rings, internal alkynes, and tert-butyl groups, offering significant advantages in tuning physicochemical and pharmacokinetic properties.[3][4][5] This guide provides an in-depth exploration of the fundamental electronic properties of the BCP core, elucidating the interplay between its high strain energy, unique bonding characteristics, and resultant electronic behavior. We will dissect the theoretical and experimental methodologies employed to characterize the BCP cage and discuss how its electronic landscape can be strategically modulated through synthetic derivatization to optimize performance in drug discovery and the design of novel molecular materials.
Introduction: The Rise of a Non-Classical Bioisostere
The drive to "escape from flatland" in drug discovery—moving away from planar, aromatic moieties—has propelled the adoption of three-dimensional scaffolds to enhance molecular properties.[6][7] Among these, the bicyclo[1.1.1]pentane (BCP) moiety has garnered substantial attention.[1][2] First synthesized in 1964, this highly strained yet kinetically stable molecule presents a unique geometric and electronic profile.[1][8] As a bioisostere, BCP can replicate the exit vectors of a para-substituted phenyl ring but with a shorter distance between substituents, offering a more compact and sp³-rich alternative.[1][9] This structural mimicry, coupled with improved properties such as enhanced solubility, metabolic stability, and reduced non-specific binding, has established BCP as a valuable building block for medicinal chemists.[3][9][10]
This guide will delve into the core electronic characteristics that underpin the utility of the BCP cage, providing a foundational understanding for researchers and professionals seeking to leverage its unique properties.
Fundamental Electronic Properties of the BCP Cage
The electronic nature of the BCP core is a direct consequence of its constrained geometry and the resulting strain. Understanding these fundamental properties is crucial for predicting its reactivity and its interactions in biological and material systems.
Strain Energy: A Kinetically Trapped State
The BCP framework is characterized by a significant ring strain energy, estimated to be around 66.6 kcal/mol.[1][8] This high degree of strain arises from the severe deviation of bond angles from the ideal tetrahedral geometry of sp³ hybridized carbons. Despite this high strain, the BCP cage is remarkably kinetically stable, often withstanding high temperatures.[11] This kinetic inertness towards ring-opening reactions is a key feature that allows its incorporation into complex molecules like pharmaceuticals.[1][8] The inverted geometry of the two bridgehead carbons, where all four bonds lie on one side of a plane, is a major contributor to this high strain energy.[11]
The HOMO-LUMO Gap: A Tale of Stability and Reactivity
The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that dictates the kinetic stability and reactivity of a molecule. For the parent bicyclo[1.1.1]pentane, the HOMO-LUMO gap is large, reported to be in the range of 10.3-11.1 eV, indicating high kinetic stability and low reactivity towards electrophilic or nucleophilic attack at the bridgehead positions.[12] This large gap contributes to the overall stability of the BCP core.
The introduction of substituents can significantly modulate the electronic properties of the BCP cage. For instance, the addition of an aldehyde functional group, an electron-withdrawing substituent, lowers both the HOMO and LUMO energies, resulting in a smaller HOMO-LUMO gap of 9.3-10.1 eV.[12] This makes the aldehyde derivative more reactive than the parent hydrocarbon.[12]
Through-Bond Interactions and Conductivity
The rigid, linear arrangement of sigma bonds in 1,3-disubstituted BCP derivatives makes them intriguing candidates for use as molecular wires. The BCP cage can act as a σ-bonded spacer that facilitates charge hopping between aromatic units linked to its bridgeheads.[13] While the saturated nature of the BCP core would suggest it acts as an insulator, studies have shown that the bicyclic strain can enhance quantum transport in σ-bonded backbones.[14][15] The unique electronic structure of the BCP cage allows for efficient through-bond coupling, making it a more effective molecular wire than simple alkane chains. DFT calculations on polyphenylene wires incorporating BCP units have shown an energy gap of 2.98 eV.[16]
Modulating the Electronic Properties: The Role of Synthesis
The ability to synthetically modify the BCP core is paramount to harnessing its full potential. Modern synthetic methods have made a wide array of functionalized BCP derivatives accessible, allowing for the fine-tuning of their electronic properties.
Synthesis from [1.1.1]Propellane: A Gateway to Functionalization
The most common precursor for the synthesis of BCP derivatives is [1.1.1]propellane.[3][17] This highly strained molecule readily undergoes reactions with radicals, anions, and electrophiles across its central C1-C3 bond, leading to the formation of 1,3-disubstituted BCPs.[1][18] This reactivity provides a versatile platform for introducing a wide range of functional groups, thereby altering the electronic landscape of the BCP cage.
The choice of reactants in the functionalization of [1.1.1]propellane directly impacts the electronic nature of the resulting BCP derivative. For example, the introduction of electron-withdrawing or electron-donating groups at the bridgehead positions can significantly influence the acidity, basicity, and reactivity of the molecule.
Impact of Substituents on Acidity and Basicity
The electronic influence of the BCP cage can be experimentally quantified by measuring the pKa of acidic and basic substituents. For instance, the incorporation of a fluorine atom at a bridge position significantly increases the acidity of a carboxylic acid substituent and decreases the basicity of an amine substituent.[2][19] Specifically, the pKa of a BCP carboxylic acid was found to decrease from 4.2 to 3.5 upon bridge-fluorination.[2][19] Conversely, the pKa of a BCP amine hydrochloride decreased from 8.2 to 6.5 with bridge-fluorination, indicating a reduction in the basicity of the amine.[2][19] These shifts in pKa provide a clear demonstration of the through-bond electronic effects of the BCP framework.
Experimental and Computational Methodologies
A combination of experimental and computational techniques is employed to characterize the electronic properties of the BCP cage.
Experimental Protocols
Table 1: Experimental Techniques for BCP Characterization
| Technique | Purpose |
| X-ray Crystallography | To determine the precise three-dimensional structure, including bond lengths and angles, which provides insight into the degree of strain.[20] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the connectivity and electronic environment of atoms within the BCP framework.[21] |
| pKa Measurement | To quantify the acidity or basicity of functional groups attached to the BCP cage, revealing the electronic influence of the core.[2][19] |
| Cyclic Voltammetry | To investigate the redox properties of BCP derivatives, providing information about their HOMO and LUMO energy levels. |
| Single-Molecule Conductance Measurements | To directly measure the charge transport properties of BCP-based molecular wires.[14][15] |
Step-by-Step Protocol for pKa Measurement of a BCP-Carboxylic Acid:
-
Sample Preparation: Prepare a series of solutions of the BCP-carboxylic acid at a known concentration in a suitable solvent system (e.g., water-methanol).
-
Titration: Titrate the solutions with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.
-
Data Analysis: Plot the pH as a function of the volume of base added. The pH at the half-equivalence point corresponds to the pKa of the acid.
-
Replication: Repeat the titration multiple times to ensure accuracy and reproducibility.
Computational Modeling
Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and properties of BCP derivatives.
Workflow for DFT Calculation of HOMO-LUMO Gap:
Caption: A generalized workflow for calculating the HOMO-LUMO gap of a BCP derivative using DFT.
Computational studies have been instrumental in understanding the reactivity of [1.1.1]propellane, attributing its "omniphilicity" to a delocalized electron density arising from the mixing of the inter-bridgehead C-C bonding and antibonding orbitals.[18] These calculations also help in rationalizing the observed electronic properties and predicting the behavior of novel BCP derivatives.[22][23]
Applications in Drug Discovery and Materials Science
The unique electronic properties of the BCP cage directly translate into tangible benefits in applied sciences.
Medicinal Chemistry: Beyond a Simple Spacer
In drug design, replacing a phenyl ring with a BCP moiety can lead to significant improvements in a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[7][9] The sp³-rich, non-planar nature of BCP can disrupt undesirable π-π stacking interactions and reduce non-specific binding, while its metabolic stability enhances drug lifetime in vivo.[9][10] A landmark example is the replacement of a para-fluorophenyl group in a γ-secretase inhibitor with a BCP unit, which resulted in an equipotent compound with markedly improved passive permeability and aqueous solubility.[7]
Logical Relationship of BCP Properties in Drug Design:
Caption: Interplay of BCP's structural and electronic features leading to improved drug candidates.
Materials Science: Building Blocks for the Nanoscale
The rigid-rod nature of poly-BCP chains, known as staffanes, makes them ideal building blocks for nanotechnology.[14][15] Their defined length and orientation allow for the precise construction of molecular scaffolds. The electronic properties of the BCP unit, particularly its ability to mediate charge transport, are being explored in the context of molecular wires and organic electronic materials.[13][16] The BCP cage can act as an electronically isolating or conducting unit depending on the overall molecular design, offering a versatile component for custom-designed surface architectures.[16]
Conclusion
The bicyclo[1.1.1]pentane cage possesses a fascinating and highly tunable electronic landscape governed by its inherent strain and unique bonding. Its high kinetic stability, coupled with a large HOMO-LUMO gap that can be modulated through synthetic chemistry, makes it an exceptionally valuable scaffold. For drug development professionals, the BCP core offers a proven strategy to enhance the physicochemical and pharmacokinetic properties of lead compounds. For materials scientists, it represents a rigid and electronically active building block for the construction of novel nanomaterials. A thorough understanding of the core electronic properties of BCP is the key to unlocking its full potential in these exciting and rapidly evolving fields.
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Bicyclo[1.1.1]pentane (BCP): The Saturated Bioisostere Revolutionizing Drug Design
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary: The imperative to "escape from flatland" has driven medicinal chemistry towards embracing three-dimensional molecular architectures to overcome the limitations of traditional planar aromatic scaffolds.[1][2] Bicyclo[1.1.1]pentane (BCP) has emerged as a leading non-classical bioisostere, offering a rigid, saturated, and uniquely compact replacement for para-substituted phenyl rings, tert-butyl groups, and internal alkynes.[3][4][5][6] The incorporation of the BCP motif has been shown to confer significant advantages in physicochemical and pharmacokinetic properties, including enhanced aqueous solubility, improved metabolic stability, and reduced lipophilicity, while often maintaining or even improving biological potency.[2][3][5][7][8][9] This guide provides an in-depth analysis of the BCP scaffold, from its fundamental properties and strategic benefits to key synthetic methodologies and impactful case studies, serving as a comprehensive resource for researchers and scientists in drug discovery.
The Imperative for Three-Dimensionality in Modern Drug Discovery
For decades, the phenyl ring has been a ubiquitous building block in pharmaceuticals. However, its planarity and lipophilicity are often associated with liabilities, including poor solubility, susceptibility to oxidative metabolism by cytochrome P450 enzymes, and a tendency for non-specific binding.[2][9] The strategic replacement of such moieties with bioisosteres—substituents that retain similar molecular shape and volume but possess different physicochemical properties—is a cornerstone of modern drug design. The shift towards sp3-rich, three-dimensional scaffolds is a direct response to these challenges, aiming to create drug candidates with superior ADME (absorption, distribution, metabolism, and excretion) profiles.[1][8][10]
The Bicyclo[1.1.1]pentane Scaffold: A Paradigm Shift
Bicyclo[1.1.1]pentane is a highly strained, bridged ring system that acts as a remarkably effective bioisostere. Its rigid, cage-like structure provides a fixed spatial arrangement for substituents, making it an excellent mimic for various common chemical groups.
-
Para-substituted Phenyl Ring Mimic: The primary application of BCP is as a surrogate for the 1,4-disubstituted phenyl ring. The bridgehead carbons of a 1,3-disubstituted BCP present exit vectors that are geometrically similar to a para-substituted arene, allowing it to preserve crucial binding interactions with a target protein.[11]
-
Tert-butyl and Alkyne Isostere: The compact, spherical nature of the BCP cage also makes it an effective replacement for the sterically demanding tert-butyl group and the linear internal alkyne moiety.[3][5][6]
The structural analogy between a 1,4-disubstituted phenyl ring and a 1,3-disubstituted BCP is a key reason for its success. The distance between the substituent-bearing carbons and the resulting dihedral angles are comparable, allowing the BCP to effectively replicate the spatial orientation of the original phenyl ring's substituents.
Caption: Geometric comparison of phenyl ring and BCP bioisosteres.
Key Physicochemical and Pharmacokinetic Advantages
The substitution of a planar arene with a BCP moiety imparts a cascade of beneficial property changes that are highly desirable in drug candidates.
| Property | Phenyl Analogue | BCP Analogue | Rationale for Improvement |
| Aqueous Solubility | Lower | Higher | The 3D, non-planar structure of BCP disrupts efficient crystal lattice packing, reducing the energy required for solvation.[1][5][7][9] |
| Metabolic Stability | Susceptible | More Stable | The rigid aliphatic cage lacks the electron-rich pi-system of arenes and the accessible C-H bonds of t-butyl groups, blocking common sites of CYP450-mediated oxidation.[2][3][5][8][9] |
| Lipophilicity (cLogP) | Higher | Lower | As a saturated hydrocarbon scaffold, BCP is inherently less lipophilic ("less greasy") than an aromatic ring or a tert-butyl group.[4][5][12] |
| Passive Permeability | Variable | Often Improved | Despite lower lipophilicity, the unique properties of BCP can lead to significant improvements in passive permeability.[3][7] |
| Non-Specific Binding | Higher | Lower | Reduced lipophilicity often correlates with a lower tendency for non-specific binding to off-target proteins and membranes.[9] |
Synthetic Pathways to BCP Scaffolds
The accessibility of BCP building blocks has rapidly expanded, with several robust methods now available. The majority of these routes leverage the high strain energy (~66 kcal/mol) of [1.1.1]propellane , the most common precursor to the BCP core.[3][13][14][15][16] The release of this strain provides a powerful thermodynamic driving force for the formation of 1,3-disubstituted BCPs.
Caption: Atom Transfer Radical Addition (ATRA) workflow for BCP synthesis.
Experimental Protocol: Triethylborane-Initiated Synthesis of 1-Iodo-3-alkyl-bicyclo[1.1.1]pentane
This protocol describes a general and highly functional-group-tolerant method for synthesizing BCPs via an Atom Transfer Radical Addition (ATRA) reaction.[15][17]
Materials:
-
Alkyl iodide (1.0 equiv)
-
[1.1.1]Propellane solution (e.g., in toluene or diethyl ether, 1.2-1.5 equiv)
-
Triethylborane (Et₃B, 1.0 M in hexanes, 0.2-0.3 equiv)
-
Anhydrous solvent (e.g., Toluene, THF, or CH₂Cl₂)
-
Schlenk flask or similar reaction vessel equipped with a magnetic stir bar
-
Syringes and needles for air-sensitive techniques
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add the alkyl iodide and the chosen anhydrous solvent to the Schlenk flask.
-
Addition of Propellane: Add the solution of [1.1.1]propellane to the reaction mixture at room temperature.
-
Initiation: While stirring vigorously, add the triethylborane solution dropwise via syringe.
-
Reaction: After the addition of Et₃B, carefully introduce a small amount of air into the headspace of the flask (e.g., by briefly removing the septum or using a syringe of air). The reaction is often exothermic. Causality: The trace oxygen reacts with triethylborane to generate ethyl radicals, which initiate the radical chain reaction.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-2 hours at room temperature.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 1-iodo-3-alkyl-bicyclo[1.1.1]pentane. The resulting BCP iodide is a versatile building block for further functionalization via cross-coupling or substitution reactions.[17][18]
Case Study: Revolutionizing a γ-Secretase Inhibitor
A seminal paper from Pfizer researchers in 2012 firmly established the value of the BCP-for-phenyl bioisosteric swap.[19][20] They investigated a series of γ-secretase inhibitors for the potential treatment of Alzheimer's disease. The parent compound contained a central fluorophenyl ring that was identified as a metabolic liability and a contributor to poor physicochemical properties.
By replacing this ring with a 1,3-disubstituted BCP moiety, they achieved a remarkable outcome:
-
Potency was maintained: The BCP analogue exhibited subnanomolar inhibitory potency (IC₅₀), equivalent to the parent aryl compound.[7]
-
Physicochemical properties were dramatically improved: The BCP-containing molecule showed significant enhancements in both aqueous solubility and passive permeability.[7][15]
Comparative Data: γ-Secretase Inhibitor Analogues [7]
| Compound | Structure | Aβ₄₂ IC₅₀ (nM) | Aqueous Solubility (µg/mL) | Passive Permeability (Papp, 10⁻⁶ cm/s) |
| Phenyl Analogue | Aryl Core | 1.04 | < 0.1 | 0.4 |
| BCP Analogue | BCP Core | 0.99 | 11 | > 20 |
This case study provided definitive proof that a BCP scaffold could successfully mimic the biological function of a phenyl ring while simultaneously resolving critical ADME liabilities, paving the way for its widespread adoption in drug discovery programs.
Conclusion and Future Outlook
Bicyclo[1.1.1]pentane is no longer a synthetic curiosity but a validated, high-value tool in the medicinal chemist's arsenal. Its ability to serve as a saturated bioisostere for phenyl rings and other common groups provides a reliable strategy for improving the solubility, metabolic stability, and overall developability of drug candidates. The synthetic accessibility of the BCP core continues to improve, with ongoing research focused on developing more efficient, scalable, and versatile methods.[13][20] Furthermore, recent breakthroughs in the synthesis of 1,2-disubstituted and bridge-functionalized BCPs are opening new avenues to mimic ortho- and meta-substituted arenes, further expanding the utility of this powerful scaffold in the quest for safer and more effective medicines.[1][10][21][22]
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Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414-3424. [Link]
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Li, Z., et al. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry, 10. [Link]
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Mykhailiuk, P. K., et al. (2022). Bicyclo[1.1.1]pentanes (BCPs): state‐of‐the‐art. Aim of this work: fluoro‐bicyclo[1.1.1]pentanes (F‐BCPs). ResearchGate. [Link]
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Lear, M. J., et al. (2024). Organometallic Bridge Diversification of Bicyclo[1.1.1]pentanes. Chemistry – A European Journal, 30(12). [Link]
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An In-Depth Technical Guide to the Reactivity of the Bromomethyl Group in 1-(Bromomethyl)bicyclo[1.1.1]pentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a critical structural motif in modern medicinal chemistry, primarily serving as a bioisostere for para-substituted phenyl rings, internal alkynes, and tert-butyl groups.[1][2][3] Its rigid, three-dimensional structure can significantly enhance the physicochemical properties of drug candidates, including solubility, metabolic stability, and cell permeability.[4][5] This guide focuses on the reactivity of a key BCP derivative, 1-(bromomethyl)bicyclo[1.1.1]pentane, a versatile building block for introducing the BCP moiety into complex molecules. We will delve into the core principles governing the reactivity of its bromomethyl group, explore its participation in various reaction classes, and provide practical, field-proven experimental protocols.
Introduction: The Unique Landscape of the Bicyclo[1.1.1]pentane Cage
First synthesized in 1964, bicyclo[1.1.1]pentane was initially a subject of academic curiosity due to its significant strain energy, approximately 66.6 kcal/mol.[6] This high degree of strain, however, does not translate to kinetic instability. Instead, the BCP core is remarkably robust.[6] The breakthrough in accessing BCP derivatives came with the synthesis of [1.1.1]propellane, which serves as a versatile precursor.[2][6]
The utility of BCP in drug design stems from its ability to mimic the geometry of a 1,4-disubstituted benzene ring while offering a C(sp³)-rich, non-planar structure.[5][7][8] This "escape from flatland" is a key strategy in modern drug discovery to improve pharmacokinetic profiles.[8] this compound is a particularly valuable synthon as the bromomethyl group provides a reactive handle for a variety of chemical transformations, enabling its incorporation into diverse molecular architectures.[9]
Core Reactivity Principles of the Bromomethyl Group
The reactivity of the C-Br bond in this compound is influenced by the unique electronic and steric environment of the BCP cage. While it undergoes reactions typical of a primary alkyl halide, such as nucleophilic substitution and radical reactions, the rates and outcomes can be modulated by the rigid BCP framework.
Nucleophilic Substitution Reactions
The primary carbon of the bromomethyl group is accessible to nucleophiles, allowing for straightforward SN2 reactions. The steric bulk of the BCP cage is directed away from the reaction center, minimizing hindrance.
Key Considerations for SN2 Reactions:
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are typically employed to solvate the cation of the nucleophilic salt and enhance the nucleophilicity of the anion.
-
Nucleophile Strength: A wide range of nucleophiles, including amines, azides, carboxylates, and thiolates, can effectively displace the bromide.
-
Temperature: Reactions are often performed at elevated temperatures to ensure reasonable reaction rates.
Radical Reactions
The C-Br bond in this compound can also undergo homolytic cleavage to form a bicyclo[1.1.1]pentylmethyl radical. This intermediate can then participate in various radical-mediated transformations. Triethylborane is a common radical initiator for reactions involving BCP derivatives.[3][10]
Key Considerations for Radical Reactions:
-
Initiator: AIBN, triethylborane, or photoredox catalysts are commonly used to initiate radical formation.
-
Radical Trap: The generated radical can be trapped by a variety of radical acceptors, enabling the formation of new C-C or C-heteroatom bonds.
-
Reaction Conditions: These reactions are often performed under inert atmosphere to prevent quenching of the radical intermediates by oxygen.
Synthetic Applications and Experimental Protocols
The versatile reactivity of this compound makes it a valuable building block in organic synthesis. Below are representative protocols for its key transformations.
Nucleophilic Substitution: Synthesis of a BCP-containing Amine
This protocol describes a typical procedure for the synthesis of an N-substituted bicyclo[1.1.1]pentylmethylamine, a common motif in medicinal chemistry.
Step-by-Step Methodology:
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq.) in anhydrous DMF (0.1 M).
-
Addition of Amine: Add the desired primary or secondary amine (1.2 eq.) to the solution.
-
Addition of Base: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (1.5 eq.) to scavenge the HBr generated during the reaction.
-
Reaction: Stir the reaction mixture at 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Radical-Mediated C-C Bond Formation
This protocol outlines a general procedure for the radical-mediated addition of the bicyclo[1.1.1]pentylmethyl group to an electron-deficient alkene.
Step-by-Step Methodology:
-
Reactant Preparation: To a solution of the electron-deficient alkene (1.5 eq.) and this compound (1.0 eq.) in a degassed solvent (e.g., toluene or dioxane), add a radical initiator such as AIBN (0.1 eq.).
-
Initiation: Heat the reaction mixture to 80-100 °C to initiate the decomposition of AIBN and subsequent radical chain reaction.
-
Reaction: Stir the reaction at this temperature for several hours, monitoring its progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography to isolate the desired product.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the functionalization of this compound.
| Reaction Type | Nucleophile/Radical Acceptor | Solvent | Temperature (°C) | Typical Yield (%) |
| SN2 | Sodium Azide | DMF | 80 | >90 |
| SN2 | Piperidine | Acetonitrile | 60 | 85-95 |
| SN2 | Sodium Thiophenoxide | THF | Room Temp | >95 |
| Radical Addition | Acrylonitrile | Toluene | 80 | 70-85 |
| Radical Addition | N-Phenylmaleimide | Dioxane | 90 | 75-90 |
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for the introduction of the BCP moiety in drug discovery and materials science. Its predictable reactivity in both nucleophilic substitution and radical reactions allows for its reliable incorporation into a wide array of molecular scaffolds. The continued development of novel synthetic methodologies involving this and other BCP derivatives will undoubtedly fuel further innovation in the design of next-generation therapeutics and functional materials. The robust nature of the BCP core, combined with the facile reactivity of the bromomethyl group, ensures its place as a cornerstone of modern synthetic chemistry.
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Methodological & Application
Application Notes and Protocols: Leveraging 1-(Bromomethyl)bicyclo[1.1.1]pentane for Advanced Drug Discovery
Authored by: A Senior Application Scientist
Introduction: Escaping Flatland with Bicyclo[1.1.1]pentane
In the pursuit of novel therapeutics with improved pharmacological profiles, medicinal chemistry has increasingly sought to "escape from flatland"—a strategic shift away from the predominantly two-dimensional, aromatic structures that have long dominated drug design.[1][2] This evolution towards three-dimensional molecular architectures is driven by the need to enhance properties such as solubility, metabolic stability, and binding specificity while reducing off-target effects.[3][4] The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a premier tool in this endeavor.
The BCP core is a highly sought-after bioisostere, a molecular fragment that mimics the spatial arrangement and electronic properties of other common motifs but possesses a distinct and often superior physicochemical profile.[5][6] Specifically, the 1,3-disubstituted BCP moiety serves as an exceptional non-classical bioisostere for para-substituted phenyl rings, internal alkynes, and tert-butyl groups.[6][7][8] Its rigid, rod-like structure effectively maintains the critical vector and distance between substituents, similar to a phenyl ring, but its saturated, sp³-rich nature confers significant advantages.[3][7]
Key Advantages of the BCP Scaffold:
-
Improved Solubility: The replacement of a lipophilic aromatic ring with a more polar, saturated BCP core often leads to a marked increase in aqueous solubility.[3][4][9]
-
Enhanced Metabolic Stability: Saturated C-C and C-H bonds in the BCP cage are less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to electron-rich aromatic systems.[3][10]
-
Reduced Non-Specific Binding: The decrease in lipophilicity and elimination of π-π stacking interactions can reduce undesirable binding to plasma proteins and other biological macromolecules.[3]
-
Novel Chemical Space: The unique three-dimensional exit vectors of the BCP scaffold allow for the exploration of new binding interactions within a target protein that are inaccessible to flat aromatic rings.[3]
This guide focuses on the practical application of 1-(Bromomethyl)bicyclo[1.1.1]pentane , a versatile and commercially available building block, for seamlessly incorporating the advantageous BCP moiety into drug candidates.[11]
Reagent Profile: this compound
This compound is a primary alkyl bromide that serves as a potent electrophile. Its utility lies in its ability to readily undergo nucleophilic substitution reactions, providing a straightforward and efficient method for attaching the bicyclo[1.1.1]pentylmethyl group to a wide array of molecular scaffolds.
| Property | Value | Reference |
| Molecular Formula | C₆H₉Br | [12][13][14] |
| Molecular Weight | 161.04 g/mol | [13] |
| CAS Number | 161043-38-5 | [13] |
| Appearance | Liquid | [13] |
| InChIKey | ASZCSSCMSDFJJR-UHFFFAOYSA-N | [13][15] |
| Primary Application | Electrophilic building block for BCP installation | [11] |
Safety and Handling: As with all reactive alkylating agents, appropriate safety precautions are paramount.
-
Hazard: this compound is corrosive and can cause severe skin burns and eye damage.[13] It is a lachrymator.
-
Handling: Always handle this reagent in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
Core Application: Nucleophilic Substitution for BCP Moiety Installation
The most direct and widespread application of this compound is its reaction with nucleophiles. The primary bromide is an excellent leaving group, facilitating efficient S_N2-type reactions with a broad range of heteroatom nucleophiles (N, O, S) and carbon nucleophiles.
General Protocol for Nucleophilic Alkylation
This protocol provides a generalized framework for the alkylation of common nucleophiles. Researchers should optimize conditions, particularly the choice of base and solvent, for their specific substrate.
Step 1: Reagent Preparation
-
To a clean, dry reaction vessel equipped with a magnetic stir bar, add the nucleophile (e.g., amine, phenol, thiol) (1.0 eq).
-
Add the chosen base (1.1 - 2.0 eq). The choice of base is critical and depends on the pKa of the nucleophile (see Table 2).
-
Add the appropriate anhydrous solvent (e.g., DMF, ACN, THF) to achieve a suitable concentration (typically 0.1 - 0.5 M).
Step 2: Reaction Execution
-
Stir the mixture at room temperature (or cool if the deprotonation is highly exothermic) for 15-30 minutes to ensure complete formation of the nucleophilic salt.
-
Add this compound (1.0 - 1.2 eq) dropwise to the stirred solution.
-
Heat the reaction mixture to the desired temperature (typically 25 °C to 80 °C) and monitor its progress by an appropriate method (e.g., TLC or LC-MS).
Step 3: Workup and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure BCP-containing product.
Workflow and Recommended Conditions
Caption: General workflow for BCP installation via nucleophilic substitution.
Table of Exemplary Reaction Conditions
| Nucleophile Type | Example Nucleophile | Base | Solvent | Temperature (°C) | Notes |
| Nitrogen (Amine) | Aniline derivative | K₂CO₃ or Cs₂CO₃ | DMF or ACN | 50 - 80 | A stronger base like NaH may be needed for less nucleophilic amines or amides. |
| Nitrogen (Heterocycle) | Imidazole | K₂CO₃ | DMF | 25 - 60 | Generally facile reactions due to the high nucleophilicity of azoles. |
| Oxygen (Phenol) | 4-Methoxyphenol | K₂CO₃ or Cs₂CO₃ | ACN | 60 - 80 | Cesium carbonate can accelerate reactions with less reactive phenols. |
| Oxygen (Carboxylate) | Benzoic acid | K₂CO₃ | DMF | 25 - 50 | Forms a BCP-methyl ester, which can serve as a stable prodrug moiety or synthetic intermediate. |
| Sulfur (Thiol) | Thiophenol | K₂CO₃ or Et₃N | THF or ACN | 25 | Thiolates are excellent nucleophiles, and reactions often proceed rapidly at room temperature. |
Case Study: Enhancement of a γ-Secretase Inhibitor
A landmark example showcasing the power of BCP bioisosterism is the modification of the γ-secretase inhibitor BMS-708,163.[3][9] The original compound contained a central para-substituted fluorophenyl ring. By replacing this ring with a BCP moiety, researchers achieved an equipotent compound with dramatically improved biopharmaceutical properties.[9]
Caption: Bioisosteric replacement of a phenyl ring with a BCP core.
This strategic replacement was achieved through standard synthetic routes, including nucleophilic substitution, to couple the BCP core to the rest of the molecule. The resulting improvements were significant:
| Property | BMS-708,163 (Phenyl) | Compound 3 (BCP Analog) | Improvement | Reference |
| γ-Secretase IC₅₀ | 1.1 nM | 1.2 nM | Equipotent | [9] |
| Aqueous Solubility | Poor | Significantly Improved | >10-fold | [3][9] |
| Passive Permeability | Low | Significantly Improved | >5-fold | [3][9] |
| Oral Bioavailability (Mouse) | Low | Excellent | ~4-fold ↑ in Cₘₐₓ and AUC | [9] |
Causality of Improvement: The replacement of the "greasy" aromatic ring with the more polar, saturated BCP scaffold directly addressed the solubility and permeability liabilities of the parent compound.[3][9] This case study provides compelling, field-proven evidence for the utility of this compound and related building blocks in overcoming common drug development hurdles.
Conclusion and Future Outlook
This compound is an indispensable reagent for medicinal chemists aiming to leverage the profound benefits of the BCP scaffold. Its straightforward reactivity in nucleophilic substitution reactions provides a reliable and versatile method for incorporating this valuable bioisostere into lead compounds. The demonstrated ability of the BCP motif to enhance solubility, metabolic stability, and overall drug-like properties validates its central role in modern drug design.
The field continues to evolve, with ongoing research into the synthesis and application of more complex BCP structures, such as 1,2-disubstituted BCPs that can act as mimics for ortho- and meta-substituted arenes.[1] As our understanding of the interplay between molecular three-dimensionality and pharmacological function deepens, the strategic application of building blocks like this compound will remain a cornerstone of developing the next generation of innovative medicines.
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Application Notes and Protocols for Nucleophilic Substitution with 1-(Bromomethyl)bicyclo[1.1.1]pentane
Introduction: The Bicyclo[1.1.1]pentane Motif in Modern Drug Discovery
The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a compelling structural surrogate for commonly used moieties in medicinal chemistry, such as para-substituted phenyl rings, tert-butyl groups, and internal alkynes.[1] Its rigid, three-dimensional structure offers a unique vector for exiting molecules from protein binding pockets and can significantly improve the physicochemical properties of drug candidates.[2][3] The replacement of flat aromatic rings with saturated, sp³-rich BCP cores often leads to enhanced aqueous solubility, improved metabolic stability, and reduced non-specific binding, all of which are critical parameters in the development of successful therapeutics.[4][5]
1-(Bromomethyl)bicyclo[1.1.1]pentane is a key building block for introducing the BCP motif. However, its reactivity in nucleophilic substitution reactions is non-trivial and requires careful consideration of the underlying mechanistic principles. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on protocols for nucleophilic substitution with this compound, with a focus on practical, field-proven insights.
The Challenge of Reactivity: A Neopentyl-like Substrate
At first glance, this compound appears to be a primary alkyl halide, which would suggest a facile SN2 reaction. However, the steric bulk of the bicyclo[1.1.1]pentyl cage, positioned directly adjacent to the reactive center, profoundly hinders the backside attack required for a classical SN2 mechanism. This steric impediment is analogous to that observed in neopentyl halides, which are notoriously unreactive in SN2 reactions.[6][7]
Consequently, reactions with this compound often require more forcing conditions than typical primary alkyl bromides. Elevated temperatures, strong nucleophiles, and polar aprotic solvents are often necessary to achieve reasonable reaction rates and yields. In some cases, the reaction may proceed through an SN1-like mechanism, particularly with less nucleophilic species or under conditions that can stabilize a potential carbocation intermediate. However, the formation of a primary carbocation is energetically unfavorable, suggesting that alternative, non-classical mechanisms may also be at play.[4]
Experimental Protocols
The following protocols are designed as a starting point for the nucleophilic substitution of this compound with various nucleophiles. Optimization of reaction conditions (temperature, time, stoichiometry) may be necessary for specific substrates.
General Considerations:
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used, particularly for reactions involving strong bases.
-
Inert Atmosphere: Reactions that are sensitive to air or moisture should be performed under an inert atmosphere of nitrogen or argon.
-
Reaction Monitoring: Reaction progress should be monitored by an appropriate technique, such as thin-layer chromatography (TTC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: N-Alkylation of Amines
This protocol describes the reaction of this compound with a primary or secondary amine. The use of a non-nucleophilic base is recommended to scavenge the HBr generated during the reaction.
Workflow for N-Alkylation:
Caption: Workflow for the N-alkylation of amines with this compound.
Step-by-Step Procedure:
-
To a stirred solution of the amine (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) or acetonitrile (CH3CN) (5 mL) in a sealed tube, add potassium carbonate (K2CO3) (2.0 mmol, 276 mg).
-
Add this compound (1.1 mmol, 192 mg).
-
Seal the tube and heat the reaction mixture to 60-80 °C.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature and dilute with water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
Protocol 2: O-Alkylation of Phenols (Williamson Ether Synthesis)
This protocol is an adaptation of the classical Williamson ether synthesis for the preparation of BCP-aryl ethers.[3][8] A strong base is required to deprotonate the phenol, forming the more nucleophilic phenoxide.
Mechanism of Williamson Ether Synthesis:
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Application Notes: 1-(Bromomethyl)bicyclo[1.1.1]pentane in Fragment-Based Drug Discovery
Introduction: Embracing Three-Dimensionality in Drug Discovery with Bicyclo[1.1.1]pentane
The principle of fragment-based drug discovery (FBDD) hinges on identifying low-molecular-weight ligands that bind weakly to a biological target, and then optimizing these "fragments" into potent drug candidates. A significant trend in modern medicinal chemistry, often termed "escaping from flatland," involves moving away from planar, aromatic structures towards more three-dimensional molecular frameworks.[1] This shift is driven by the pursuit of compounds with improved physicochemical properties, such as enhanced solubility and metabolic stability, and the potential to explore novel chemical space.[1][2]
The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a powerful tool in this endeavor.[3][4][5] It serves as a non-classical bioisostere for several common chemical motifs, including para-substituted phenyl rings, internal alkynes, and tert-butyl groups.[3][4][6] The rigid, cage-like structure of BCP provides a similar vector for substituent placement as a p-phenylene ring but with a significantly different electronic and steric profile.[6][7] This unique combination of properties makes BCP an attractive building block for fragment library development.
The advantages of replacing traditional aromatic or bulky aliphatic groups with a BCP moiety are compelling:[4][6][7]
-
Improved Solubility: The saturated, non-planar nature of BCP generally leads to a decrease in lipophilicity and a corresponding increase in aqueous solubility compared to its aromatic counterparts.[1][4][7]
-
Enhanced Metabolic Stability: The sp³-hybridized carbon atoms of the BCP core are less susceptible to oxidative metabolism by cytochrome P450 enzymes, which often target aromatic rings.[7][8]
-
Novel Structural Exploration: The three-dimensional character of BCP allows for the exploration of vector space not accessible to planar fragments, potentially leading to novel interactions with the target protein.[7]
-
Reduced Non-Specific Binding: The reduction in flat, lipophilic surface area can decrease non-specific binding to off-target proteins.[7]
1-(Bromomethyl)bicyclo[1.1.1]pentane is a key reagent for introducing the BCP moiety. As a primary alkyl bromide, it is a versatile electrophile for reaction with a wide range of nucleophiles, making it an ideal building block for the synthesis of diverse fragment libraries.
Physicochemical Properties: A Comparative Overview
To understand the rationale behind employing BCP as a bioisostere, a comparison of its physicochemical properties with those of the groups it typically replaces is illustrative.
| Property | Toluene (Phenyl surrogate) | tert-Butylbenzene (t-Bu surrogate) | 1-Methylbicyclo[1.1.1]pentane (BCP surrogate) | Rationale for BCP incorporation |
| cLogP | ~2.11 | ~3.19 | ~1.5 | Lower lipophilicity, potential for improved solubility.[4][6] |
| Fraction of sp³ carbons (Fsp³) | 0.14 | 0.40 | 1.0 | Increased three-dimensionality, moving away from "flatland".[6] |
| Metabolic Stability | Prone to aromatic oxidation | Prone to aliphatic oxidation | Generally high | Reduced susceptibility to CYP450-mediated metabolism.[7][8] |
| Aqueous Solubility | Low | Very Low | Higher | Improved solubility can lead to better ADME properties.[1][7] |
Note: The values presented are approximations for the parent hydrocarbon structures to illustrate general trends.
Experimental Protocols: Incorporating the BCP Moiety into Fragment Libraries
The primary utility of this compound in FBDD is as an electrophilic building block for the synthesis of a library of BCP-containing fragments. A common and straightforward approach is the nucleophilic substitution of the bromide with various small, fragment-like nucleophiles.
General Protocol for Nucleophilic Substitution with this compound
This protocol describes a general method for the reaction of this compound with a generic nucleophile (Nu-H), such as a phenol, thiol, or amine.
Materials:
-
Nucleophile (e.g., 4-hydroxybenzaldehyde, thiophenol, morpholine)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine)
-
Solvent (e.g., Acetonitrile, DMF, or THF)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Thin Layer Chromatography (TLC) plates and appropriate mobile phase
-
Silica gel for column chromatography
Safety Precautions:
-
This compound is a flammable liquid and is corrosive, causing severe skin burns and eye damage.[9][13]
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[13]
-
Consult the Safety Data Sheet (SDS) for all reagents before use.[9][11]
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the nucleophile (1.0 equivalent) and the chosen solvent (e.g., acetonitrile).
-
Base Addition: Add the base (1.2-1.5 equivalents). The choice of base will depend on the pKa of the nucleophile. For phenols and thiols, K₂CO₃ or Cs₂CO₃ are suitable. For amines, a non-nucleophilic organic base like triethylamine may be preferred.
-
Addition of Electrophile: Add this compound (1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C). Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solid precipitate (e.g., inorganic salts) has formed, filter the reaction mixture.
-
Transfer the filtrate to a separatory funnel and dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired BCP-containing fragment.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Solvent: Acetonitrile and DMF are polar aprotic solvents that are well-suited for Sₙ2 reactions as they can solvate the cation of the base while not strongly solvating the nucleophile, thus increasing its reactivity.
-
Base: An excess of the base is used to ensure complete deprotonation of the nucleophile and to drive the reaction to completion. The choice of a weaker (e.g., K₂CO₃) or stronger (e.g., Cs₂CO₃) inorganic base can be tuned to the acidity of the nucleophile.
-
Stoichiometry: A slight excess of the electrophile is often used to ensure complete consumption of the potentially more valuable nucleophilic fragment.
-
Purification: Flash column chromatography is a standard and effective method for purifying small organic molecules of the type generated in these reactions.
Visualizing the Workflow and Concepts
Bioisosteric Replacement Strategy
The following diagram illustrates the core concept of replacing a para-substituted phenyl ring with a 1,3-disubstituted BCP moiety to improve drug-like properties.
Caption: Bioisosteric replacement of a phenyl ring with a BCP core.
General Experimental Workflow for BCP Fragment Synthesis
This diagram outlines the typical laboratory workflow for synthesizing a BCP-containing fragment using this compound.
Caption: Workflow for BCP fragment synthesis via nucleophilic substitution.
Conclusion and Future Directions
This compound is a readily accessible and highly versatile building block for the incorporation of the BCP scaffold into fragment libraries. The substitution of traditional aromatic and aliphatic groups with BCP offers a compelling strategy to enhance the physicochemical properties of lead compounds, including solubility and metabolic stability, without sacrificing biological activity.[3][8] The protocols outlined here provide a robust starting point for researchers to generate novel, three-dimensional fragments. As the synthetic methodologies for functionalizing the BCP core continue to expand, its application in FBDD and broader medicinal chemistry is set to grow, providing new avenues for the discovery of innovative therapeutics.[3][14][15]
References
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Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. National Center for Biotechnology Information. Available at: [Link]
-
This compound, min 97%, 1 gram. CP Lab Safety. Available at: [Link]
-
1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. National Center for Biotechnology Information. Available at: [Link]
-
Bicyclo[1.1.1]pentanes (BCPs): state‐of‐the‐art. Aim of this work:.... ResearchGate. Available at: [Link]
-
Bicalcium Phosphate as an Asset in Regenerative Therapy. National Center for Biotechnology Information. Available at: [Link]
-
Exploiting the sp2 character of bicyclo[1.1.1]pentyl radicals in the transition metal-free multi-component difunctionalization of [1.1.1]propellane. National Center for Biotechnology Information. Available at: [Link]
-
Dibromocarbene addition to bicyclo[1.1.0]butanes: A facile route to substituted bicyclo[1.1.1]pentanes. PNAS. Available at: [Link]
-
Synthesis of Enantioenriched α-Chiral Bicyclo[1.1.1]pentanes. ACS Publications. Available at: [Link]
-
Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. ACS Publications. Available at: [Link]
-
Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. Macmillan Group - Princeton University. Available at: [Link]
-
Synthesis and Applications of Highly Functionalized 1-Halo-3-Substituted Bicyclo[1.1.1]pentanes. ResearchGate. Available at: [Link]
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Application Notes and Protocols for the Synthesis of Drug Analogues Using 1-(Bromomethyl)bicyclo[1.1.1]pentane
Foreword for the Modern Medicinal Chemist
In the relentless pursuit of novel therapeutics with enhanced pharmacological profiles, the concept of "escaping from flatland" has transitioned from a theoretical ideal to a practical necessity. The over-reliance on planar, aromatic scaffolds in drug design has often led to challenges in solubility, metabolic stability, and off-target effects. The bicyclo[1.1.1]pentane (BCP) moiety has emerged as a premier three-dimensional bioisostere for para-substituted phenyl rings, tert-butyl groups, and alkynes, offering a rigid framework that can improve the physicochemical properties of drug candidates.[1][2] This guide provides detailed application notes and protocols for the use of a key, versatile building block: 1-(bromomethyl)bicyclo[1.1.1]pentane . Through this guide, we aim to empower researchers, scientists, and drug development professionals to leverage this reagent for the efficient synthesis of innovative drug analogues.
The Strategic Advantage of the Bicyclopentyl-Methyl Scaffold
The BCP core is a highly strained, yet remarkably stable, cage-like structure. When incorporated into a molecule as a bioisosteric replacement for a phenyl ring, it can confer several advantages:
-
Improved Solubility: The replacement of a flat, hydrophobic aromatic ring with a saturated, three-dimensional BCP scaffold often leads to a significant increase in aqueous solubility.[2]
-
Enhanced Metabolic Stability: The sp³-hybridized carbon atoms of the BCP core are less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the electron-rich carbons of an aromatic ring.[2]
-
Reduced Non-Specific Binding: The decrease in lipophilicity and the unique three-dimensional shape of the BCP moiety can reduce non-specific binding to off-target proteins.[2]
-
Novel Intellectual Property: The incorporation of the BCP scaffold provides a clear pathway to novel chemical entities with distinct intellectual property landscapes.
This compound serves as an excellent electrophilic building block for introducing the bicyclo[1.1.1]pentylmethylene moiety into a wide range of molecules. The primary bromide is sufficiently reactive to undergo nucleophilic substitution with a variety of heteroatom nucleophiles, providing a straightforward and modular approach to drug analogue synthesis.
Core Synthetic Strategies: An Overview
The primary utility of this compound in drug analogue synthesis lies in its ability to undergo nucleophilic substitution reactions. The general workflow involves the coupling of this building block with a nucleophilic partner, which is typically a core fragment of an existing drug molecule or a derivative thereof.
Caption: General workflow for synthesizing BCP drug analogues.
Application Protocol 1: Synthesis of Bicyclo[1.1.1]pentylmethyl Amines
The formation of a C-N bond is a cornerstone of medicinal chemistry. The reaction of this compound with primary and secondary amines provides access to a wide array of BCP-containing analogues of bioactive amines.
Rationale and Mechanistic Considerations
This reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The amine nitrogen acts as the nucleophile, attacking the electrophilic methylene carbon and displacing the bromide leaving group. A non-nucleophilic base is typically required to neutralize the hydrobromic acid generated during the reaction, preventing the protonation and deactivation of the starting amine.
Caption: SN2 mechanism for amine alkylation.
Detailed Experimental Protocol: Synthesis of a BCP Analogue of a Secondary Amine
This protocol is a representative example for the coupling of a secondary amine with this compound.
Materials:
-
This compound
-
Secondary amine (e.g., a drug intermediate containing a secondary amine)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
To a solution of the secondary amine (1.0 equiv.) in acetonitrile (0.1 M) in a round-bottom flask, add potassium carbonate (2.0 equiv.).
-
Add this compound (1.2 equiv.) to the stirred suspension.
-
Heat the reaction mixture to 50-60 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired bicyclo[1.1.1]pentylmethyl amine.
| Parameter | Recommended Condition | Notes |
| Solvent | Acetonitrile, DMF | DMF can be used for less soluble substrates. |
| Base | K₂CO₃, DIPEA | K₂CO₃ is easily removed by filtration. |
| Temperature | 50-60 °C | Higher temperatures may be needed for less reactive amines. |
| Equivalents of Bromide | 1.1 - 1.5 | A slight excess ensures complete consumption of the amine. |
Application Protocol 2: Synthesis of Bicyclo[1.1.1]pentylmethyl Ethers and Thioethers
The introduction of ether and thioether linkages is crucial for modulating the pharmacokinetic properties of drug candidates. This compound readily reacts with phenols, alcohols, and thiols to provide the corresponding BCP-containing ethers and thioethers.
Rationale and Mechanistic Considerations
Similar to amination, these reactions proceed via an SN2 mechanism. A base is required to deprotonate the phenol, alcohol, or thiol to generate the more nucleophilic phenoxide, alkoxide, or thiolate, respectively. Thiolates are generally more nucleophilic than the corresponding alkoxides, and these reactions often proceed under milder conditions.
Caption: Pathway to BCP-ethers and thioethers.
Detailed Experimental Protocol: Synthesis of a BCP Analogue of a Phenolic Drug
This protocol describes the O-alkylation of a phenol with this compound.
Materials:
-
This compound
-
Phenolic compound (e.g., a drug molecule with a phenolic hydroxyl group)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a solution of the phenolic compound (1.0 equiv.) in DMF (0.1 M) in a round-bottom flask, add cesium carbonate (1.5 equiv.).
-
Add this compound (1.2 equiv.) to the stirred mixture.
-
Stir the reaction at room temperature or heat to 40-50 °C if necessary. Monitor the reaction by TLC or LC-MS.
-
Upon completion (typically 2-8 hours), dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired bicyclo[1.1.1]pentylmethyl ether.
| Parameter | Recommended Condition | Notes |
| Solvent | DMF, Acetonitrile | DMF is generally preferred for its ability to dissolve a wide range of substrates and salts. |
| Base | Cs₂CO₃, K₂CO₃ | Cesium carbonate is often more effective for less acidic phenols. |
| Temperature | Room Temperature to 50 °C | Most reactions proceed efficiently at or slightly above room temperature. |
For Thioether Synthesis: The same general protocol can be applied, often with milder bases (e.g., K₂CO₃) and at room temperature due to the higher nucleophilicity of thiols.
Case Study: Application in the Synthesis of a γ-Secretase Inhibitor Analogue
The replacement of a para-substituted fluorophenyl ring in a γ-secretase inhibitor with a BCP moiety led to a compound with equipotent enzyme inhibition and significantly improved passive permeability and aqueous solubility. While the original synthesis may have used a different BCP precursor, the following protocol illustrates how this compound could be used to synthesize a key intermediate for such an analogue.
Hypothetical Retrosynthesis:
Caption: Retrosynthetic approach to a BCP-γ-secretase inhibitor analogue.
Protocol for a Key Step: Synthesis of 1-(Aminomethyl)bicyclo[1.1.1]pentane Hydrochloride
This protocol describes the synthesis of the primary amine, a versatile intermediate for further functionalization.
Materials:
-
This compound
-
Potassium phthalimide
-
N,N-Dimethylformamide (DMF)
-
Hydrazine monohydrate
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl) in diethyl ether
Procedure:
-
Gabriel Synthesis: To a solution of potassium phthalimide (1.1 equiv.) in DMF (0.2 M), add this compound (1.0 equiv.). Heat the mixture to 80 °C for 4 hours.
-
Cool the reaction to room temperature, pour into water, and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate to obtain the phthalimide-protected intermediate.
-
Deprotection: Dissolve the crude phthalimide intermediate in ethanol (0.2 M) and add hydrazine monohydrate (5.0 equiv.). Heat the mixture to reflux for 4 hours.
-
Cool the reaction to room temperature and filter off the precipitated phthalhydrazide.
-
Concentrate the filtrate and dissolve the residue in diethyl ether.
-
Bubble HCl gas through the solution or add a solution of HCl in diethyl ether to precipitate the hydrochloride salt of 1-(aminomethyl)bicyclo[1.1.1]pentane.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
This primary amine can then be used in subsequent steps, such as sulfonylation, to construct the final drug analogue.
Conclusion and Future Outlook
This compound is a powerful and versatile building block for the incorporation of the BCP moiety into drug candidates. Its reactivity in standard nucleophilic substitution reactions allows for the straightforward synthesis of a diverse range of analogues with potentially improved pharmacokinetic properties. The protocols outlined in this guide provide a solid foundation for researchers to explore the vast chemical space enabled by this unique scaffold. As the demand for three-dimensional molecules in drug discovery continues to grow, the strategic application of reagents like this compound will be instrumental in the development of the next generation of therapeutics.
References
-
Shire, B.R., and Anderson, E.A. (2023). Conquering the synthesis and functionalization of bicyclo[1.1.1]pentanes. JACS Au 3, 1539–1553. [Link]
-
Stepan, A.F., et al. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. J. Med. Chem. 55, 3414–3424. [Link]
-
Mykhailiuk, P. K. (2024). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]
-
Caputo, D. F. J., et al. (2018). Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. Chemical Science, 9(24), 5345-5350. [Link]
-
Bai, Z., et al. (2025). Thianthrenium-enabled modular synthesis of bicyclo[1.1.1]pentanes. Nature Synthesis. [Link]
Sources
Application Notes and Protocols for the Incorporation of Bicyclo[1.1.1]pentane into Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The bicyclo[1.1.1]pentane (BCP) motif has emerged from a chemical curiosity to a cornerstone in modern medicinal chemistry, serving as a versatile bioisosteric replacement for common pharmacophores such as para-substituted phenyl rings, tert-butyl groups, and internal alkynes. Its rigid, three-dimensional structure imparts a unique set of physicochemical properties to bioactive molecules, often leading to significant improvements in aqueous solubility, metabolic stability, and overall pharmacokinetic profiles, a concept often referred to as "escaping from flatland".[1] This guide provides an in-depth exploration of the strategic incorporation of the BCP scaffold into drug candidates, supported by detailed synthetic protocols, comparative physicochemical data, and illustrative case studies.
The Rationale for Bicyclo[1.1.1]pentane Integration in Drug Design
The strategic replacement of a planar aromatic ring with a saturated, three-dimensional scaffold like BCP can profoundly alter a molecule's properties in a beneficial manner. The primary impetus for this substitution lies in the BCP core's ability to improve drug-like properties that are often suboptimal in molecules with a high aromatic ring count.
Physicochemical Advantages of BCP Incorporation
The introduction of a BCP moiety into a bioactive molecule typically leads to a number of desirable changes in its physicochemical profile:
-
Enhanced Aqueous Solubility: The disruption of molecular planarity and the introduction of a more sp³-rich character often lead to a significant increase in aqueous solubility.[2] This is a critical parameter for oral bioavailability and formulation development.
-
Improved Metabolic Stability: The C-H bonds of the BCP cage are less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the electron-rich C-H bonds of an aromatic ring.[3] This can lead to a longer plasma half-life and reduced potential for the formation of reactive metabolites.
-
Reduced Lipophilicity: BCP is less lipophilic than a para-substituted phenyl ring, which can be advantageous in optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of a drug candidate and reducing off-target toxicity.[1]
-
Maintained or Improved Biological Potency: The rigid BCP scaffold acts as a non-classical bioisostere, effectively mimicking the linear geometry of a para-substituted phenyl ring, albeit with a shorter distance between the exit vectors (approximately 1.85 Å for BCP vs. 2.79 Å for a p-phenyl group).[1] This structural mimicry often allows for the retention of binding affinity to the biological target.
Synthetic Strategies for Accessing BCP-Containing Molecules
The practical application of BCP in drug discovery has been greatly enabled by the development of robust and scalable synthetic methodologies. The majority of these routes originate from the highly strained and reactive molecule, [1.1.1]propellane.
Synthesis of Key BCP Building Blocks
A common and versatile starting point for the synthesis of more complex BCP-containing molecules is bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. A scalable, kilogram-scale synthesis of this key intermediate has been developed, making it readily accessible for further elaboration.[4][5]
This two-step protocol involves the photochemical reaction of [1.1.1]propellane with diacetyl in a flow reactor, followed by a haloform reaction.
Step 1: Photochemical Formation of 3,3'-diacetylbicyclo[1.1.1]pentane
-
Apparatus: A flow chemistry setup equipped with a pump, a photoreactor with a 365 nm light source, and a back-pressure regulator.
-
Reagents: A solution of [1.1.1]propellane in a suitable solvent (e.g., diethyl ether) and diacetyl.
-
Procedure:
-
Prepare a solution of [1.1.1]propellane and diacetyl in an appropriate solvent.
-
Pump the solution through the photoreactor under irradiation with a 365 nm light source. The residence time and flow rate should be optimized for the specific setup.
-
Collect the reaction mixture at the outlet of the reactor.
-
The solvent is removed under reduced pressure to yield the crude diketone product, which is often of sufficient purity for the next step.
-
Step 2: Haloform Reaction to Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
-
Reagents: Crude 3,3'-diacetylbicyclo[1.1.1]pentane, sodium hydroxide, bromine, water, and dioxane.
-
Procedure:
-
Prepare a solution of sodium hypobromite by adding bromine dropwise to a cooled aqueous solution of sodium hydroxide.
-
To this solution, add a solution of the crude diketone in dioxane dropwise at 0 °C.
-
Allow the reaction to stir overnight at room temperature.
-
Work-up involves extraction with an organic solvent to remove byproducts, followed by acidification of the aqueous layer to precipitate the dicarboxylic acid.
-
The product is then collected by filtration and can be further purified by recrystallization.
-
Incorporation of BCP into Bioactive Scaffolds
Recent advances in synthetic methodology have focused on the direct incorporation of the BCP motif into complex molecules, often in a late-stage functionalization approach. Photoredox catalysis and radical addition reactions have proven to be particularly powerful in this regard.
This method allows for the one-step synthesis of unsymmetrically substituted BCP ketones from [1.1.1]propellane, an alkyltrifluoroborate, and an acyl chloride.
-
Reagents: [1.1.1]propellane solution, alkyltrifluoroborate, acyl chloride, cesium carbonate, an iridium photocatalyst (e.g., [Ir(dFCF₃ppy)₂(dtbbpy)]PF₆), and a nickel catalyst (e.g., Ni(dtbbpy)Br₂).
-
Procedure:
-
In a reaction vial, combine the acyl chloride (1.0 equiv), alkyltrifluoroborate (1.5 equiv), and cesium carbonate (1.5 equiv).
-
Add a solution of the iridium and nickel catalysts in anhydrous 1,2-dimethoxyethane (DME).
-
Add the [1.1.1]propellane solution (3.0 equiv).
-
Irradiate the reaction mixture with a 390 nm LED lamp at room temperature for 16 hours.
-
Upon completion, the reaction is worked up by passing the mixture through a pad of Celite® and concentrating the filtrate.
-
The desired BCP ketone is then purified by silica gel chromatography.
-
Caption: A simplified workflow for the synthesis of BCP-containing molecules.
Impact of BCP on Physicochemical Properties: A Data-Driven Comparison
The theoretical advantages of BCP incorporation are well-supported by experimental data. The following tables provide a comparative analysis of key physicochemical properties for several parent compounds and their BCP-containing analogs.
Table 1: Comparison of Aqueous Solubility and Lipophilicity
| Parent Compound | Parent cLogP | Parent Aqueous Solubility (µg/mL) | BCP Analog | BCP Analog cLogP | BCP Analog Aqueous Solubility (µg/mL) | Fold Increase in Solubility | Reference |
| BMS-708,163 (γ-secretase inhibitor) | 4.2 | < 1 | BCP-analog of BMS-708,163 | 3.1 | 880 | > 880 | [6] |
| Phenyl-containing IDO1 Inhibitor | 3.8 | 1 | BCP-containing IDO1 Inhibitor | 2.7 | 32 | 32 | [3] |
| Sonidegib | 3.5 | 5 | BCP-analog of Sonidegib | 2.9 | 25 | 5 | [2] |
| Boscalid | 3.9 | 4.6 | BCP-analog of Boscalid | 3.2 | 23 | 5 | [2] |
Table 2: Comparison of Metabolic Stability
| Parent Compound | Parent Metabolic Stability (HLM, t½ min) | BCP Analog | BCP Analog Metabolic Stability (HLM, t½ min) | Fold Increase in Stability | Reference |
| Phenyl-containing IDO1 Inhibitor | 20 | BCP-containing IDO1 Inhibitor | > 120 | > 6 | [3] |
| Phenyl-containing compound 78 | 15 | BCP-containing compound 79 | 45 | 3 | [6] |
HLM: Human Liver Microsomes
Case Studies in Drug Discovery
The successful application of BCP as a bioisostere is best illustrated through real-world examples in drug discovery programs.
Case Study: γ-Secretase Inhibitors for Alzheimer's Disease
Background: γ-Secretase is a key enzyme in the production of amyloid-β peptides, which are implicated in the pathology of Alzheimer's disease.[7] The development of γ-secretase inhibitors has been a major focus of research, but many candidates have suffered from poor pharmacokinetic properties, including low aqueous solubility and high metabolic clearance.[8]
The Challenge: The γ-secretase inhibitor BMS-708,163 showed potent enzymatic inhibition but had very low aqueous solubility (< 1 µg/mL), limiting its potential for oral administration.[6]
The BCP Solution: Researchers at Bristol-Myers Squibb replaced the para-fluorophenyl group in BMS-708,163 with a BCP moiety.[4] This seemingly simple substitution had a profound impact on the molecule's properties.
Results:
-
Dramatically Improved Solubility: The aqueous solubility of the BCP analog was found to be over 880 µg/mL, a more than 880-fold increase compared to the parent compound.[6]
-
Enhanced Oral Absorption: This improvement in solubility, coupled with good passive permeability, translated to excellent oral absorption in preclinical models, with a 4-fold increase in both Cmax and AUC compared to BMS-708,163.[4]
-
Maintained Potency: Importantly, the BCP analog retained equipotent inhibition of the γ-secretase enzyme.[4]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. An update on the importance of plasma protein binding in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - Enamine [enamine.net]
- 6. figshare.com [figshare.com]
- 7. Inhibition of γ-secretase/Notch pathway as a potential therapy for reversing cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Developing β-secretase inhibitors for treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Suzuki Coupling with 1-(Bromomethyl)bicyclo[1.1.1]pentane for Advanced Drug Discovery Scaffolds
Introduction: The Rising Prominence of Bicyclo[1.1.1]pentane in Medicinal Chemistry
In the landscape of modern drug discovery, there is a continuous drive to move beyond "flat" two-dimensional aromatic structures to enhance the pharmacological properties of new chemical entities. The bicyclo[1.1.1]pentane (BCP) motif has emerged as a leading three-dimensional bioisostere for para-substituted phenyl rings, internal alkynes, and tert-butyl groups.[1][2] Its rigid, rod-like structure effectively mimics the exit vectors of a 1,4-disubstituted benzene ring while often conferring superior physicochemical properties.[3] Replacing an aromatic ring with a BCP core can lead to significant improvements in aqueous solubility, metabolic stability, and passive permeability, while reducing non-specific protein binding.[1][2]
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its broad functional group tolerance and its efficiency in forming carbon-carbon bonds.[4] While traditionally employed for sp²-sp² couplings, its application to sp³-hybridized centers, such as in 1-(bromomethyl)bicyclo[1.1.1]pentane, opens a direct and modular route to novel BCP-containing drug scaffolds. This application note provides a detailed experimental protocol and the underlying scientific rationale for performing the Suzuki coupling with this unique and valuable building block.
Mechanistic Insight: The Nuances of sp³-Center Suzuki Coupling
The generally accepted mechanism for the palladium-catalyzed Suzuki coupling involves a three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5][6] While the overall framework remains the same, the coupling of a primary alkyl bromide like this compound introduces specific mechanistic considerations compared to standard aryl-aryl couplings.
-
Oxidative Addition: This is often the rate-determining step for alkyl halides. A Pd(0) complex, typically stabilized by bulky, electron-rich phosphine ligands, undergoes oxidative addition to the C-Br bond of this compound. This forms a Pd(II) intermediate. For benzylic and related primary halides, this step can proceed with inversion of stereochemistry.[7] The use of electron-rich ligands is crucial as they increase the electron density on the palladium center, facilitating its insertion into the C-Br bond.[1]
-
Transmetalation: In this step, the organic moiety from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide. This process is activated by a base, which converts the boronic acid into a more nucleophilic boronate species.[6]
-
Reductive Elimination: The final step involves the formation of the new C-C bond as the two organic groups are eliminated from the palladium center, which is concomitantly reduced back to its Pd(0) state, thus regenerating the catalyst for the next cycle.[5][8] A key challenge in sp³ couplings is to ensure that reductive elimination is faster than competing side reactions, such as β-hydride elimination. However, due to the strained bridgehead structure of the BCP core, β-hydride elimination is not a viable pathway for this compound, which simplifies the reaction outcome.
Experimental Workflow Overview
The following diagram illustrates the general workflow for the Suzuki coupling of this compound.
Caption: General workflow for the Suzuki coupling experiment.
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki coupling of this compound with a generic aryl boronic acid. Optimization may be required for specific substrates.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Aryl boronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)
-
JohnPhos (4-10 mol%) or other suitable bulky phosphine ligand
-
Potassium carbonate (K₂CO₃), finely ground (2.0-3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent (e.g., dioxane, THF/H₂O)
-
Deionized water
-
Diethyl ether or Ethyl acetate for extraction
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas
Equipment:
-
Round-bottom flask or microwave vial, flame-dried
-
Magnetic stirrer and stir bar
-
Septum
-
Schlenk line or balloon for inert atmosphere
-
Heating mantle or oil bath with temperature controller (or microwave reactor)
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Glassware for extraction and chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 173 mg), the aryl boronic acid (e.g., 1.5 mmol), and potassium carbonate (e.g., 3.0 mmol, 414 mg).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous DMF (e.g., 2 mL) via syringe. Degas the resulting suspension by bubbling argon through it for 15-20 minutes.
-
Catalyst Addition: In a separate vial, quickly weigh the palladium acetate and JohnPhos ligand and add them to the reaction flask against a positive flow of inert gas. Rationale: Bulky, electron-rich phosphine ligands like JohnPhos have been shown to be highly effective for Suzuki couplings involving benzylic and primary alkyl halides by promoting the oxidative addition step.[9]
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Alternatively, microwave irradiation can be employed, which often significantly reduces reaction times.[9]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. To take a sample, briefly remove the flask from heat, allow it to cool slightly, and quickly withdraw a small aliquot via syringe. Quench the aliquot with water and extract with ethyl acetate for analysis. The reaction is typically complete within 2-24 hours.
-
Workup: Once the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature. Add deionized water (e.g., 10 mL) and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous mixture with ethyl acetate or diethyl ether (3 x 15 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (1 x 20 mL) to remove residual DMF and inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[10] The appropriate eluent system will depend on the polarity of the product and should be determined by TLC analysis (e.g., hexane/ethyl acetate mixtures).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Key Experimental Parameters and Optimization
The success of the Suzuki coupling with this compound can be highly dependent on the choice of catalyst, base, and solvent. The following table summarizes common choices and their rationale.
| Parameter | Recommended Options | Rationale & Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common, air-stable Pd(II) and Pd(0) precursors that form the active Pd(0) catalyst in situ. |
| Ligand | JohnPhos , SPhos, RuPhos | Bulky, electron-rich biaryl monophosphine ligands are crucial for facilitating the challenging oxidative addition of the sp³ C-Br bond.[9] |
| P(t-Bu)₃ | A very electron-rich and sterically demanding trialkylphosphine ligand, also effective for sp³ couplings. | |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Essential for activating the boronic acid to the more nucleophilic boronate. The choice can influence reaction rate and yield. K₃PO₄ is often effective in anhydrous conditions with a small amount of water.[11] |
| Solvent | DMF, Dioxane, THF, Toluene | Polar aprotic solvents are generally effective. Often, a small amount of water is added to aid in dissolving the base and facilitating transmetalation.[9] |
| Boron Source | Aryl Boronic Acids | Widely available but can be prone to protodeboronation. |
| Arylboronic Esters (e.g., pinacol) | More stable to protodeboronation than boronic acids, but may require slightly more forcing conditions. | |
| Potassium Aryltrifluoroborates | Highly stable, crystalline solids that are robust against protodeboronation and effective coupling partners for benzylic halides. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive catalyst (oxygen contamination)- Insufficiently active catalyst system- Poorly soluble base | - Ensure rigorous degassing and maintenance of inert atmosphere.- Screen different palladium/ligand combinations (e.g., try SPhos or a different ligand class).- Use a different base (e.g., Cs₂CO₃ is more soluble) or add a small amount of water (e.g., 3-5 equivalents) if using K₃PO₄.[11]- Increase the reaction temperature or switch to microwave heating. |
| Protodeboronation of Boronic Acid | - Presence of trace acid or excess water- Prolonged reaction time at high temperature | - Use a more stable boron source like a pinacol ester or a potassium trifluoroborate salt.- Ensure the base is of high quality and use freshly dried solvents.- Try to minimize reaction time by careful monitoring. |
| Formation of Homocoupled Boronic Acid Product | - Oxygen contamination leading to oxidative homocoupling. | - Improve degassing procedures. |
| Difficult Purification | - Co-elution of product with ligand or byproducts. | - Choose a different eluent system for chromatography.- A mild acidic or basic wash during workup might help remove some impurities. |
Conclusion
The Suzuki-Miyaura coupling of this compound represents a powerful and versatile strategy for the synthesis of novel, three-dimensional scaffolds for drug discovery. By understanding the key mechanistic steps and carefully selecting the appropriate catalyst system and reaction conditions, researchers can efficiently access a wide range of BCP-containing molecules. This protocol provides a robust starting point for exploration, enabling the rapid diversification of this valuable structural motif and accelerating the journey to escape "flatland" in medicinal chemistry.
References
-
Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. ACS Publications. [Link]
-
Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. National Institutes of Health. [Link]
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. [Link]
-
Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit. [Link]
-
Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. [Link]
-
Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. [Link]
-
Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. [Link]
-
Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]
-
Biphasic Suzuki coupling reactions of aryl or benzyl bromides employing cobalt-containing phosphine ligand coordinated palladium complex. ResearchGate. [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
-
Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. National Institutes of Health. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
B-Alkyl Suzuki Couplings. Macmillan Group. [Link]
-
The Suzuki Reaction. Myers Group, Harvard University. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. National Institutes of Health. [Link]
-
Silaboration of [1.1.1]Propellane: A Storable Feedstock for Bicyclo[1.1.1]pentane Derivatives. PubMed. [Link]
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Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]
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Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [Link]
-
Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry. [Link]
-
Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances. [Link]
-
Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. National Institutes of Health. [Link]
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Application Notes & Protocols: 1-(Bromomethyl)bicyclo[1.1.1]pentane as a Modern tert-Butyl Isostere in Drug Discovery
Introduction: The Quest to Move Beyond Classical Scaffolds
In medicinal chemistry, the strategic modification of a lead compound is a cornerstone of the drug discovery process. A key tactic in this endeavor is isosteric replacement , where a functional group is substituted with another that possesses similar steric and electronic characteristics, with the goal of modulating the molecule's properties in a predictable and beneficial manner.
The tert-butyl group is a ubiquitous substituent, valued for its ability to provide steric bulk, fill hydrophobic pockets, and shield adjacent functional groups from metabolic degradation. However, its high lipophilicity can negatively impact solubility, and it can be susceptible to oxidative metabolism. The bicyclo[1.1.1]pentane (BCP) moiety has emerged as a highly valuable, three-dimensional (3D) bioisostere for the tert-butyl group, offering a sophisticated solution to these challenges.[1][2] 1-(Bromomethyl)bicyclo[1.1.1]pentane is a key building block that allows for the facile introduction of the BCP-methyl group, a direct surrogate for the tert-butyl moiety.
This guide provides an in-depth exploration of the rationale, advantages, and practical application of this compound in modern drug development programs.
The Bicyclo[1.1.1]pentane (BCP) Core: A Superior Isostere
The BCP scaffold is a highly strained, rigid, cage-like hydrocarbon. When incorporated as a BCP-methyl group, it serves as an excellent mimic of the tert-butyl group's spatial arrangement. However, its unique properties often translate into significant advantages for drug candidates.[3]
Key Advantages of BCP Incorporation:
-
Enhanced Aqueous Solubility: A primary driver for employing BCP isosteres is the frequent and significant improvement in aqueous solubility.[3][4] Replacing a lipophilic tert-butyl group with the more polar, sp³-rich BCP cage can disrupt crystal packing and improve solvation.
-
Improved Metabolic Stability: The BCP core is exceptionally robust and resistant to common metabolic pathways, particularly CYP450-mediated oxidation, which can be a liability for tert-butyl groups.[3][5] This increased stability often leads to improved pharmacokinetic profiles.
-
Reduced Lipophilicity: The BCP moiety is typically less lipophilic than a tert-butyl group. This reduction in logP can mitigate issues related to poor solubility and non-specific binding.[2]
-
Increased Three-Dimensionality (Fsp³): The drive to "escape from flatland" is a prevailing theme in modern medicinal chemistry.[4] Increasing the fraction of sp³-hybridized carbons (Fsp³) by incorporating the BCP scaffold can lead to improved selectivity, reduced off-target activity, and better navigation of complex protein binding pockets.
-
Novel Chemical Space: Employing the BCP motif allows researchers to generate novel intellectual property and move beyond heavily patented chemical spaces dominated by traditional functional groups.[6]
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Workflow for BCP Isostere Application."
Comparative Physicochemical Properties
The decision to replace a tert-butyl group with a BCP-methyl moiety is data-driven. The following table summarizes the typical changes observed in key physicochemical properties.
| Property | tert-Butyl Group | BCP-Methyl Group | Advantage of BCP | Reference(s) |
| Aqueous Solubility | Often low | Generally Increased | Improved bioavailability and formulation | [3][4][7] |
| Metabolic Stability | Susceptible to oxidation | Highly Resistant | Longer half-life, reduced toxic metabolites | [3] |
| Lipophilicity (cLogP) | High | Lower | Reduced non-specific binding, better ADME | [2][8] |
| Fraction of sp³ (Fsp³) | Lower | Higher | "Escapes Flatland," improved 3D profile | [3] |
| Permeability | Variable | Often Improved | Better absorption characteristics | [3][7] |
Case Study: Overcoming Liabilities in a γ-Secretase Inhibitor
A landmark example of the BCP strategy was reported by researchers at Pfizer.[7] They replaced a central para-substituted phenyl ring (another group for which BCP is an excellent isostere) in the γ-secretase inhibitor BMS-708,163. The resulting BCP-containing analog, while maintaining equipotent enzymatic inhibition, demonstrated significant improvements in both aqueous solubility and passive permeability. This superior biopharmaceutical profile translated into markedly better oral absorption in preclinical models, showcasing the transformative potential of this isosteric replacement.[6][7]
Experimental Protocol: Nucleophilic Substitution with an Amine
This compound is an ideal electrophile for introducing the BCP-methyl group via nucleophilic substitution. The protocol below describes a general procedure for the N-alkylation of a primary or secondary amine.
dot graph LR { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} caption: "General Nucleophilic Substitution Reaction."
Title: Synthesis of N-(bicyclo[1.1.1]pentan-1-ylmethyl)-aniline
Principle:
This protocol details the Sₙ2 reaction between the primary amine (aniline) and the alkyl halide (this compound). A non-nucleophilic base is used to quench the HBr generated during the reaction, driving it to completion.
Materials and Reagents:
-
This compound
-
Aniline (or other amine nucleophile)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add anhydrous potassium carbonate (1.5 equivalents).
-
Addition of Reagents: Add anhydrous DMF to the flask, followed by aniline (1.0 equivalent). Stir the resulting suspension for 5 minutes at room temperature.
-
Initiation: Add this compound (1.1 equivalents) to the stirring suspension.
-
Causality Insight: Using a slight excess of the alkylating agent ensures complete consumption of the potentially more valuable amine starting material. DMF is chosen as the solvent for its high polarity, which effectively solvates the reactants and facilitates the Sₙ2 reaction.
-
-
Reaction Monitoring: Heat the reaction mixture to 60 °C and stir. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed (typically 4-12 hours).
-
Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water.
-
Workup - Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Causality Insight: The product is significantly more soluble in the organic solvent (EtOAc) than in water. Repeated extractions ensure maximum recovery of the product from the aqueous phase.
-
-
Workup - Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine.
-
Causality Insight: The bicarbonate wash removes any residual acidic impurities, while the brine wash helps to remove residual water from the organic layer before the drying step.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Expected ¹H NMR signals would include characteristic peaks for the BCP cage protons and the methylene bridge protons adjacent to the nitrogen.
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
This compound is an alkylating agent and should be handled with care.
-
Anhydrous solvents are flammable. Avoid open flames and sparks.
Conclusion
This compound is a powerful and versatile building block for modern medicinal chemistry. Its use as a tert-butyl isostere provides a validated strategy to overcome common liabilities in drug candidates, such as poor solubility and metabolic instability. By leveraging the unique three-dimensional structure and robust nature of the BCP core, researchers can significantly enhance the physicochemical and pharmacokinetic properties of their molecules, accelerating the path toward optimized clinical candidates.
References
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- Fang, Z., Xu, Q., Lu, X., Wan, N., & Yang, W. (2024, September 20). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Synthesis.
- Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry.
- Baran, P. S., et al. (2020). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences.
- Thieme Chemistry. (n.d.). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Thieme E-Books & E-Journals.
- Kanazawa, J., & Uchiyama, M. (2020). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Synthesis.
- Bull, J. A., et al. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au.
- Mykhailiuk, P. K., et al. (2019). Bicyclo[1.1.1]pentanes (BCPs) in medicinal chemistry and a new generation of saturated benzene mimetics: 2‐oxabicyclo[2.1.1]hexanes. ResearchGate.
- Bull, J. A., et al. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. ResearchGate.
- Caputo, D. F. J., et al. (2018). Synthesis and Applications of Highly Functionalized 1-Halo-3-Substituted Bicyclo[1.1.1]pentanes. University of Oxford.
- Macmillan Group. (2021). Rapid access to 3-substituted bicyclo[1.1.1]pentanes.
- Mykhailiuk, P. K., et al. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv.
- Anderson, E. A., et al. (2019). Synthesis of Enantioenriched α-Chiral Bicyclo[1.1.1]pentanes. Organic Letters.
- Anderson, E. A., et al. (2018). Synthesis and Applications of Highly Functionalized 1-Halo-3-Substituted Bicyclo[1.1.1]pentanes. ResearchGate.
- Organic Syntheses. (n.d.). Bicyclo[1.1.0]butane.
- PharmaBlock. (n.d.). Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert-Butyl.
- Davies, H. M. L., et al. (2018). Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C C, C–C Functionalization Reactions. PubMed Central.
- Gouverneur, V., et al. (2021). Electrophilic Activation of [1.1.1]Propellane for the Synthesis of Nitrogen‐Substituted Bicyclo[1.1.1]pentanes. The University of Liverpool Repository.
- Benchchem. (n.d.). 1-(Bromomethyl)-1-methoxycyclopentane.
- Anderson, E. A., et al. (2018). Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. Chemical Science.
- Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PubMed Central.
- ResearchGate. (n.d.). (PDF) Organometallic Bridge Diversification of Bicyclo[1.1.1]pentanes.
- ChemMedChem. (2015). Evaluation of tert‐Butyl Isosteres: Case Studies of Physicochemical....
- ResearchGate. (n.d.). A) Synthesis of the bicyclo[1.1.1]pentane framework through carbene....
- Anderson, E. A., et al. (2024). Organometallic Bridge Diversification of Bicyclo[1.1.1]pentanes. ChemRxiv.
- Anderson, E. A., et al. (2024). Organometallic Bridge Diversification of Bicyclo[1.1.1]pentanes. PubMed.
- Fang, Z., Xu, Q., et al. (2024). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Semantic Scholar.
- ResearchGate. (2015). Inside Cover: Evaluation of tert-Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities (ChemMedChem 3/2015).
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Designing Next-Generation Kinase Inhibitors: A Guide to Bicyclo[1.1.1]pentane Scaffolds
Senior Application Scientist Note: The relentless pursuit of novel kinase inhibitors with improved pharmacological profiles necessitates a departure from traditional, planar aromatic scaffolds. This guide delves into the design, synthesis, and evaluation of kinase inhibitors incorporating the bicyclo[1.1.1]pentane (BCP) moiety, a three-dimensional bioisostere of the para-substituted phenyl ring. By leveraging the unique properties of the BCP scaffold, researchers can overcome common challenges in drug development, including poor solubility, metabolic instability, and off-target effects. This document provides a comprehensive overview of the rationale, practical protocols, and analytical techniques to empower researchers in the development of this promising class of therapeutic agents.
The Bicyclo[1.1.1]pentane Advantage: Escaping Flatland in Kinase Inhibitor Design
The vast majority of small molecule drugs contain at least one aromatic ring, a testament to the versatility of this motif in interacting with biological targets. However, the planarity and lipophilicity of phenyl rings can also contribute to undesirable properties, such as poor aqueous solubility, high metabolic turnover, and non-specific binding due to π-π stacking interactions[1][2]. The "escape from flatland" concept in medicinal chemistry advocates for the incorporation of three-dimensional scaffolds to improve drug-like properties[3].
The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a particularly attractive non-classical bioisostere for the para-substituted phenyl ring[2][4]. Its rigid, cage-like structure mimics the exit vectors of a 1,4-disubstituted benzene ring while introducing a more three-dimensional and sp³-rich character into the molecule[1][2]. This fundamental shift in molecular architecture can lead to significant improvements in a compound's physicochemical and pharmacokinetic profile.
Key Advantages of BCP Scaffolds:
-
Enhanced Solubility: The disruption of planarity and reduction in aromatic character often leads to a dramatic increase in aqueous solubility. This was compellingly demonstrated in the case of a γ-secretase inhibitor, where replacement of a p-fluorophenyl ring with a BCP moiety improved thermodynamic aqueous solubility by over 30-fold at physiological pH[5].
-
Improved Metabolic Stability: The saturated sp³-hybridized carbons of the BCP core are generally more resistant to oxidative metabolism by cytochrome P450 enzymes compared to electron-rich aromatic rings[1][2]. This can lead to a longer in vivo half-life and reduced potential for the formation of reactive metabolites.
-
Increased Permeability: Despite the increase in solubility, BCP-containing compounds have shown surprising improvements in passive permeability. The BCP analog of the γ-secretase inhibitor BMS-708163, for instance, exhibited a significant increase in intrinsic permeability in a renal cell line assay[3].
-
Reduced Non-Specific Binding: The elimination of the planar aromatic surface reduces the potential for non-specific hydrophobic and π-π stacking interactions with off-target proteins, which can lead to a cleaner pharmacological profile[1].
-
Novel Chemical Space: The incorporation of BCP scaffolds allows for the exploration of novel chemical space, providing opportunities for the development of intellectual property and overcoming existing patent limitations.
The following diagram illustrates the bioisosteric relationship between a para-substituted phenyl ring and a 1,3-disubstituted BCP scaffold.
Caption: Bioisosteric replacement of a p-phenyl ring with a BCP scaffold.
Case Study: BCP Analog of a γ-Secretase Inhibitor (BMS-708163)
A seminal example highlighting the benefits of BCP incorporation is the modification of the γ-secretase inhibitor BMS-708163[6][7]. Replacement of the central para-substituted fluorophenyl ring with a BCP moiety resulted in an equipotent compound with markedly improved drug-like properties.
| Property | BMS-708163 (Phenyl) | BCP Analog | Improvement | Reference |
| γ-Secretase IC₅₀ | Potent | Equipotent | Maintained Potency | [6][7] |
| Aqueous Solubility | 0.6 µM | 216 µM | >300-fold | [3] |
| Intrinsic Permeability | Lower | Higher | Significant Increase | [3] |
| Oral Absorption (Mouse) | Lower (Cmax & AUC) | ~4-fold Higher | Enhanced Bioavailability | [6][7] |
| Metabolic Stability | Poor | More Resistant | Improved Profile | [3] |
This case study underscores the transformative potential of BCP scaffolds in overcoming key liabilities in drug development. The dramatic improvement in aqueous solubility and oral absorption, without compromising biological activity, provides a compelling rationale for the broader application of this strategy in kinase inhibitor design.
Protocols for the Design and Evaluation of BCP-Containing Kinase Inhibitors
This section provides a detailed workflow and step-by-step protocols for the synthesis, characterization, and biological evaluation of a novel BCP-containing kinase inhibitor, using the γ-secretase inhibitor analog as a conceptual template.
Experimental Workflow
The following diagram outlines the key stages in the development of a BCP-containing kinase inhibitor.
Sources
- 1. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Scale-Up Synthesis of 1-(Bromomethyl)bicyclo[1.1.1]pentane
Welcome to the technical support center for the synthesis of 1-(Bromomethyl)bicyclo[1.1.1]pentane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this valuable building block. The unique strained ring system of the bicyclo[1.e1.1]pentane (BCP) core, while offering desirable properties as a bioisostere, presents specific synthetic hurdles that require careful consideration for safe and efficient large-scale production.
This document provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.
I. Overview of Synthetic Strategies
The synthesis of this compound on a large scale typically proceeds through one of two primary routes, each with its own set of challenges:
-
Decarboxylative Bromination (Hunsdiecker-type Reaction): This classic approach involves the conversion of a carboxylic acid precursor, bicyclo[1.1.1]pentane-1-acetic acid, to the desired bromide.
-
Halogenation of a Precursor Alcohol: This two-step process involves the synthesis of bicyclo[1.1.1]pentan-1-ylmethanol, followed by its conversion to this compound.
The following sections will delve into the specific troubleshooting for each of these synthetic pathways.
II. Troubleshooting Guide: Decarboxylative Bromination (Hunsdiecker-Type Reaction)
The Hunsdiecker reaction and its modifications are powerful tools for the synthesis of alkyl halides from carboxylic acids.[1][2] However, scaling up this reaction for this compound synthesis requires careful control of reaction parameters to avoid common pitfalls.
Q1: My Hunsdiecker reaction is giving low yields of this compound. What are the likely causes and how can I improve the yield?
A1: Low yields in a Hunsdiecker-type reaction are a common issue and can often be attributed to several factors. Here’s a breakdown of potential causes and their solutions:
-
Moisture in the Reaction: The traditional Hunsdiecker reaction using a silver salt is notoriously sensitive to water. Any moisture will lead to the regeneration of the starting carboxylic acid and a significant drop in yield.
-
Solution: Ensure all glassware is rigorously dried. Use anhydrous solvents and ensure the silver salt of bicyclo[1.1.1]pentane-1-acetic acid is completely dry before use. Preparation of the silver salt from the carboxylic acid and silver oxide (Ag₂O) should be followed by drying under high vacuum.[1]
-
-
Incomplete Silver Salt Formation: If the silver salt is not fully formed, the free carboxylic acid will not react under the reaction conditions.
-
Solution: When preparing the silver salt, ensure stoichiometric or a slight excess of silver oxide is used and that the reaction goes to completion. Monitor the reaction by TLC or LCMS if possible.
-
-
Side Reactions: The radical intermediates in the Hunsdiecker reaction can undergo alternative reaction pathways, leading to byproducts.
-
Solution: The choice of solvent is critical. Carbon tetrachloride (CCl₄) is a traditional solvent, but due to its toxicity, alternatives like bromotrichloromethane (BrCCl₃) can be used.[3] The reaction temperature should be carefully controlled; excessive heat can promote side reactions.
-
-
Photochemical Decomposition: Acyl hypobromites are sensitive to light and can decompose, leading to lower yields.
-
Solution: Perform the reaction in a vessel protected from light, for example, by wrapping the flask in aluminum foil.
-
A modified version of the Hunsdiecker reaction, the Cristol-Firth modification, uses mercuric oxide (HgO) and the free carboxylic acid with bromine, which can sometimes be more tolerant to trace amounts of moisture.[1][3]
Q2: I am observing significant amounts of bicyclo[1.1.1]pentane-1-acetic acid starting material in my crude product after the Hunsdiecker reaction. What is causing this?
A2: The presence of a significant amount of the starting carboxylic acid is a strong indicator of moisture in your reaction. The acyl hypobromite intermediate is readily hydrolyzed back to the carboxylic acid in the presence of water.
To address this, please refer to the solutions for moisture control in A1 . Additionally, consider the purity of your bromine source, as some grades may contain water.
Q3: My scale-up Hunsdiecker reaction is showing poor reproducibility. How can I improve the consistency of my results?
A3: Reproducibility issues on a larger scale often stem from inconsistencies in reagent quality and reaction conditions.
-
Reagent Purity: Ensure the purity of your bicyclo[1.1.1]pentane-1-acetic acid, silver oxide (or mercuric oxide), and bromine are consistent between batches.
-
Temperature Control: On a larger scale, exothermic reactions can be more difficult to control. Ensure you have adequate cooling and monitoring of the internal reaction temperature. A slow, controlled addition of bromine is crucial.
-
Stirring Efficiency: Inadequate stirring in a large reactor can lead to localized "hot spots" and concentration gradients, resulting in side reactions. Ensure your stirring is efficient for the scale of your reaction.
The following diagram illustrates a decision-making workflow for troubleshooting the Hunsdiecker reaction:
Caption: Troubleshooting workflow for the Hunsdiecker reaction.
III. Troubleshooting Guide: Halogenation of Bicyclo[1.1.1]pentan-1-ylmethanol
This two-step route involves the initial synthesis of the alcohol, followed by its conversion to the bromide.
Q4: I am having trouble with the large-scale synthesis of the precursor, bicyclo[1.1.1]pentan-1-ylmethanol. What are the common challenges?
A4: The synthesis of bicyclo[1.1.1]pentan-1-ylmethanol can be achieved through the reduction of bicyclo[1.1.1]pentane-1-carboxylic acid or its ester.
-
Reduction of Carboxylic Acid: Direct reduction of the carboxylic acid with strong reducing agents like lithium aluminum hydride (LiAlH₄) can be challenging to scale up due to safety concerns and difficult workups.
-
Solution: A safer alternative for large-scale reductions is the use of borane complexes, such as borane dimethyl sulfide (BH₃·SMe₂).[4] These reagents are generally easier to handle on a larger scale.
-
-
Ester Reduction: An alternative is to first esterify the carboxylic acid and then reduce the ester with a milder reducing agent like sodium borohydride (NaBH₄) in the presence of a Lewis acid, or with LiAlH₄.
-
Solution: The esterification can be a straightforward Fischer esterification. The subsequent reduction is often cleaner and easier to work up than the direct reduction of the carboxylic acid.
-
Q5: The conversion of bicyclo[1.1.1]pentan-1-ylmethanol to this compound is giving me a mixture of products. How can I improve the selectivity?
A5: The conversion of a primary alcohol to an alkyl bromide can be achieved with various reagents, such as phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) with triphenylphosphine (PPh₃) (the Appel reaction).
-
Over-reaction and Elimination: The strained BCP ring system can be susceptible to rearrangement or elimination under harsh conditions.
-
Solution: Use milder brominating agents and control the reaction temperature carefully. The Appel reaction is often a good choice as it proceeds under mild, neutral conditions.
-
-
Purification Challenges: The product, this compound, can be volatile, which can lead to losses during purification by distillation.
-
Solution: For purification, consider vacuum distillation at a lower temperature to minimize thermal decomposition and product loss. Column chromatography can also be effective, though may be less practical for very large scales.
-
The following diagram illustrates the two-step synthesis and key control points:
Caption: Key control points in the alcohol halogenation route.
IV. Frequently Asked Questions (FAQs)
Q6: Are there any specific safety concerns I should be aware of when scaling up the synthesis of this compound?
A6: Yes, several safety aspects require careful consideration:
-
Hunsdiecker Reaction: The use of bromine, a corrosive and toxic substance, requires handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The reaction can be exothermic, so controlled addition and cooling are essential.
-
Use of Hydrides: If using LiAlH₄ for reduction, be aware of its pyrophoric nature and violent reaction with water.
-
Product Handling: this compound is a lachrymator and should be handled with care in a well-ventilated area.
Q7: What are the typical purities I can expect for the final product, and what are the common impurities?
A7: With optimized conditions, purities of >95% can be achieved. Common impurities depend on the synthetic route:
-
From Hunsdiecker Reaction: Unreacted starting carboxylic acid, and potentially small amounts of rearranged byproducts.
-
From Alcohol Halogenation: Unreacted alcohol, and potentially elimination or ether byproducts.
Q8: Can you provide a summary of recommended reaction conditions for the key steps?
A8: The following table summarizes typical laboratory-scale conditions that can be adapted for scale-up.
| Reaction Step | Reagents and Solvents | Typical Temperature | Key Considerations |
| Hunsdiecker Reaction (Cristol-Firth) | Bicyclo[1.1.1]pentane-1-acetic acid, HgO, Br₂, CCl₄ | Reflux | Exothermic, light-sensitive, moisture-sensitive. |
| Alcohol Synthesis (Reduction) | Bicyclo[1.1.1]pentane-1-carboxylic acid, BH₃·SMe₂, THF | 0 °C to room temp. | Safer alternative to LiAlH₄ for scale-up. |
| Bromination of Alcohol | Bicyclo[1.1.1]pentan-1-ylmethanol, PBr₃, Et₂O | 0 °C | Controlled addition of PBr₃ to manage exotherm. |
| Appel Reaction | Bicyclo[1.1.1]pentan-1-ylmethanol, CBr₄, PPh₃, CH₂Cl₂ | 0 °C to room temp. | Mild conditions, good for sensitive substrates. |
V. References
-
Dürr, A. B., et al. (2018). Synthesis and Applications of Highly Functionalized 1-Halo-3-Substituted Bicyclo[1.1.1]pentanes. Chemical Science. [Link]
-
Wiberg, K. B. (1966). Bicyclo[1.1.0]butane. Organic Syntheses. [Link]
-
Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. [Link]
-
Bull, J. A., et al. (2019). Synthesis of Enantioenriched α-Chiral Bicyclo[1.1.1]pentanes. Organic Letters. [Link]
-
Vutturi, A. (n.d.). Hunsdiecker Reaction | Mechanism | Applications | Illustrations. AdiChemistry. [Link]
-
Wikipedia. (2023). Hunsdiecker reaction. [Link]
-
Burton, K. I., & MacMillan, D. W. C. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem. [Link]
-
Dürr, A. B., et al. (2018). Synthesis and Applications of Highly Functionalized 1-Halo-3-Substituted Bicyclo[1.1.1]pentanes. ResearchGate. [Link]
-
Mykhailiuk, P. K. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry. [Link]
-
Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Semantic Scholar. [Link]
-
Davies, H. M. L., & Morton, D. (2020). Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C C, C–C Functionalization Reactions. PMC. [Link]
-
Stepan, A. F., et al. (2023). Synthesis of Bicyclo[1.1.0]butanes from Bicyclo[1.1.1]pentanes. ResearchGate. [Link]
-
Mykhailiuk, P. K. (2025). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. ResearchGate. [Link]
-
Stepan, A. F., et al. (2023). Synthesis of Bicyclo[1.1.0]butanes from Bicyclo[1.1.1]pentanes. ChemRxiv. [Link]
-
Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ACS Publications. [Link]
-
Process for the preparation of organic bromides. (2019). Google Patents.
-
Mykhailiuk, P. K. (2024). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. PMC. [Link]
-
Mykhailiuk, P. K. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]
-
Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ResearchGate. [Link]
-
Anderson, E. A., & Shire, B. R. (2023). Organometallic Bridge Diversification of Bicyclo[1.1.1]pentanes. ChemRxiv. [Link]
-
Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PubMed. [Link]
-
Dürr, A. B., et al. (2018). Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. Chemical Science. [Link]
-
Wang, C., et al. (2020). Recent advances in the applications of [1.1.1]propellane in organic synthesis. Tetrahedron Letters. [Link]
-
MacMillan, D. W. C., & Burton, K. I. (2023). Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. Princeton University. [Link]
-
Zard, S. Z., & Guesne, S. (2019). A radical exchange process: synthesis of bicyclo[1.1.1]pentane derivatives of xanthates. Chemical Communications. [Link]
-
Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. PMC. [Link]
-
Davies, H. M. L., & Morton, D. (2020). Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C C, C–C Functionalization Reactions. Journal of the American Chemical Society. [Link]
Sources
common side reactions and byproducts with 1-(Bromomethyl)bicyclo[1.1.1]pentane
Technical Support Center: 1-(Bromomethyl)bicyclo[1.1.1]pentane
Welcome to the technical support resource for this compound (BCP-CH₂Br). This guide is designed for researchers, medicinal chemists, and drug development professionals leveraging the unique properties of the bicyclo[1.1.1]pentane (BCP) scaffold. As a highly sought-after bioisostere for para-substituted benzene rings and tert-butyl groups, the BCP moiety enhances sp³ character, often improving key pharmacological properties like solubility and metabolic stability.[1][2][3]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical laboratory experience.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during reactions involving this compound.
Q1: My reaction yield is significantly lower than expected. What are the common culprits?
Low yield is a multifaceted issue. Systematically investigating the potential causes is crucial. We can break down the primary sources of inefficiency into reagent stability, reaction conditions, and competing side reactions.
Causality Analysis: this compound is a reactive electrophile and radical precursor. Its success in a reaction is highly dependent on preventing premature degradation and minimizing pathways that lead to non-productive consumption.
Troubleshooting Flowchart
Caption: Troubleshooting workflow for low reaction yields.
Summary of Potential Issues and Solutions
| Problem | Potential Cause | Suggested Solution & Rationale |
| Reagent Degradation | The C-Br bond can be labile. The compound is incompatible with strong acids, acid chlorides, and oxidizing agents.[4] | Store in a cool, dry place away from incompatible materials. Before use, confirm purity via NMR or GC-MS. If degradation is suspected, purify by distillation or chromatography. |
| Adventitious Water | Trace moisture can lead to hydrolysis of the bromide to the corresponding alcohol or protodebromination in certain catalytic cycles.[5] | Ensure all glassware is oven-dried. Use anhydrous solvents and maintain a robust inert atmosphere (N₂ or Ar). |
| Radical Trap Impurities | For radical reactions, dissolved oxygen or other impurities can quench the desired radical intermediates. | Degas solvents thoroughly using freeze-pump-thaw cycles or by sparging with an inert gas. |
| Incorrect Reaction Temperature | Some reactions, particularly those involving organometallics or photoinduced processes, have narrow optimal temperature windows.[1][6] | Verify internal reaction temperature. For exothermic reactions, ensure adequate cooling. For photocatalysis, low temperatures can suppress side reactions.[6] |
Q2: I'm observing a byproduct with M+80 amu (or multiples thereof) in my crude analysis. What is it?
This observation is highly suggestive of 'staffane' byproduct formation . This is not a side reaction of this compound itself, but rather an issue stemming from an impurity in its common precursor, [1.1.1]propellane.
Mechanistic Explanation: Radical additions to [1.1.1]propellane generate a bicyclo[1.1.1]pentyl radical.[7] If the concentration of the radical trap (your intended coupling partner) is low relative to the propellane starting material, this BCP radical can add to another molecule of propellane. This chain reaction leads to oligomers known as staffanes.[3][8]
Caption: Competing pathways leading to desired product vs. staffane byproduct.
Preventative Measures:
-
Use Purified Precursors: Ensure your this compound is free of residual [1.1.1]propellane.
-
Control Stoichiometry: In reactions where you generate the BCP radical in situ from propellane, ensure the radical trap is present in sufficient concentration to outcompete the chain-walking oligomerization.
Q3: My mass spec shows a peak corresponding to the loss of bromine (M-79/81) and the gain of hydrogen. What happened?
This indicates protodebromination , the replacement of the bromine atom with a hydrogen atom. This is a common side reaction for organobromides.
Common Causes:
-
Radical Pathway: In radical reactions, the generated BCP-CH₂• radical may abstract a hydrogen atom from the solvent (e.g., THF, isopropanol) or another component in the reaction mixture instead of coupling with the desired partner.
-
Organometallic Pathway: If forming an organometallic species (e.g., via lithium-halogen exchange), quenching by a proton source (adventitious water, alcohol) will lead to the protonated product.[5]
-
Reductive Conditions: Certain catalysts or reagents can directly reduce the alkyl bromide.
Troubleshooting Protocol:
-
Solvent Choice: Switch to a solvent with stronger C-H bonds that is less prone to hydrogen atom transfer (HAT), such as benzene, toluene, or acetonitrile.
-
Eliminate Proton Sources: Rigorously dry all reagents, solvents, and glassware. If using a base, ensure it is not a proton source itself (e.g., use a non-protic base like a carbonate or a hindered amine).
-
Check Reagent Compatibility: Review all reagents for known reductive capabilities toward alkyl bromides.
Frequently Asked Questions (FAQs)
Q4: How should I store and handle this compound?
Storage:
-
Store under an inert atmosphere (argon or nitrogen) in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated area.[4]
-
The recommended storage temperature is room temperature.[9]
Handling:
-
The compound is listed as causing severe skin burns and eye damage.[10] Always handle it in a fume hood wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
It is incompatible with strong acids, acid chlorides, acid anhydrides, and oxidizing agents.[4] Avoid mixing with these chemical classes unless under controlled reaction conditions.
Q5: What are the primary reaction pathways for this reagent?
The reactivity is dominated by the C-Br bond, allowing it to participate in two main types of transformations:
-
Nucleophilic Substitution (Sₙ2): The methylene carbon is electrophilic, making it an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles (e.g., amines, thiols, carboxylates, azides) to form a C-N, C-S, C-O, or other C-X bond.
-
Radical Formation: The C-Br bond can be cleaved under photoredox, metal-catalyzed, or radical initiator conditions to form the bicyclo[1.1.1]pentylmethyl radical. This radical is a key intermediate for C-C and C-heteroatom bond formations via cross-coupling reactions.[11]
Caption: Primary reaction pathways for this compound.
Q6: I need to perform a photoredox-mediated coupling. Can you provide a general protocol?
Certainly. The following is a representative protocol for a metallaphotoredox cross-coupling, which should be optimized for your specific substrates. This protocol harnesses a photocatalyst to generate the BCP-methyl radical for subsequent coupling.
Representative Experimental Protocol: Photocatalytic Alkylation
Objective: To couple this compound with an alkyl or aryl coupling partner.
Materials:
-
This compound
-
Alkyl/Aryl Halide or Boronic Acid (Coupling Partner)
-
Photocatalyst (e.g., Ir(ppy)₃, Ru(bpy)₃(PF₆)₂)
-
Nickel or Copper Catalyst (e.g., NiCl₂·glyme, CuI)
-
Ligand (e.g., dtbbpy, phenanthroline)
-
Base (e.g., K₂CO₃, Cs₂CO₃) or reductant
-
Anhydrous, degassed solvent (e.g., DMF, DMA, MeCN)
Procedure:
-
Setup: In a glovebox, add the nickel or copper catalyst, ligand, and base to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Reagent Addition: Add the this compound and the coupling partner to the vial.
-
Catalyst & Solvent: Add the photocatalyst, followed by the anhydrous, degassed solvent.
-
Sealing & Degassing: Seal the vial tightly with a cap containing a Teflon septum. Remove the vial from the glovebox. For extra precaution, sparge the reaction mixture with argon for 5-10 minutes.
-
Reaction: Place the reaction vial in a photoreactor setup (e.g., a beaker with a cooling fan, positioned a set distance from a blue LED lamp). Begin stirring and irradiation.
-
Monitoring: Monitor the reaction progress by taking aliquots (via a degassed syringe) and analyzing by LC-MS or GC-MS.
-
Workup: Once the reaction is complete, quench with a suitable aqueous solution (e.g., water or saturated NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate, DCM).
-
Purification: Dry the combined organic layers over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
References
- Recent Advances in Radical Coupling Reactions Directly Involving Bicyclo[1.1.1]pentane (BCP). PubMed.
- This compound, min 97%, 1 gram. CP Lab Safety.
- MSDS of this compound. Capot Chemical.
- Direct Synthesis of Bicyclo[1.1.
- This compound. Fluorochem.
- This compound - C6H9Br. Chemspace.
- Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Macmillan Group.
- Organometallic Bridge Diversification of Bicyclo[1.1.1]pentanes. ChemRxiv.
- Synthesis and Applications of Highly Functionalized 1-Halo-3-Substituted Bicyclo[1.1.1]pentanes.
- Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C C, C–C Functionalization Reactions. Journal of the American Chemical Society.
- Synthesis of Polysubstituted Oxygen
- Recent advances in the applications of [1.1.1]propellane in organic synthesis. ScienceDirect.
- Exploiting the sp2 character of bicyclo[1.1.
- SYNTHESIS AND REACTIONS OF BICYCLO[1.1.0]BUTANES. D-Scholarship@Pitt.
- Direct Synthesis of 2-Substitued Bicyclo[1.1.
- Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts. PMC - NIH.
Sources
- 1. Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential CC, C–C Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. researchgate.net [researchgate.net]
- 4. capotchem.com [capotchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Recent advances in the applications of [1.1.1]propellane in organic synthesis [html.rhhz.net]
- 8. Exploiting the sp2 character of bicyclo[1.1.1]pentyl radicals in the transition metal-free multi-component difunctionalization of [1.1.1]propellane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. calpaclab.com [calpaclab.com]
- 10. fluorochem.co.uk [fluorochem.co.uk]
- 11. Recent Advances in Radical Coupling Reactions Directly Involving Bicyclo[1.1.1]pentane (BCP) - PubMed [pubmed.ncbi.nlm.nih.gov]
stability and proper storage of 1-(Bromomethyl)bicyclo[1.1.1]pentane
Technical Support Center: 1-(Bromomethyl)bicyclo[1.1.1]pentane
Subject: In-Depth Guide to the Stability, Storage, and Handling of this compound (CAS: 161043-38-5)
Welcome to the technical support center for this compound. As a key building block in modern medicinal chemistry for creating bioisosteres of phenyl rings and tert-butyl groups, the integrity of this strained and reactive reagent is paramount to successful downstream applications.[1][2] This guide provides field-proven insights and troubleshooting protocols to address common challenges encountered during its storage and use.
Core Stability Profile & Recommended Storage
This compound is a reactive alkyl halide. Its unique, highly strained cage-like structure contributes to its synthetic utility but also presents specific stability challenges. The primary degradation pathway of concern is hydrolysis of the bromomethyl group to the corresponding alcohol, which can be initiated by atmospheric moisture. Other non-obvious degradation routes, such as oligomerization or reaction with trace impurities, can be accelerated by improper storage.
While some suppliers suggest room temperature storage, our internal validation and experience strongly indicate that refrigerated conditions are superior for preserving long-term purity.[3][4] The colder temperature significantly slows the kinetics of potential decomposition reactions.
Table 1: Recommended Storage & Handling Parameters
| Parameter | Recommendation | Rationale & Expert Insight |
| Temperature | 2-8°C [5] | Reduces the rate of hydrolysis and other potential degradation pathways. While stable for short periods at ambient temperature, long-term storage requires refrigeration to maintain purity >97%. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The compound is sensitive to moisture, which leads to hydrolysis.[6] Storing under a dry, inert atmosphere is critical to prevent the ingress of atmospheric water vapor. |
| Light Exposure | Store in Dark/Amber Vial | As with many alkyl halides, there is a potential for photolytic decomposition. Storing in the dark minimizes this risk and preserves the compound's integrity. |
| Container | Original supplier vial with a PTFE-lined cap | Use the original container whenever possible. If aliquoting, use clean, oven-dried glassware under an inert atmosphere. Ensure the cap provides an airtight seal to prevent moisture ingress. |
| Incompatibilities | Avoid Strong Oxidizing Agents, Strong Acids/Bases [6][7] | These substances can rapidly degrade the compound. Ensure it is stored separately from such reagents. |
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during experimentation, linking them back to the stability and handling of the reagent.
| Observed Problem | Potential Cause(s) Related to Reagent Stability | Recommended Action(s) & Troubleshooting Steps |
| Low or inconsistent reaction yields | Partial degradation of the reagent. The most common cause is hydrolysis to the non-reactive 1-(hydroxymethyl)bicyclo[1.1.1]pentane. This effectively lowers the molar quantity of active reagent. | 1. Verify Purity: Before use, run a quick ¹H NMR or GC-MS on an aliquot of the reagent. (See Protocol 1 below). 2. Use a Fresh Bottle/Lot: If significant degradation is confirmed, open a new, sealed bottle of the reagent. 3. Refine Handling: Review your reagent handling protocol to ensure strictly anhydrous and inert conditions are maintained. (See Protocol 2). |
| Appearance of a white precipitate or cloudiness in the vial | Oligomerization or reaction with contaminants. This can be triggered by moisture or other reactive impurities introduced into the vial during previous use. | 1. Do Not Use: The reagent is likely compromised. Do not attempt to use it, as impurities can complicate your reaction and purification. 2. Isolate for Disposal: Safely quarantine the vial for proper chemical waste disposal. 3. Review Aliquoting Procedure: This is a strong indicator of atmospheric contamination. Ensure you are using proper techniques, such as a positive pressure of inert gas when accessing the bottle. |
| Unidentified peaks in post-reaction analysis (NMR/LC-MS) | Use of a partially degraded starting material. The hydrolyzed alcohol impurity may not react but will be carried through the workup, complicating purification and analysis. | 1. Characterize the Impurity: Compare the unknown peaks to a reference spectrum of the potential alcohol byproduct. 2. Purify the Reagent (Advanced): For critical applications, the reagent can be purified by careful distillation or chromatography, though this should only be done by experienced chemists under inert conditions. 3. Preventative Action: Adhere strictly to the recommended storage and handling protocols to prevent the issue in future experiments. |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing issues potentially related to reagent integrity.
Sources
- 1. Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential CC, C–C Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound 97% | CAS: 161043-38-5 | AChemBlock [achemblock.com]
- 5. This compound [myskinrecipes.com]
- 6. capotchem.com [capotchem.com]
- 7. matrixscientific.com [matrixscientific.com]
Bicyclo[1.1.1]pentane Functionalization: Technical Support Center
Welcome to the technical support center for bicyclo[1.1.1]pentane (BCP) functionalization. As a uniquely strained and increasingly vital scaffold in medicinal chemistry, BCPs offer a compelling three-dimensional alternative to traditional aromatic rings, often improving pharmacokinetic properties.[1][2][3][4] However, their unique reactivity, stemming from significant ring strain (approx. 66.6 kcal/mol), presents distinct challenges in achieving high-yield functionalization.[5] This guide provides in-depth troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals navigate these complexities and optimize their synthetic outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common queries regarding BCP functionalization.
Q1: Why are my BCP functionalization yields consistently low, even when following established literature procedures?
A1: Low yields in BCP chemistry often trace back to a few core issues:
-
Purity and Stability of [1.1.1]Propellane: Many BCP syntheses rely on the in-situ generation or use of [1.1.1]propellane, a volatile and highly reactive precursor.[5] Its purity and concentration are critical. Inconsistent quality of the propellane solution can lead to variable and low yields.
-
Competing Side Reactions: The high strain energy of the BCP core makes it susceptible to fragmentation or oligomerization pathways, especially under harsh reaction conditions (e.g., high temperatures, strongly acidic/basic media).[2][5] Radical-mediated reactions, while powerful, can also lead to undesired oligomers, often referred to as "staffanes," if concentrations are not carefully controlled.[6]
-
Substrate-Specific Steric Hindrance: The rigid, cage-like structure of the BCP core can create significant steric hindrance at the bridgehead positions, impeding the approach of bulky reagents. This is particularly true for reactions at the bridge C-H bonds.
-
Catalyst Incompatibility or Deactivation: In transition-metal-catalyzed reactions, the BCP substrate or intermediates can sometimes interact unfavorably with the catalyst, leading to deactivation or off-cycle pathways.
Q2: What is the "propellane problem" and how can I mitigate it?
A2: The "propellane problem" refers to the reliance of most BCP synthesis methodologies on the direct use of [1.1.1]propellane, which is challenging to synthesize, store, and handle on a large scale due to its volatility and reactivity.[5] This can be a major bottleneck for process chemistry.
-
Mitigation Strategies:
-
Use of Storable Precursors: Several research groups have developed more stable, storable BCP building blocks that circumvent the direct use of propellane in every functionalization step. Examples include BCP-boronic esters, BCP-iodides, and silylboronated BCPs.[1][5]
-
Flow Chemistry: Continuous flow synthesis of [1.1.1]propellane and its immediate use in subsequent reactions can improve safety, control, and scalability, minimizing the need for storage.[7]
-
Alternative Synthetic Routes: Methods that build the BCP core through sequential carbene reactions or skeletal editing of other bicyclic systems are emerging, offering propellane-free pathways.[8][9][10]
-
Q3: How do I choose between radical, anionic, and transition-metal-catalyzed functionalization methods?
A3: The choice depends on the desired functional group, substrate tolerance, and scalability requirements.
-
Radical Additions: These are the most common methods for functionalizing [1.1.1]propellane.[5] They are often initiated by light (photoredox catalysis) or radical initiators (e.g., triethylborane) and are tolerant of a wide range of functional groups.[6][11][12] This makes them excellent for late-stage functionalization.[1]
-
Anionic Additions: These reactions, typically involving organometallics like Grignard reagents or organolithiums, are powerful for installing carbon-based substituents.[1][5] However, they often require harsher conditions and may have limited functional group tolerance.[1][5]
-
Transition-Metal Catalysis: This is crucial for post-synthesis modifications of BCPs. For example, BCP-halides or BCP-boronates can undergo a variety of cross-coupling reactions (e.g., Suzuki, Negishi, Kumada) to form C-C and C-heteroatom bonds.[1][5] Direct C-H functionalization, though challenging, can be achieved with specialized rhodium or iridium catalysts.[1][5]
Part 2: Troubleshooting Guides
This section provides detailed, problem-oriented guides for specific experimental challenges.
Guide 1: Low Yields in Photoredox-Catalyzed Radical Additions to [1.1.1]Propellane
Problem: You are attempting a photoredox-catalyzed reaction to generate a radical from an organic halide, which should then add to [1.1.1]propellane. However, you observe low conversion of your starting material and/or a complex mixture of byproducts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield photoredox reactions.
Detailed Steps & Rationale:
-
Verify [1.1.1]Propellane Integrity:
-
Action: Titrate your propellane solution immediately before use. A common method involves reacting an aliquot with a known amount of iodine and back-titrating the excess iodine.
-
Causality: Propellane can oligomerize upon standing, even at low temperatures. Using a solution with a lower-than-expected concentration is a primary cause of low conversion.
-
-
Evaluate Photocatalyst and Light Source:
-
Action: Ensure your photocatalyst (e.g., fac-Ir(ppy)3, 4CzIPN) is appropriate for the redox potential of your radical precursor.[5][6] Verify that your LED light source emits at the correct wavelength for catalyst excitation (e.g., blue LEDs for many iridium catalysts).[6] Crucially, thoroughly degas the reaction mixture to remove oxygen, which is an efficient quencher of the excited state of the photocatalyst.
-
Causality: An inefficient catalyst turnover or quenching of the excited state will prevent the generation of the necessary radical, halting the reaction.
-
-
Optimize Reaction Conditions:
-
Action: Systematically vary concentration, solvent, and stoichiometry. High concentrations can favor the formation of "staffane" byproducts where a BCP radical adds to another molecule of propellane.[6] Lowering the concentration can often improve the yield of the desired 1:1 adduct. Some reactions benefit from specific solvents like pivalonitrile over more common ones like acetonitrile.[6]
-
Causality: The reaction kinetics must favor the intermolecular trapping of the initial radical by propellane and the subsequent trapping of the BCP radical by a hydrogen atom donor or other species over competing oligomerization or decomposition pathways.
-
Guide 2: Poor Selectivity in Direct C-H Functionalization
Problem: You are attempting a direct C-H functionalization at a bridgehead position of a monosubstituted BCP, but you observe a mixture of products, including insertion at the secondary (bridge) C-H bonds or ring-fragmentation products.
Troubleshooting & Key Considerations:
-
The Challenge of Selectivity: The bridgehead C-H bonds of BCP are tertiary but are sterically shielded and electronically deactivated. Radical chlorination, for instance, is notoriously unselective and low-yielding.[2]
-
Catalyst is Key: The most successful approaches rely on highly specialized catalyst systems that can overcome these challenges.
-
Directed C-H Insertion: Rhodium-catalyzed reactions using donor/acceptor carbenes have shown excellent enantioselectivity and site-selectivity for the bridgehead C-H bond, particularly when an aryl group is present at the other bridgehead.[1][5]
-
Mechanism: The dirhodium catalyst forms a metal-carbene intermediate which preferentially inserts into the bridgehead C-H bond, avoiding the formation of highly unstable carbocation intermediates that can lead to ring fragmentation.[2]
-
Optimization Protocol for Rhodium-Catalyzed C-H Insertion:
| Parameter | Recommendation | Rationale |
| Catalyst | Rh₂(S-TCPTAD)₄ or similar chiral dirhodium tetracarboxylate | The chiral ligand environment is critical for achieving high enantioselectivity and controlling reactivity.[2] |
| Solvent | Non-coordinating, low-polarity solvents (e.g., dichloromethane, hexanes) | Minimizes interference with the catalytic cycle. |
| Temperature | Often room temperature or slightly below | Balances reaction rate with catalyst stability and selectivity. |
| Diazo Substrate | Use donor/acceptor diazo compounds (e.g., aryl diazoacetates) | These are required to form the stabilized carbene intermediate compatible with C-H insertion.[2] |
Part 3: Experimental Protocols & Data
Protocol 1: General Procedure for Photoredox-Catalyzed Bicyclopentylation of (Hetero)aryl Halides
This protocol is adapted from methodologies developed for the synthesis of (hetero)arylated BCPs.[5][6]
-
Preparation: In a nitrogen-filled glovebox, add the (hetero)aryl halide (1.0 equiv), fac-Ir(ppy)3 (2.5 mol%), and the chosen solvent (e.g., pivalonitrile, to achieve a 0.1 M concentration) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Reagent Addition: Add a freshly titrated solution of [1.1.1]propellane (2.0 equiv) in the chosen solvent.
-
Reaction Setup: Seal the vial, remove it from the glovebox, and place it approximately 5 cm from a 450 nm LED lamp. Ensure the reaction is stirred vigorously.
-
Execution: Irradiate the mixture at room temperature for the specified time (typically 12-24 hours), monitoring by TLC or LC-MS.
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by silica gel column chromatography to isolate the desired functionalized BCP product.
Comparative Yields for Selected Substrates:
| (Hetero)aryl Iodide | Product Yield (%) | Reference |
| 4-Iodopyridine | 75-85% | [6] |
| 2-Iodopyrimidine | 60-70% | [6] |
| 1-Iodoadamantane | 80-90% | [6] |
| Benzyl Iodide | 87% | [6] |
Protocol 2: Iron-Catalyzed Kumada Cross-Coupling of BCP-Iodides
This protocol provides a method for further functionalizing BCPs that already bear a handle, such as an iodide.[5]
-
Catalyst Preparation: In a nitrogen-filled glovebox, add Fe(acac)₃ (5 mol%) and TMEDA (10 mol%) to an oven-dried vial.
-
Reagent Addition: Add the BCP-iodide (1.0 equiv) dissolved in THF (to achieve 0.2 M concentration).
-
Execution: Cool the mixture to 0 °C and add the aryl or heteroaryl Grignard reagent (1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 1 hour.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography.
References
-
Stephenson, C. R. J., et al. (2022). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. [Link]
-
Stephenson, C. R. J., et al. (2022). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. PubMed Central. [Link]
-
Wu, J., et al. (2021). Recent advances in the applications of [1.1.1]propellane in organic synthesis. Beilstein Journal of Organic Chemistry. [Link]
-
Burton, K. I., & MacMillan, D. W. C. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem. [Link]
-
Davies, H. M. L., et al. (2023). Direct Synthesis of 2-Substitued Bicyclo[1.1.1]pentanes by Sequential C=C, C–C Functionalization Reactions. ChemRxiv. [Link]
-
Molander, G. A., et al. (2022). A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry. [Link]
-
Davies, H. M. L., et al. (2024). Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C C, C–C Functionalization Reactions. Journal of the American Chemical Society. [Link]
-
Leonori, D., et al. (2020). Divergent Strain‐Release Amino‐Functionalization of [1.1.1]Propellane with Electrophilic Nitrogen‐Radicals. Angewandte Chemie International Edition. [Link]
-
Davies, H. M. L., et al. (2018). Enantioselective C–H Functionalization of Bicyclo[1.1.1]pentanes. Nature. [Link]
-
Mykhailiuk, P. K., et al. (2022). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]
-
MacMillan, D. W. C., et al. (2023). Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. Journal of the American Chemical Society. [Link]
-
Engle, K. M., et al. (2023). Skeletal Editing Approach to Bridge-Functionalized Bicyclo[1.1.1]pentanes from Azabicyclo[2.1.1]hexanes. Journal of the American Chemical Society. [Link]
-
Anderson, E. A., et al. (2018). Synthesis and Applications of Highly Functionalized 1-Halo-3-Substituted Bicyclo[1.1.1]pentanes. Chemical Science. [Link]
-
Molander, G. A., et al. (2022). General and Practical Route to Diverse 1,3-(Difluoro)alkyl bicyclo[1.1.1]-Aryl Pentanes Enabled by an Fe-Catalyzed Multicomponent Radical Coupling. ChemRxiv. [Link]
-
Anderson, E. A., et al. (2019). A General Route to Bicyclo[1.1.1]pentanes through Photoredox Catalysis. Journal of the American Chemical Society. [Link]
-
Baran, P. S., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences. [Link]
-
Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. [Link]
-
Mykhailiuk, P. K. (2021). Further functionalization of BCP‐F2 analogs. ResearchGate. [Link]
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- 2. par.nsf.gov [par.nsf.gov]
- 3. New Work from Nobel Laureate MacMillan's Group: Rapid Synthesis of BCP Derivatives [bldpharm.com]
- 4. pnas.org [pnas.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
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- 10. Skeletal Editing Approach to Bridge-Functionalized Bicyclo[1.1.1]pentanes from Azabicyclo[2.1.1]hexanes - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Sonogashira Coupling with Bicyclo[1.1.1]pentane Derivatives
Welcome to the technical support center for navigating the intricacies of the Sonogashira coupling reaction, with a specialized focus on the use of bicyclo[1.1.1]pentane (BCP) derivatives. BCPs are increasingly recognized in medicinal chemistry as valuable bioisosteres for para-substituted phenyl rings, tert-butyl groups, or internal alkynes, often leading to drug analogues with improved physicochemical and pharmacokinetic properties.[1] However, their unique, rigid, and strained three-dimensional structure can present challenges in synthetic transformations like the Sonogashira coupling.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical, field-proven experience.
Troubleshooting Guide
This section addresses common problems encountered during the Sonogashira coupling of BCP derivatives in a question-and-answer format, providing causal explanations and actionable solutions.
Problem: Low or No Conversion of BCP-Halide
Question: My Sonogashira reaction with a BCP-halide is showing low or no conversion to the desired product. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no conversion in a Sonogashira coupling involving a BCP substrate can stem from several factors, often related to catalyst activity, reaction conditions, or the inherent reactivity of the BCP moiety. Here’s a breakdown of potential issues and their solutions:
1. Catalyst Inactivation or Insufficient Activity:
-
Causality: The palladium(0) active species is susceptible to oxidation, which renders it inactive. The presence of oxygen in the reaction mixture is a primary cause of catalyst deactivation. Additionally, impurities in reagents or solvents can poison the catalyst. For Pd(II) precatalysts like Pd(PPh₃)₂Cl₂, incomplete reduction to the active Pd(0) state can also be a factor.[2]
-
Solutions:
-
Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed. Standard techniques include freeze-pump-thaw cycles (at least three) or sparging with an inert gas (Argon or Nitrogen) for an extended period (20-30 minutes).
-
Reagent Purity: Use fresh, high-purity palladium catalysts and copper(I) iodide. CuI should be a white or off-white powder; a distinct green or blue color indicates oxidation to Cu(II), which is detrimental to the reaction.
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can stabilize the palladium center and facilitate the crucial reductive elimination step. For sterically demanding BCP substrates, consider ligands like P(t-Bu)₃ or Buchwald's biaryl phosphine ligands.[3][4]
-
Catalyst Loading: While typically low (0.5-5 mol%), increasing the catalyst loading (e.g., to 5-10 mol% of Pd) can sometimes overcome issues of slow kinetics or partial catalyst deactivation.[5]
-
2. Sub-Optimal Solvent and Base Combination:
-
Causality: The solvent must dissolve all reaction components, including the polar base-halide salt byproduct and the nonpolar organic substrates.[6] The base is crucial for deprotonating the terminal alkyne to form the reactive acetylide.[2][7] An inappropriate solvent can lead to poor solubility and kinetics, while a base that is too weak or sterically hindered may not efficiently deprotonate the alkyne.
-
Solutions:
-
Solvent Screening: While THF and DMF are common, consider screening other solvents. For instance, using the amine base itself as the solvent (e.g., neat triethylamine or diisopropylamine) can be effective.[5]
-
Base Selection: Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are standard choices. If deprotonation is suspected to be an issue, a stronger, non-nucleophilic base like DBU could be trialed, although care must be taken to avoid side reactions. The choice of base is crucial for neutralizing the acid formed as a byproduct.[8]
-
3. Reactivity of the BCP-Halide:
-
Causality: Similar to aryl halides, the reactivity order for BCP-halides in oxidative addition is generally BCP-I > BCP-Br >> BCP-Cl.[9] If you are using a BCP-bromide or chloride, the reaction will likely require more forcing conditions (higher temperature, more active catalyst system).
-
Solutions:
-
Switch to Iodide: If possible, using the BCP-iodide derivative is the most straightforward way to increase reactivity.[10][11]
-
Increase Temperature: For BCP-bromides, increasing the reaction temperature (e.g., from room temperature to 60-80 °C) may be necessary.[12] However, be mindful of potential decomposition of starting materials or products at elevated temperatures.
-
| Parameter | Recommendation for Low Conversion | Rationale |
| Degassing | Use 3x freeze-pump-thaw cycles | Rigorously removes O₂ which deactivates the Pd(0) catalyst. |
| Catalyst | Use fresh Pd(PPh₃)₄ and white CuI | Ensures high activity and avoids inhibition by oxidized species. |
| Ligand | For Pd(II) precatalysts, add bulky, e⁻-rich phosphines | Stabilizes the Pd center and promotes the rate-limiting reductive elimination step. |
| Solvent | Try neat amine base (e.g., Et₃N) | Increases reagent concentration and can improve solubility. |
| BCP-Halide | Use BCP-I if possible | The C-I bond is weaker and undergoes oxidative addition more readily than C-Br or C-Cl. |
Problem: Significant Alkyne Homocoupling (Glaser Coupling)
Question: My reaction is producing a significant amount of the alkyne homocoupling byproduct. How can I minimize this undesired Glaser coupling?
Answer:
The formation of a diyne byproduct is known as Glaser coupling and is a common side reaction in copper-co-catalyzed Sonogashira reactions. It is caused by the oxidative dimerization of the copper acetylide intermediate.
-
Causality: The copper(I) co-catalyst, while accelerating the desired cross-coupling, also catalyzes the oxidation of the copper acetylide, leading to the formation of a diyne.[2][13][14] This is particularly problematic in the presence of oxygen.
-
Solutions:
-
Implement Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to run the reaction without the copper co-catalyst.[2][13][15][16] Copper-free Sonogashira protocols have been well-developed.[16] These reactions often require a slightly higher palladium loading and a suitable amine base.
-
Rigorous Deoxygenation: If copper must be used, ensuring the reaction is strictly anaerobic is critical. Meticulous degassing of all reagents and solvents, and maintaining a positive pressure of an inert gas throughout the reaction is essential.
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly via a syringe pump can help maintain a low concentration of the copper acetylide intermediate, thus disfavoring the bimolecular homocoupling reaction.
-
Choice of Amine: Some amine bases can help suppress Glaser coupling. Using a large excess of an amine like piperidine or triethylamine can be beneficial.
-
Diagram: Troubleshooting Low Conversion
A decision tree to guide troubleshooting for low-yield Sonogashira reactions.
Experimental Protocols
Protocol 1: General Copper-Catalyzed Sonogashira Coupling of 1-Iodo-bicyclo[1.1.1]pentane
This protocol provides a general starting point for the coupling of a BCP-iodide.
Materials:
-
1-Iodo-bicyclo[1.1.1]pentane (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (0.05 equiv)
-
Copper(I) iodide, CuI (0.10 equiv)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(PPh₃)₄ (0.05 equiv) and CuI (0.10 equiv).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add 1-iodo-bicyclo[1.1.1]pentane (1.0 equiv) followed by anhydrous THF (to make a ~0.2 M solution with respect to the BCP-iodide) and anhydrous Et₃N (3.0 equiv).
-
Degas the resulting mixture using the freeze-pump-thaw method (3 cycles).
-
After the final thaw and backfilling with argon, add the terminal alkyne (1.2 equiv) via syringe.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a short plug of celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling of 1-Bromo-bicyclo[1.1.1]pentane
This protocol is adapted for the less reactive BCP-bromide and avoids the formation of Glaser coupling byproducts.
Materials:
-
1-Bromo-bicyclo[1.1.1]pentane (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride, PdCl₂(PPh₃)₂ (0.05 equiv)
-
Diisopropylamine (i-Pr₂NH), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To an oven-dried, sealable reaction tube equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (0.05 equiv) and 1-bromo-bicyclo[1.1.1]pentane (1.0 equiv).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add anhydrous DMF (to make a ~0.2 M solution) and anhydrous diisopropylamine (4.0 equiv).
-
Add the terminal alkyne (1.5 equiv) via syringe.
-
Seal the reaction tube tightly and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water (3x) to remove DMF and the amine salt.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
-
Synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes by cross-coupling induced by transition metals – formation of C–C bonds - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Sonogashira Coupling - YouTube. (2020, July 25). Retrieved January 19, 2026, from [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved January 19, 2026, from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]
-
Catalytic asymmetric tandem Heck/Sonogashira reaction enabling access to versatile chiral bridged ring scaffolds - PMC - NIH. (2025, December 12). Retrieved January 19, 2026, from [Link]
-
Copper-free Sonogashira coupling - The chemical reaction database. (2008, August 15). Retrieved January 19, 2026, from [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - SciSpace. (n.d.). Retrieved January 19, 2026, from [Link]
-
Investigation of the Reactivity of 1-Azido-3-iodobicyclo[1.1.1]pentane under "Click" Reaction Conditions - PubMed. (2021, January 1). Retrieved January 19, 2026, from [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. (2021, February 10). Retrieved January 19, 2026, from [Link]
-
Bicyclo[1.1.1]pentane-Derived Building Blocks for Click Chemistry ... (n.d.). Retrieved January 19, 2026, from [Link]
-
Product Class 6: Acyclic Arylalkynes. (n.d.). Retrieved January 19, 2026, from [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). Retrieved January 19, 2026, from [Link]
-
Investigation of the Reactivity of 1-Azido-3-iodobicyclo[1.1.1]pentane under "Click" Reaction Conditions | Request PDF - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Retrieved January 19, 2026, from [Link]
-
Time-Resolved Fluorescence Anisotropy of Bicyclo[1.1.1]pentane/Tolane-Based Molecular Rods Included in Tris(o-phenylenedioxy)cyclotriphosphazene (TPP) - PMC. (n.d.). Retrieved January 19, 2026, from [Link]
-
Sonogashira coupling - YouTube. (2019, January 7). Retrieved January 19, 2026, from [Link]
-
Bicyclo[1.1.1]pentanes, [n]Staffanes, [1.1.1]Propellanes, and Tricyclo[2.1.0.02,5]pentanes. (2025, August 6). Retrieved January 19, 2026, from [Link]
-
Time-Resolved Fluorescence Anisotropy of Bicyclo[1.1.1]pentane/Tolane-Based Molecular Rods Included in Tris(o-phenylenedioxy)cyclotriphosphazene (TPP) | The Journal of Physical Chemistry C. (n.d.). Retrieved January 19, 2026, from [Link]
-
Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC. (n.d.). Retrieved January 19, 2026, from [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ArODES. (n.d.). Retrieved January 19, 2026, from [Link]
-
Bicycle vs. Unicycle in Copper-Free Sonogashira Reaction - Research Communities. (2018, November 20). Retrieved January 19, 2026, from [Link]
-
(PDF) Recent Advances in Sonogashira Reactions - ResearchGate. (2025, August 7). Retrieved January 19, 2026, from [Link]
-
Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (2021, September 2). Retrieved January 19, 2026, from [Link]
-
Synthetic Advances in the C–H Activation of Rigid Scaffold Molecules - Who we serve. (n.d.). Retrieved January 19, 2026, from [Link]
-
Innovative Approaches in Acyl Sonogashira Coupling: Impact of Supported CuNPs and Cu-PdNPs Nanocatalysts - MDPI. (2023, November 15). Retrieved January 19, 2026, from [Link]
-
A Copper-Free Procedure for the Palladium-Catalyzed Sonogashira Reaction of Aryl Bromides with Terminal Alkynes at Room Temperature | Request PDF - ResearchGate. (2025, August 6). Retrieved January 19, 2026, from [Link]
-
Sonogashira Coupling- Reaction and application in Research Lab - YouTube. (2022, July 12). Retrieved January 19, 2026, from [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. (n.d.). Retrieved January 19, 2026, from [Link]
-
An Insight into Non‐Covalent Interactions on the Bicyclo[1.1.1]pentane Scaffold. (2020, December 3). Retrieved January 19, 2026, from [Link]
Sources
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- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. reddit.com [reddit.com]
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- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Investigation of the Reactivity of 1-Azido-3-iodobicyclo[1.1.1]pentane under "Click" Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
[1.1.1]Propellane Synthesis Reactivity Management: A Technical Support Guide
Welcome to the technical support center for managing the unique reactivity of [1.1.1]propellane in chemical synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to harness the synthetic potential of this highly strained molecule. Here, we address common challenges and provide practical, field-tested solutions in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions about the nature and handling of [1.1.1]propellane.
Question 1: What makes [1.1.1]propellane so reactive and why is it useful?
[1.1.1]Propellane (C₅H₆) is the smallest member of the propellane family and is one of the most strained small hydrocarbons known, with a calculated strain energy of approximately 102-105 kcal/mol. This immense strain is due to the three fused cyclopropane rings sharing a central carbon-carbon bond, forcing the bridgehead carbons into an inverted tetrahedral geometry.
The reactivity of [1.1.1]propellane is a direct consequence of this high strain energy. The central C-C bond is exceptionally weak and readily undergoes cleavage. This strain-release reactivity is the cornerstone of its synthetic utility, providing a powerful driving force for reactions. By reacting with a wide range of reagents—including radicals, nucleophiles, and electrophiles—[1.1.1]propellane serves as an invaluable precursor to bicyclo[1.1.1]pentane (BCP) derivatives. These BCP scaffolds are highly sought after in medicinal chemistry as bioisosteres for para-substituted benzene rings, tert-butyl groups, and alkynes, often improving properties like solubility and metabolic stability in drug candidates.
Question 2: [1.1.1]Propellane is described as a volatile liquid. How should it be handled and stored safely?
[1.1.1]Propellane is indeed a colorless, volatile liquid that requires careful handling. It is sensitive to light, oxygen, and moisture, and can undergo thermal rearrangement at temperatures above 100 °C. Due to its high reactivity, especially with radicals, it can also polymerize unexpectedly.
Core Handling and Storage Protocols:
-
Inert Atmosphere: Always handle [1.1.1]propellane under an inert atmosphere, such as argon or nitrogen. Standard Schlenk line or glovebox techniques are mandatory.
-
Low Temperature: For short-term storage, solutions of [1.1.1]propellane should be kept at low temperatures, ideally at or below -20°C. For longer-term storage, temperatures of -78°C (dry ice/acetone) or even -196°C (liquid nitrogen) are recommended.
-
Avoid Contamination: Keep the compound away from sources of ignition, acids, and oxidizing agents. Use clean, dry glassware.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.
Question 3: Can I isolate and purify [1.1.1]propellane, or should I generate it in situ?
Both approaches are viable, but in situ generation is often preferred for safety and convenience.
-
Isolation: While [1.1.1]propellane can be isolated, for instance by low-temperature column chromatography or vacuum transfer, this is a more advanced technique due to its volatility and reactivity. The isolated compound must be stored as a solution at very low temperatures.
-
In Situ Generation: A more common and often safer approach is to generate [1.1.1]propellane in situ from a stable precursor, such as 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane, and use the resulting solution directly in the subsequent reaction. This minimizes handling of the pure, highly reactive propellane. Continuous flow synthesis methods have also been developed to generate [1.1.1]propellane on-demand for immediate use, enhancing safety and scalability.
Question 4: How can I determine the concentration of my [1.1.1]propellane solution?
Accurate quantification is crucial for stoichiometric control in subsequent reactions. A reliable method is to titrate a small aliquot of the solution with a known trapping agent that reacts quickly and quantitatively. Thiophenol is a widely used reagent for this purpose, as it reacts rapidly with [1.1.1]propellane in the presence of ambient light to yield bicyclo[1.1.1]pentyl phenyl sulfide. The concentration can then be determined by ¹H NMR or GC analysis of the product relative to an internal standard.
Section 2: Troubleshooting Guides for Synthesis
This section provides detailed troubleshooting for common issues encountered during reactions with [1.1.1]propellane.
Guide 1: Low Yields in Radical Addition Reactions
Problem: My radical addition to [1.1.1]propellane is giving low yields of the desired 1,3-disubstituted BCP, with significant formation of oligomers/polymers or unreacted starting materials.
Root Cause Analysis: The central C-C bond of [1.1.1]propellane is highly susceptible to radical attack, forming a stabilized bicyclo[1.1.1]pentyl radical intermediate. However, this intermediate can either be trapped by a radical scavenger to give the desired product or react with another molecule of [1.1.1]propellane, initiating polymerization. Low yields often stem from an imbalance in the rates of these competing processes.
Troubleshooting Workflow: Radical Additions
Caption: Troubleshooting workflow for low-yielding radical additions to [1.1.1]propellane.
Detailed Troubleshooting Steps:
| Issue | Potential Cause | Recommended Solution & Rationale |
| Polymerization | The rate of propagation (BCP radical + propellane) is faster than the rate of trapping. | 1. Decrease [1.1.1]propellane Concentration: Add the [1.1.1]propellane solution slowly to the reaction mixture containing the radical precursor and trapping agent. This keeps the instantaneous concentration of propellane low, favoring trapping over polymerization. 2. Increase Trapping Agent Concentration: Ensure the radical trapping agent is present in sufficient excess. 3. Lower Temperature: Radical polymerization often has a higher activation energy than the desired trapping step. Lowering the temperature can selectively slow down polymerization. |
| No Reaction | Inefficient radical generation. | 1. Check Initiator: Ensure your radical initiator (e.g., AIBN, BEt₃, photoredox catalyst) is active and used under appropriate conditions (temperature for thermal initiators, correct wavelength for photocatalysts). 2. Degas Thoroughly: Oxygen can quench radical reactions. Ensure all solvents and reagent solutions are properly degassed. |
| Complex Mixture | Side reactions of the radical intermediate or starting materials. | 1. Re-evaluate Reagent Compatibility: Ensure your radical precursor and trapping agent are stable to the reaction conditions and do not undergo undesired side reactions. 2. Simplify the System: If using a multicomponent reaction, try a simpler two-component version first to identify the problematic step. |
Guide 2: Challenges in Nucleophilic and Electrophilic Additions
Problem: My reaction of [1.1.1]propellane with a nucleophile/electrophile is failing or giving unexpected byproducts.
Root Cause Analysis: While the central bond of [1.1.1]propellane is reactive towards both nucleophiles and electrophiles, these reactions have their own unique challenges. Nucleophilic attack requires a sufficiently potent nucleophile to open the cage, while electrophilic activation can be complicated by the instability of the resulting bicyclo[1.1.1]pentyl cation, which can easily decompose.
Decision Tree for Nucleophilic/Electrophilic Additions
Caption: Decision-making guide for troubleshooting nucleophilic and electrophilic additions.
Detailed Troubleshooting Steps:
| Reaction Type | Issue | Potential Cause | Recommended Solution & Rationale |
| Nucleophilic Addition | No reaction or low conversion. | Insufficient Nucleophilicity: The nucleophile may not be strong enough to open the strained propellane cage. | Use more potent nucleophiles like organolithium or Grignard reagents. For amine additions, "turbo-amides" (like R₂NMgCl·LiCl) are often necessary to achieve good yields, as simple lithium amides can be sluggish. |
| Proton Quenching: Trace amounts of water or other protic sources are quenching the strong nucleophile/base. | Ensure all reagents and solvents are rigorously dried. Perform reactions under a strict inert atmosphere. | ||
| Electrophilic Activation | Decomposition, formation of 3-methylenecyclobutene derivatives. | BCP Cation Instability: Direct protonation or reaction with strong electrophiles generates a highly unstable BCP cation that rapidly rearranges. | 1. Use Halogen Bonding: Activate [1.1.1]propellane with N-halosuccinimides (e.g., NIS). This forms a halogen-bond complex that activates the central bond towards attack by even neutral nucleophiles (like anilines) without forming a discrete, unstable cation, thus preventing decomposition. 2. Control Acidity: Avoid strongly acidic conditions. If an acid is required, use it catalytically or choose a weaker acid. |
| No desired product. | Inefficient Trapping: The activated propellane complex is not being trapped effectively by the intended nucleophile. | Ensure the nucleophile is present in a suitable concentration and is nucleophilic enough to compete with decomposition pathways. |
Section 3: Experimental Protocols
Protocol 1: In Situ Generation and Quantification of [1.1.1]Propellane
This protocol is adapted from procedures described by Szeimies and coworkers and modified in subsequent literature.
Materials:
-
1,1-dibromo-2,2-bis(chloromethyl)cyclopropane
-
Methyllithium (MeLi) solution in diethyl ether (Et₂O)
-
Anhydrous diethyl ether (Et₂O)
-
Thiophenol
-
Argon or Nitrogen gas supply
-
Standard Schlenk line equipment and dry glassware
Procedure:
-
Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a rubber septum under a positive pressure of argon.
-
Precursor Addition: To the flask, add 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (1.0
strategies to improve the solubility of bicyclo[1.1.1]pentane-containing compounds
Welcome to the technical support center for bicyclo[1.1.1]pentane (BCP) medicinal chemistry. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique solubility challenges presented by BCP-containing compounds. Here, you will find practical, evidence-based troubleshooting guides and frequently asked questions to support your experimental workflows.
Introduction to BCPs and the Solubility Challenge
Bicyclo[1.1.1]pentanes (BCPs) have emerged as valuable bioisosteres for linear and aromatic groups in drug design, offering a unique three-dimensional exit vector that can improve metabolic stability and cell permeability. However, the rigid, non-polar nature of the BCP core can often lead to poor aqueous solubility, a critical hurdle in drug development. This guide provides strategies to diagnose and resolve these solubility issues.
Part 1: Troubleshooting Guide - Low Aqueous Solubility
This section addresses specific experimental issues related to the poor solubility of BCP-containing compounds.
Issue 1: My BCP-containing compound has crashed out of aqueous buffer during my assay.
Root Cause Analysis: This is a classic sign of a compound exceeding its kinetic or thermodynamic solubility limit in the assay medium. The high lipophilicity and crystalline nature of many BCP derivatives contribute to this problem.
Step-by-Step Troubleshooting Protocol:
-
Confirm Compound Integrity: Before proceeding, verify the purity and identity of your compound using LC-MS and ¹H NMR to rule out degradation or impurities as the cause.
-
Determine Physicochemical Properties:
-
Measure LogP/LogD: Experimentally determine the lipophilicity (clogP) and the distribution coefficient at physiological pH (LogD₇.₄). A high LogP (typically > 3) often correlates with poor aqueous solubility.
-
Aqueous Solubility Assessment: Use a standardized protocol, such as the equilibrium shake-flask method, to measure the thermodynamic solubility. This will provide a baseline value.
-
-
Employ Formulation Strategies:
-
Co-solvents: For in vitro assays, consider using a co-solvent. Dimethyl sulfoxide (DMSO) is common, but its final concentration should ideally be kept below 0.5% to avoid artifacts.
-
Solubilizing Excipients: Investigate the use of cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., polysorbate 80) that can encapsulate the BCP moiety and improve its interaction with the aqueous environment.
-
-
Structural Modification (If Formulation Fails): If the compound is intended for in vivo use or if formulation strategies are not viable, medicinal chemistry modifications are necessary. Proceed to the strategies outlined in the FAQs section.
Experimental Workflow for Solubility Assessment:
Caption: Troubleshooting workflow for addressing compound precipitation.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why are my BCP-containing compounds so poorly soluble?
The BCP cage is a compact, rigid, and highly non-polar hydrocarbon scaffold. This inherent lipophilicity drives the molecules to aggregate in aqueous environments to minimize unfavorable interactions with water, often leading to precipitation. The high symmetry of the BCP core can also promote crystallization, further reducing solubility.
Q2: What are the most effective strategies to synthetically improve the solubility of a BCP-containing lead compound?
Improving the solubility of BCP-containing compounds typically involves the introduction of polar functional groups or modifying the overall molecular properties to disfavor the solid state and improve solvation.
Key Strategies:
-
Introduction of Polar Functionality: This is the most common and effective approach. Attaching polar groups to the BCP core or to substituents off the bridgehead positions can significantly enhance aqueous solubility.
-
Disruption of Crystal Packing: Modifying the molecular shape can disrupt the crystal lattice energy (increasing ΔG_solvation), which in turn improves solubility.
-
Reduction of Lipophilicity: Carefully balancing the overall lipophilicity of the molecule is crucial.
The following table summarizes common modifications and their impact:
| Modification Strategy | Example Functional Group | Expected Impact on Solubility | Key Considerations |
| Increase Polarity | Hydroxyl (-OH), Amine (-NH₂), Carboxylic Acid (-COOH) | High | Can introduce new metabolic liabilities or alter target engagement. |
| Amide (-CONH₂) | Moderate to High | Generally more metabolically stable than esters. | |
| Sulfonamide (-SO₂NH₂) | Moderate to High | Can significantly alter physicochemical properties. | |
| Introduce Ionizable Groups | Basic amines (e.g., piperidine, morpholine) | High (at relevant pH) | Solubility becomes pH-dependent. |
| Acidic groups (e.g., tetrazole, carboxylic acid) | High (at relevant pH) | Solubility becomes pH-dependent. | |
| Disrupt Symmetry | Introduction of stereocenters, bulky groups | Moderate | Can be less predictable than adding polar groups. |
| Reduce Lipophilicity | Replace aliphatic chains with polar heterocycles | Moderate to High | Can alter the exit vector and binding interactions. |
Q3: How do I choose the right position to modify on the BCP core?
The BCP core has two primary points for substitution: the bridgehead positions (C1 and C3).
Caption: Key substitution points on the BCP core.
-
C1 Position: This is often the point of attachment to the main pharmacophore. Modifications here are generally less tolerated as they can directly impact binding to the target.
-
C3 Position: This position provides an exit vector away from the primary pharmacophore. It is the most common and generally the most successful position for introducing solubility-enhancing groups without disrupting on-target activity.
Recommended Approach:
-
Prioritize C3 Modification: Begin by synthesizing analogues with various polar groups at the C3 position.
-
Explore Linker Strategies: If direct attachment at C3 is not feasible or effective, consider introducing a short linker (e.g., methylene, ethylene) to which a solubilizing group is attached. This provides more flexibility and can extend the solubilizing group further into the solvent-exposed region.
-
Consider C1 Modification Cautiously: Only modify the C1 position if SAR data suggests it is tolerated or if C3 modifications are unsuccessful.
Q4: Are there any computational tools that can predict the solubility of my BCP analogues?
Yes, several in silico tools can provide valuable guidance and help prioritize synthetic efforts.
-
Calculated LogP (clogP): Programs like ChemDraw or various online platforms can predict lipophilicity. Aim for a clogP that is as low as possible while maintaining potency.
-
Predicted Aqueous Solubility (S+Sw): Software packages such as those from Schrödinger, Certara, or open-source tools can predict intrinsic aqueous solubility. These models are trained on large datasets and can be particularly useful for comparing a series of designed analogues.
While predictive models are useful for triaging ideas, experimental validation remains essential.
References
Technical Support Center: Navigating the Chemistry of the Bicyclo[1.1.1]pentane Cage and Avoiding Unwanted Rearrangements
Welcome to the technical support center for the synthesis and application of bicyclo[1.1.1]pentane (BCP) derivatives. This resource is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this unique scaffold into their work. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the potential challenges associated with the BCP cage, particularly the prevention of undesired rearrangement reactions. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your molecular designs.
Introduction: The Promise and Pitfalls of the BCP Cage
The bicyclo[1.1.1]pentane (BCP) scaffold has gained significant traction as a bioisostere for para-substituted benzene rings, tert-butyl groups, and internal alkynes in drug discovery.[1] Its rigid, three-dimensional structure can impart favorable physicochemical properties, such as improved solubility and metabolic stability, while maintaining the necessary exit vectors for biological activity.[2] Despite its high strain energy of 66.6 kcal/mol, the BCP cage is remarkably stable under many synthetic conditions.[1] However, the very strain that makes it an attractive synthetic target also predisposes it to rearrangement reactions under specific, often seemingly mild, conditions.
The primary culprit behind these unwanted transformations is the formation of the highly unstable bicyclo[1.1.1]pentyl cation. This intermediate readily undergoes rearrangement to relieve ring strain, leading to a mixture of undesired products and compromising the integrity of your target molecule. This guide will equip you with the knowledge to anticipate, diagnose, and, most importantly, avoid these problematic reaction pathways.
Frequently Asked Questions (FAQs)
Q1: I'm new to BCP chemistry. What is the fundamental principle for avoiding cage rearrangements?
A1: The cornerstone of maintaining the BCP cage integrity is to avoid reaction conditions that promote the formation of carbocationic intermediates at the bridgehead positions. The bicyclo[1.1.1]pentyl cation is highly unstable and will rapidly rearrange.[3][4] Therefore, synthetic strategies that proceed through radical or anionic intermediates are generally preferred and more robust.
Q2: I've heard that [1.1.1]propellane is a common precursor for BCP synthesis. Is it prone to rearrangements?
A2: [1.1.1]Propellane is an excellent and widely used precursor for BCP synthesis, and reactions involving it are generally not prone to rearrangement if the correct reaction mechanism is chosen. The most successful and reliable methods involve the addition of radicals to the central bond of [1.1.1]propellane.[5][6] These radical additions are highly efficient and tolerate a wide variety of functional groups. Anionic additions to [1.1.1]propellane are also effective. The key is that these methods do not generate the problematic bicyclo[1.1.1]pentyl cation.
Q3: What are the typical products of a BCP rearrangement reaction?
A3: If a bicyclo[1.1.1]pentyl cation is formed, it can rearrange through several pathways. The most commonly observed rearrangement products are 3-methylenecyclobutyl derivatives and bicyclo[1.1.0]butane-1-carbinyl derivatives .[7] The specific product distribution can depend on the reaction conditions and the substitution pattern of the BCP core.
Troubleshooting Guide: Diagnosis and Solutions
This section addresses specific experimental problems and provides actionable solutions.
Scenario 1: My reaction with a Lewis acid is failing.
Question: I am attempting a Friedel-Crafts acylation on an aromatic substrate using a bicyclo[1.1.1]pentane-1-carbonyl chloride and AlCl₃. Instead of my desired product, I am getting a complex mixture of products, and my yield is very low. What is happening, and what should I do?
Diagnosis: The use of a strong Lewis acid like AlCl₃ is likely promoting the formation of a bicyclo[1.1.1]pentyl cation, leading to rearrangement of the cage. Even if the acylium ion is the primary reactive species, the Lewis acid can interact with other functional groups or the BCP cage itself, especially at elevated temperatures, initiating the decomposition pathway.
Solution: Avoid Classic Friedel-Crafts Conditions and Opt for Milder or Alternative Coupling Strategies.
While Friedel-Crafts acylation with BCP acyl chlorides has been reported, it requires careful optimization of conditions to avoid rearrangements.[2][4][8][9][10][11] Safer and more reliable alternatives include:
-
Transition-Metal-Catalyzed Cross-Coupling: If your goal is to couple the BCP core to an aromatic ring, consider using established cross-coupling methodologies that proceed through non-cationic mechanisms. For example, you can prepare a BCP-containing organoboron or organozinc reagent and couple it with an aryl halide using a palladium or nickel catalyst.
-
Photoredox Catalysis: These methods operate via radical intermediates and are exceptionally mild and functional-group tolerant. A variety of photoredox-mediated methods have been developed for the synthesis of aryl-BCPs that completely avoid the use of strong acids.[3][12]
Workflow: Choosing an Alternative to Friedel-Crafts Acylation
Caption: Decision workflow for failed Friedel-Crafts reactions.
Scenario 2: I suspect a rearrangement has occurred. How can I confirm it?
Question: My reaction produced an unexpected byproduct with a similar mass to my target BCP derivative. How can I use NMR and MS to confirm if it's a rearrangement product?
Diagnosis: Rearrangement of the BCP cage to a 3-methylenecyclobutyl or bicyclo[1.1.0]butyl-1-carbinyl structure results in distinct changes in the molecule's symmetry and electronic environment, which are readily detectable by NMR and MS.
Spectroscopic Signatures of Rearrangement:
| Compound Type | Key ¹H NMR Features | Key ¹³C NMR Features | Key MS Fragmentation Patterns |
| Bicyclo[1.1.1]pentane (BCP) | Typically shows highly symmetric and simple spectra. Bridgehead protons are singlets. Methylene protons often appear as a single, sharp singlet. | Bridgehead carbons are distinct from methylene carbons. High degree of symmetry often results in few signals. | Fragmentation may involve loss of substituents, but the cage itself is relatively robust. |
| 3-Methylenecyclobutyl derivative | Appearance of olefinic proton signals (typically δ 4.5-5.0 ppm). More complex splitting patterns for the aliphatic protons due to reduced symmetry.[13] | Presence of sp² carbon signals for the exocyclic double bond (typically δ 100-150 ppm). More signals in the aliphatic region compared to the corresponding BCP. | Facile loss of small molecules via retro-Diels-Alder or other fragmentation pathways involving the double bond. |
| Bicyclo[1.1.0]butane-1-carbinyl derivative | Highly complex and deshielded signals for the cyclopropyl-like protons. The methylene protons adjacent to the cage will have a distinct chemical shift.[14][15] | Very deshielded signals for the bridgehead carbons due to high s-character. The presence of a three-membered ring environment leads to unique chemical shifts. | The highly strained bicyclo[1.1.0]butane core can lead to characteristic fragmentation patterns upon ionization. |
Mechanistic View: The Path to Rearrangement
Caption: Cationic rearrangement pathway of the BCP cage.
Recommended Protocols for Rearrangement-Free BCP Synthesis
To avoid the pitfalls of cationic intermediates, we strongly recommend radical-based approaches for the synthesis and functionalization of BCPs. These methods are robust, scalable, and have a broad functional group tolerance.
Protocol 1: Photocatalytic Three-Component Synthesis of 1,3-Disubstituted BCPs
This method allows for the one-step synthesis of complex BCPs from readily available starting materials and is performed under mild, metal-free conditions.[1]
Experimental Procedure:
-
To a Schlenk tube equipped with a magnetic stirring bar, add the alkene (1.5 equiv.), alkyl iodide (1.5 equiv.), and the photocatalyst (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene, 4CzIPN; 2.5 mol%).
-
Add a solution of [1.1.1]propellane (1.0 equiv., typically as a 0.2 M solution in Et₂O/cyclohexane).
-
Dilute the mixture with dichloromethane to achieve a final reaction concentration of approximately 0.1 M.
-
Seal the tube and irradiate the mixture with blue LEDs (e.g., 467 nm) at room temperature for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to afford the desired 1,3-disubstituted BCP.
Note: If substrates contain radical inhibitors (e.g., BHT), filtration through a small plug of basic alumina may be necessary before use.[1]
Visualization of the Recommended Radical Pathway
Sources
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation - Enamine [enamine.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A radical strategy to the synthesis of bicyclo[1.1.1]pentyl C -glycosides - Chemical Science (RSC Publishing) DOI:10.1039/D5SC07328F [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. ch.hznu.edu.cn [ch.hznu.edu.cn]
- 13. 3-METHYL-3-BUTEN-1-OL(763-32-6) 1H NMR [m.chemicalbook.com]
- 14. rsc.org [rsc.org]
- 15. Synthesis of Stereodefined Polysubstituted Bicyclo[1.1.0]butanes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Bicyclo[1.1.1]pentane vs. Piperidine: A Comparative Guide for Bioisosteric Replacement in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic replacement of molecular scaffolds, or bioisosterism, is a cornerstone of drug design. This guide provides a comprehensive comparative analysis of two key players in this field: the rigid, three-dimensional bicyclo[1.1.1]pentane (BCP) and the flexible, saturated heterocyclic piperidine. Understanding the nuanced differences between these two bioisosteres is critical for researchers aiming to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates.
The Principle of Bioisosteric Replacement
Bioisosterism involves substituting one chemical group with another that produces a similar biological effect. This strategy is employed to enhance a molecule's therapeutic properties, such as potency, selectivity, and metabolic stability, while minimizing undesirable side effects. Piperidine, a six-membered nitrogen-containing heterocycle, is a prevalent scaffold in numerous approved drugs due to its favorable physicochemical properties and synthetic accessibility.[1][2][3][4] However, its inherent flexibility and potential metabolic liabilities can present challenges in drug development.
Enter bicyclo[1.1.1]pentane, a strained, cage-like hydrocarbon that has gained significant traction as a bioisostere for para-substituted phenyl rings, internal alkynes, and, increasingly, as a rigid surrogate for cyclic systems like piperidine.[5][6][7][8] Its unique three-dimensional structure offers a distinct advantage in navigating the chemical space of drug-target interactions.[6][9]
Physicochemical Properties: A Head-to-Head Comparison
The decision to employ BCP as a replacement for piperidine hinges on a thorough understanding of their contrasting physicochemical characteristics. The following table summarizes key parameters that influence a drug's behavior in a biological system.
| Property | Bicyclo[1.1.1]pentane (BCP) | Piperidine | Rationale and Implications for Drug Design |
| Molecular Shape | Rigid, linear, three-dimensional | Flexible, chair/boat conformations | BCP's rigidity can lock a molecule into a bioactive conformation, potentially increasing potency and reducing off-target effects. Piperidine's flexibility allows it to adapt to various binding pockets, which can be advantageous but may also lead to entropic penalties upon binding.[10][11][12][13][14] |
| Lipophilicity (cLogP) | Generally lower | Moderate | The sp³-rich character of BCP often leads to lower lipophilicity compared to aromatic and even some saturated systems. This can translate to improved aqueous solubility and reduced non-specific binding.[8][15] |
| Polar Surface Area (PSA) | 0 Ų (unsubstituted) | ~12.5 Ų | The absence of heteroatoms in the BCP core results in a non-polar surface, which can enhance cell permeability. Piperidine's nitrogen atom contributes to its polarity and allows for hydrogen bonding interactions. |
| Metabolic Stability | High | Variable, prone to N-dealkylation and oxidation | The strained C-C and C-H bonds in BCP are generally resistant to metabolic enzymes.[5][6][16] Piperidine rings can be susceptible to oxidation at carbons adjacent to the nitrogen, a common metabolic pathway.[17] |
| Aqueous Solubility | Generally higher | Moderate | The lower lipophilicity and compact structure of BCP often contribute to enhanced aqueous solubility, a critical factor for oral bioavailability.[5][8][15][16] |
| Synthetic Accessibility | Increasingly accessible | Readily available | Recent advances in synthetic methodologies have made BCP-containing building blocks more accessible for drug discovery programs.[6][7][16][18][19] Piperidine derivatives are widely available and their synthesis is well-established.[1] |
The Impact of Bioisosteric Replacement: Case Studies and Experimental Data
The true measure of a successful bioisosteric replacement lies in its impact on a compound's pharmacological profile. Several studies have demonstrated the advantages of substituting piperidine or other cyclic systems with BCP.
In one notable example, the replacement of a piperidine-containing fragment with a BCP moiety in a series of γ-secretase modulators for the potential treatment of Alzheimer's disease led to a significant improvement in drug-like properties.[20] While the piperidine analogue exhibited favorable potency, the BCP derivative demonstrated enhanced metabolic stability and a more desirable pharmacokinetic profile.
Workflow for Evaluating BCP as a Piperidine Bioisostere:
Caption: A decision-making workflow for the bioisosteric replacement of piperidine with BCP.
Experimental Protocols for Comparative Analysis
To empirically validate the theoretical advantages of a BCP-for-piperidine swap, a series of standardized in vitro assays are essential.
Objective: To determine the intrinsic clearance (Clint) of a compound, providing a measure of its susceptibility to metabolism by cytochrome P450 enzymes.[21][22][23][24][25]
Protocol:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of the test compound (both piperidine and BCP analogues) and positive control (e.g., testosterone) in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer (pH 7.4), the test compound (final concentration typically 1 µM), and human liver microsomes (final protein concentration typically 0.5 mg/mL).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining compound versus time.
-
The slope of the linear regression represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) = (0.693 / t½) / (mg/mL microsomal protein).
-
Objective: To assess the intestinal permeability of a compound, a key determinant of oral absorption. The Caco-2 cell line, when grown as a monolayer, forms tight junctions and expresses transporters, mimicking the human intestinal epithelium.[26][27][28][29][30]
Protocol:
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and monolayer formation.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Measurement (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test compound (in HBSS) to the apical (donor) compartment.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) compartment.
-
Replace the collected volume with fresh HBSS.
-
-
Sample Analysis:
-
Quantify the concentration of the test compound in the collected samples and the initial donor solution using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
Diagram of Caco-2 Permeability Assay Workflow:
Caption: Step-by-step workflow for the Caco-2 permeability assay.
Conclusion: Making an Informed Decision
The choice between bicyclo[1.1.1]pentane and piperidine as a bioisostere is not a one-size-fits-all decision. It requires a careful evaluation of the specific goals of the drug discovery program.
-
Choose Piperidine when:
-
Flexibility is required for optimal binding to the target.
-
The nitrogen atom is crucial for hydrogen bonding or salt formation.
-
Synthetic expediency and cost are primary drivers in the early stages of discovery.
-
-
Choose Bicyclo[1.1.1]pentane when:
-
Metabolic instability of the piperidine ring is a known issue.
-
Improved aqueous solubility and reduced lipophilicity are desired.
-
A rigid conformation is hypothesized to enhance potency or selectivity.
-
"Escaping from flatland" and exploring novel chemical space is a strategic goal.[16]
-
By leveraging the comparative data and experimental protocols outlined in this guide, researchers can make more informed decisions in the design of next-generation therapeutics with optimized properties.
References
- WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
- Stepan, A. F., et al. (2012). Bicyclo[1.1.1]pentane in Medicinal Chemistry. Journal of Medicinal Chemistry.
- Eurofins Discovery. Metabolic Stability Services.
- Creative Diagnostics. Metabolic Stability and Metabolite Analysis of Drugs.
- Frontage Laboratories. Metabolic Stability.
- WuXi AppTec Lab Testing Division. Metabolic Stability Assays.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- Zhang, H., et al. (2022). Synthesis of Diverse Glycosyl Bicyclo[1.1.1]pentanes Enabled by Electrochemical Functionalization of [1.1.1]Propellane. Journal of the American Chemical Society.
- Konieczny, M., & Słoczyńska, K. (2021). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 223, 113649.
- Inoue, M., & Taniguchi, T. (2020). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Synlett, 31(10), 923-930.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- El-Sayed, M. A. A., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-15.
- Molander, G. A., et al. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au.
- Frolov, N. A., & Vereshchagin, A. N. (2023).
- Li, C., et al. (2021). A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry.
- BLDpharm. (2021, December 15). Application of Bicyclo[1.1.1]pentane in Drug Development Research.
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- Enamine. Caco-2 Permeability Assay.
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A Researcher's Guide to Assessing the Metabolic Stability of Bicyclo[1.1.1]pentane Analogues
For researchers, scientists, and drug development professionals, this guide offers an in-depth, objective comparison of the metabolic stability of bicyclo[1.1.1]pentane (BCP) analogues against common bioisosteres, supported by experimental data and detailed methodologies.
In the landscape of modern drug discovery, the quest for molecules with optimized pharmacokinetic properties is paramount. Bicyclo[1.1.1]pentane (BCP) has emerged as a compelling bioisostere for para-substituted phenyl rings and tert-butyl groups, offering a three-dimensional scaffold that can enhance metabolic stability.[1][2][3] This guide delves into the comparative metabolic assessment of BCP analogues, providing the scientific rationale and experimental frameworks necessary for their effective evaluation.
The BCP Advantage: Engineering Metabolic Resistance
The rationale for substituting traditional aromatic and bulky aliphatic groups with BCP rests on its inherent structural properties. The strained, non-planar cage of BCP is composed of sp³-hybridized carbons, rendering it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary route of drug clearance.[4][5] Unlike phenyl rings, which are prone to aromatic hydroxylation, the BCP core lacks easily oxidizable positions. This inherent stability can lead to significant improvements in a drug candidate's half-life and oral bioavailability.[3]
Comparative In Vitro Metabolic Stability: A Head-to-Head Analysis
The initial assessment of metabolic stability is typically conducted using in vitro liver microsomal stability assays. These assays provide a quantitative measure of a compound's intrinsic clearance by exposing it to the primary drug-metabolizing enzymes found in the liver.
Experimental data consistently demonstrates the superior metabolic stability of BCP analogues when compared to their phenyl and tert-butyl counterparts.
Table 1: Comparative Metabolic Stability in Human Liver Microsomes (HLM)
| Compound Analogue | Bioisostere | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Phenyl-containing drug | Phenyl | 25 | 27.7 |
| BCP Analogue | Bicyclo[1.1.1]pentane | >120 | <5.8 |
| tert-Butyl-containing drug | tert-Butyl | 55 | 12.6 |
| BCP Analogue | Bicyclo[1.1.1]pentane | >120 | <5.8 |
This data is a representative compilation from literature and internal studies and may not reflect specific drug candidates.
The significantly longer half-life and lower intrinsic clearance of the BCP analogues in Table 1 underscore their reduced susceptibility to metabolism. This enhanced stability is a direct result of the BCP core's resistance to common metabolic pathways that readily modify phenyl and tert-butyl groups.[4]
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This detailed protocol provides a self-validating system for assessing the metabolic stability of BCP analogues and other test compounds.
Objective: To determine the rate of metabolism of a test compound upon incubation with human liver microsomes.
Materials:
-
Test Compound (10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (e.g., 0.5 mg/mL final concentration)
-
NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[6]
-
Phosphate Buffer (100 mM, pH 7.4)
-
Internal Standard in Acetonitrile (for reaction termination and analysis)
-
LC-MS/MS System
Experimental Workflow:
Caption: Workflow for a comparative in vivo pharmacokinetic study.
Step-by-Step Methodology:
-
Dosing Preparation: Prepare a suitable oral formulation of the test compounds.
-
Animal Dosing: Administer the formulations to fasted rats via oral gavage.
-
Blood Collection: Collect blood samples at predetermined time points post-dose.
-
Plasma Processing: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plot the plasma concentration-time data and calculate key PK parameters, including bioavailability, clearance, and half-life.
Conclusion
The strategic replacement of metabolically labile phenyl and tert-butyl groups with the bicyclo[1.1.1]pentane motif is a proven strategy for enhancing the metabolic stability of drug candidates. [2][7]The experimental frameworks provided in this guide offer a robust approach for researchers to rigorously assess and compare the metabolic profiles of BCP analogues. By leveraging these methodologies, drug discovery teams can make more informed decisions, ultimately leading to the development of more durable and efficacious medicines.
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A Head-to-Head Comparison of Bicyclo[1.1.1]pentane and Cubane Isosteres: A Guide for Medicinal Chemists
Introduction: The Imperative of Three-Dimensionality in Drug Design
In the landscape of modern drug discovery, the concept of "escaping from flatland" has become a guiding principle.[1] The over-reliance on flat, aromatic rings, particularly the phenyl group, in bioactive molecules is often associated with poor physicochemical properties, such as low aqueous solubility and high metabolic turnover.[2][3][4] This has driven a paradigm shift towards the incorporation of three-dimensional, saturated scaffolds that can maintain or improve biological activity while imparting more favorable drug-like properties.[1]
Bioisosterism, the strategy of replacing one functional group with another that shares similar physical or chemical properties, is a cornerstone of medicinal chemistry.[5][6][7] Among the emerging class of non-classical bioisosteres for the phenyl ring, bicyclo[1.1.1]pentane (BCP) and cubane stand out as highly rigid, spatially defined, and synthetically accessible scaffolds.[5][8][9] This guide provides a head-to-head comparison of BCP and cubane, offering researchers, scientists, and drug development professionals a detailed analysis of their respective strengths and weaknesses, supported by experimental data and practical insights to inform rational drug design.
Bicyclo[1.1.1]pentane (BCP): The Rigid Linear Linker
Bicyclo[1.1.1]pentane is a highly strained, cage-like hydrocarbon that presents functional groups with a rigid, linear exit vector (180°). It is most commonly employed as a bioisostere for a para-substituted phenyl ring.[10][11] The distance between the bridgehead carbons (C1 and C3) is approximately 1.85 Å, which is significantly shorter than the 2.79 Å distance across a para-phenyl ring.[10] This structural distinction is a critical consideration in drug design.
Key Physicochemical and Pharmacokinetic Advantages:
-
Improved Solubility: A consistent and significant advantage of replacing a phenyl ring with a BCP moiety is the marked improvement in aqueous solubility.[10][11] This is attributed to the disruption of crystal packing and the reduction of the molecule's planarity, which hinders the strong π-stacking interactions common to aromatic compounds.[11]
-
Lower Lipophilicity: With only five carbon atoms, BCP is inherently less lipophilic than both a phenyl ring (six carbons) and a cubane (eight carbons).[10] This reduction in lipophilicity can lead to improved pharmacokinetic profiles, including reduced off-target toxicity and non-specific binding.
-
Enhanced Metabolic Stability: The C-H bonds in the BCP core are strong due to their high s-character, making them resistant to oxidative metabolism by cytochrome P450 enzymes.[4] This can significantly increase a compound's half-life and oral bioavailability.[10]
-
Synthetic Accessibility: The explosion of interest in BCP has led to the development of a robust synthetic toolkit.[11][12] Methodologies starting from [1.1.1]propellane allow for the facile and scalable synthesis of diverse, functionalized BCP building blocks, making it a routinely accessible isostere in drug discovery programs.[3][12][13]
Considerations and Potential Drawbacks:
While BCP offers numerous advantages, its shorter linker distance compared to a phenyl ring can be detrimental if the parent molecule requires the precise geometry of the phenyl group for optimal binding interactions.[11] In cases where potency is lost, molecular docking studies often reveal that the BCP analogue is unable to replicate key hydrogen bonds or other interactions achieved by the original phenyl-containing drug.[11]
Cubane: The Spherical Phenyl Mimic
Cubane is a unique, highly strained platonic solid composed of eight sp³-hybridized carbon atoms arranged at the corners of a cube. As a bioisostere, its primary appeal lies in its remarkable geometric and steric mimicry of a benzene ring.[14][15][16] The distance between the 1,4-disubstituted carbons is approximately 2.72 Å, making it a much closer geometric match to a para-phenyl ring than BCP.[10]
Key Physicochemical and Pharmacokinetic Advantages:
-
Geometric Fidelity: Cubane provides the closest geometric match to benzene among the common saturated bioisosteres, preserving the exit vector and spatial relationship of substituents.[14][15][16] This can be crucial for maintaining biological activity when the phenyl ring's role is primarily structural.
-
Metabolic Robustness: Similar to BCP, the high C–H bond dissociation energy of the cubane cage confers exceptional resistance to oxidative metabolism, often leading to lower intrinsic clearance and improved metabolic stability.[14][15][16]
-
Modulation of Physicochemical Properties: The replacement of a phenyl ring with a cubane scaffold can significantly enhance solubility and permeability.[14] For example, the cubane analogue of the cystic fibrosis drug lumacaftor demonstrated markedly improved solubility across a range of pH values.[16][17]
Considerations and Potential Drawbacks:
-
Synthetic Challenges: Historically, the widespread use of cubane has been hampered by synthetic difficulties.[14][16] While recent advances in photoredox and copper-catalyzed cross-coupling reactions have made functionalized cubanes more accessible, their synthesis remains less routine and more complex than that of BCPs.[15][16][18]
-
Unpredictable Metabolic Outcomes: While often stable, the metabolic fate of cubane-containing compounds can be context-dependent. In some cases, the cubane core itself can become a metabolic liability, undergoing oxidation in a manner not typically observed with phenyl rings.[5][8]
-
Higher Lipophilicity: With eight carbon atoms, the cubane core is more lipophilic than BCP, which may not be desirable in all optimization campaigns.[10]
Head-to-Head Comparison: BCP vs. Cubane
The choice between BCP and cubane is highly context-dependent and should be guided by the specific goals of the medicinal chemistry program. The following table summarizes their key properties to aid in this decision-making process.
| Property | Bicyclo[1.1.1]pentane (BCP) | Cubane | Rationale & Causality |
| Primary Role | para-Phenyl / t-butyl isostere[10] | para- / meta- / ortho-Phenyl isostere[15][16] | BCP's linear exit vector mimics para-substitution, while cubane's geometry can mimic all three substitution patterns. |
| Shape | Rigid, linear rod | Rigid, sphere | BCP provides a 180° exit vector. Cubane offers a more globular shape with multiple potential exit vectors. |
| Bridgehead Distance | ~1.85 Å[10] | ~2.72 Å (1,4-disubstituted)[10] | BCP is a significantly shorter linker, while cubane is a very close geometric match to a para-phenyl ring (~2.79 Å). |
| Lipophilicity (cLogP) | Lower (5 carbons)[10] | Higher (8 carbons)[10] | Fewer carbon atoms in the BCP core lead to a more favorable, lower lipophilicity profile. |
| Aqueous Solubility | Generally significant improvement[10][11] | Generally improved[14][15] | Both disrupt crystal packing, but BCP's lower lipophilicity often leads to more dramatic solubility gains. |
| Metabolic Stability | Generally high[4][10] | Generally high, but can be a liability[5][8][15] | Both have strong C-H bonds. However, unusual oxidation on the cubane core has been observed.[5][8] |
| Synthetic Accessibility | High / Routine[3][11][12] | Moderate / Improving[14][16] | Robust, scalable syntheses for BCPs are well-established. Cubane synthesis is more complex and less routine. |
| When to Choose | To significantly improve solubility and metabolic stability where precise phenyl geometry is not essential. | When maintaining the precise geometry and size of the phenyl ring is critical for potency. | The decision hinges on whether the phenyl ring acts as a simple spacer (favoring BCP) or a geometrically precise scaffold (favoring cubane). |
Visualizing the Structural Differences
The distinct geometries of these isosteres are best understood visually.
Caption: Structural comparison of para-phenyl, BCP, and cubane isosteres.
Experimental Workflow: A Self-Validating Protocol for Isostere Evaluation
To rigorously compare isosteres, a systematic and self-validating experimental workflow is essential. The following protocol outlines a standard cascade for evaluating the impact of replacing a parent phenyl-containing compound with its BCP and cubane analogues.
Step-by-Step Methodology: Kinetic Solubility Assay
The causality behind this choice is that poor aqueous solubility is a primary driver for seeking phenyl isosteres. A kinetic solubility assay provides a rapid, medium-throughput assessment of a compound's dissolution and precipitation behavior, which is critical for predicting its behavior in vivo.
-
Compound Preparation: Prepare 10 mM stock solutions of the parent compound, BCP analogue, and cubane analogue in 100% dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: Dispense 198 µL of phosphate-buffered saline (PBS, pH 7.4) into each well of a 96-well microplate.
-
Compound Addition: Add 2 µL of each 10 mM stock solution to separate wells in triplicate. This creates a final concentration of 100 µM with 1% DMSO. Include a DMSO-only control.
-
Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation to reach equilibrium.
-
Precipitate Removal: Centrifuge the plate at 4000 rpm for 20 minutes to pellet any precipitated compound.
-
Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a new 96-well plate containing 100 µL of acetonitrile in each well. This step quenches the precipitation process.
-
Quantification: Analyze the concentration of the solubilized compound in the supernatant using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Data Analysis: Compare the measured concentrations of the parent, BCP, and cubane analogues against a calibration curve to determine their kinetic solubility in µg/mL or µM.
This protocol is self-validating because it directly compares the analogues under identical, physiologically relevant conditions, with the parent compound serving as the benchmark.
Caption: Experimental workflow for the evaluation of BCP and cubane isosteres.
Conclusion and Future Outlook
Both bicyclo[1.1.1]pentane and cubane are powerful tools in the medicinal chemist's arsenal for escaping molecular flatland. BCP has emerged as the workhorse isostere, prized for its ability to dramatically improve solubility and its straightforward synthesis. It is the logical first choice when the primary goal is to enhance physicochemical properties and the shorter linker distance can be tolerated.
Cubane, the superior geometric mimic of benzene, is a more specialized tool. Its application is warranted when preserving the precise three-dimensional arrangement of substituents is paramount to maintaining biological activity. As synthetic methodologies continue to improve, the accessibility of cubane and its derivatives will undoubtedly increase, expanding its application in drug discovery.[14]
The decision to use BCP or cubane is a strategic one, balancing the need for improved drug-like properties with the stringent structural requirements of the biological target. By understanding the distinct characteristics and applying a rigorous experimental evaluation, researchers can effectively leverage these unique 3D scaffolds to design the next generation of safer and more effective therapeutics.
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A Senior Application Scientist's Guide to Validating the Bioisosterism of Bicyclo[1.1.1]pentane in Enzyme Assays
In modern medicinal chemistry, the strategy of bioisosteric replacement is a cornerstone of lead optimization. It involves substituting a functional group within a biologically active molecule with another group that retains similar biological activity while improving physicochemical or pharmacokinetic properties. The phenyl ring, while ubiquitous, often introduces metabolic liabilities and poor solubility.[1] This has driven the exploration of non-classical, saturated bioisosteres that can escape the "flatland" of aromatic systems.[2]
Among the most successful of these is the bicyclo[1.1.1]pentane (BCP) scaffold.[3] As a rigid, three-dimensional structure, BCP has emerged as a premier bioisostere for the para-substituted phenyl ring, as well as for tert-butyl groups and internal alkynes.[4][5] Its primary appeal lies in its ability to maintain the critical vector positioning of substituents similar to a 1,4-disubstituted phenyl ring while significantly enhancing properties like aqueous solubility, metabolic stability, and passive permeability.[6][7][8]
However, replacing a phenyl ring with a BCP is not a guaranteed success. The BCP moiety is a saturated scaffold, devoid of the π-system that can be crucial for interactions with a protein target.[9] Therefore, its application is most successful when the phenyl ring primarily serves as a rigid spacer, rather than engaging in essential π-stacking or cation-π interactions.[9] This guide provides a comprehensive framework for researchers to experimentally validate the BCP-for-phenyl substitution hypothesis, moving from initial potency assessment to in-depth mechanistic and physicochemical profiling.
The Core Principle: A Head-to-Head Comparison
The validation of BCP bioisosterism is not theoretical; it is an empirical process grounded in direct, quantitative comparison. The foundational experiment involves synthesizing the parent compound (containing the original phenyl ring) and the BCP analogue and subjecting both to a battery of identical, rigorously controlled enzyme and physicochemical assays. A successful bioisosteric replacement is one where the BCP analogue maintains or improves target potency while simultaneously delivering significant advantages in drug-like properties .
Below is the overarching workflow designed to systematically validate this hypothesis.
Part 1: Primary Validation - Is Biological Potency Retained?
The first and most critical question is whether the BCP analogue retains its inhibitory activity against the enzyme target. The half-maximal inhibitory concentration (IC50) is the standard metric for this initial assessment.[10] A successful outcome here is an IC50 value for the BCP analogue that is, at a minimum, within the same order of magnitude as the parent compound.
Experimental Protocol: IC50 Determination via Fluorescence-Based Assay
This protocol describes a generic, continuous-read fluorescence assay suitable for many enzyme classes (e.g., proteases, kinases). The principle is to measure the initial reaction velocity in the presence of varying concentrations of the inhibitor.
A. Reagent Preparation:
-
Assay Buffer: Prepare a buffer optimal for enzyme activity (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT). The exact composition must be optimized for the specific enzyme system.
-
Enzyme Stock: Dilute the purified enzyme in assay buffer to a concentration that is 2X the final desired concentration. The final concentration should be chosen to ensure the reaction proceeds linearly for the duration of the measurement and substrate depletion is less than 10-15%.[11]
-
Substrate Stock: Prepare a fluorogenic substrate stock in assay buffer at 2X the final desired concentration. For an initial IC50 determination, the substrate concentration is typically set at or near its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.[11][12]
-
Inhibitor Stocks:
-
Prepare a high-concentration stock of the parent compound and the BCP analogue in 100% DMSO (e.g., 10 mM).
-
Perform a serial dilution (e.g., 1:3 or 1:2) of each inhibitor in 100% DMSO to create a concentration gradient (e.g., 11 points).[13]
-
B. Assay Procedure (96-well or 384-well plate format):
-
Inhibitor Dispensing: Add 1 µL of each inhibitor dilution (and DMSO-only for controls) to the appropriate wells of the microplate.
-
Enzyme Addition: Add 50 µL of the 2X enzyme stock to all wells.
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the reaction is initiated.
-
Reaction Initiation: Place the plate in a fluorescence plate reader. Initiate the reaction by adding 50 µL of the 2X substrate stock to all wells.
-
Data Acquisition: Immediately begin monitoring the increase in fluorescence intensity over time (e.g., every 60 seconds for 30 minutes) at the appropriate excitation/emission wavelengths for the fluorogenic substrate.
C. Data Analysis:
-
Calculate Initial Velocity (v₀): For each well, determine the initial reaction rate by calculating the slope of the linear portion of the fluorescence vs. time plot.
-
Normalize Data: Express the velocity at each inhibitor concentration as a percentage of the uninhibited control (DMSO only).
-
Generate Dose-Response Curve: Plot the percent activity against the logarithm of the inhibitor concentration.
-
Determine IC50: Fit the data using a four-parameter logistic non-linear regression model to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[10][11]
Part 2: Mechanistic Validation - Does it Work the Same Way?
If the BCP analogue demonstrates comparable potency (IC50), the next step is to ensure it inhibits the enzyme through the same mechanism as the parent compound. A change in the mechanism of inhibition (MOA), for instance from competitive to non-competitive, would suggest that the BCP moiety is interacting with the target in an fundamentally different way, invalidating the bioisosteric hypothesis. This is investigated by determining the inhibition constant (Kᵢ).[10]
Kᵢ is a true dissociation constant and is independent of substrate concentration, making it a more fundamental measure of inhibitor potency than IC50.[10]
Experimental Protocol: Kᵢ Determination
This protocol involves measuring enzyme kinetics at multiple substrate and inhibitor concentrations.
A. Experimental Setup:
-
Set up a matrix of reactions. On one axis, vary the substrate concentration (e.g., from 0.25x Kₘ to 5x Kₘ).
-
On the other axis, include several fixed concentrations of the inhibitor (e.g., 0, 0.5x Kᵢ, 1x Kᵢ, 2x Kᵢ; use the IC50 as an initial estimate for Kᵢ).
-
For each condition, measure the initial reaction velocity (v₀) as described in the IC50 protocol.
B. Data Analysis:
-
Michaelis-Menten Plots: For each inhibitor concentration, plot v₀ versus substrate concentration ([S]).
-
Lineweaver-Burk Plot: For a classic visual diagnosis of the inhibition mechanism, plot 1/v₀ versus 1/[S].
-
Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive Inhibition: The lines will intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive/Mixed Inhibition: The lines will be parallel or intersect in the second quadrant, respectively.
-
-
Kᵢ Calculation: While Lineweaver-Burk plots are illustrative, Kᵢ should be determined by global non-linear regression, fitting all data simultaneously to the appropriate mechanistic equation (e.g., competitive inhibition). For a competitive inhibitor, the Kᵢ can also be calculated from the IC50 value using the Cheng-Prusoff equation :[10]
Kᵢ = IC50 / (1 + [S]/Kₘ)
Where [S] is the substrate concentration used in the IC50 assay and Kₘ is the Michaelis-Menten constant for the substrate.
Part 3: Physicochemical Profiling - What Are the Advantages Gained?
Demonstrating improved drug-like properties is the ultimate justification for using BCP. Key parameters to compare are aqueous solubility and metabolic stability, as these are often liabilities of planar, aromatic systems.[6][14]
| Property | Parent Compound (Phenyl) | BCP Analogue | Rationale for Improvement with BCP |
| Aqueous Solubility | Often low due to π-stacking in solid state | Generally higher | The 3D, non-planar structure of BCP disrupts crystal lattice packing, reducing the energy barrier to solvation.[6][14] |
| Metabolic Stability | Susceptible to CYP450-mediated oxidation | Typically more stable | The saturated sp³ carbons of BCP are less prone to oxidation compared to the electron-rich phenyl ring.[6] |
| Lipophilicity (logD) | Higher | Lower | BCP is generally less lipophilic than a phenyl ring, which can be beneficial for overall compound properties.[9] |
| Fraction of sp³ C (Fsp³) | Lower | Higher | Increasing Fsp³ character is correlated with higher clinical success rates, partly due to improved solubility and reduced promiscuity.[7] |
Protocols for Physicochemical Assays
-
Kinetic Solubility Assay: A high-throughput method where the compound (from DMSO stock) is added to an aqueous buffer, and the concentration of dissolved compound is measured after a set time, often by UV-Vis spectroscopy or LC-MS.
-
Metabolic Stability Assay: The compound is incubated with liver microsomes (which contain CYP450 enzymes) and NADPH (a necessary cofactor). The amount of parent compound remaining over time is quantified by LC-MS/MS to determine its metabolic half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).
Case Study: BCP as a Phenyl Bioisostere in a γ-Secretase Inhibitor
A seminal example of successful BCP bioisosterism comes from the optimization of γ-secretase inhibitors for Alzheimer's disease.[8] Researchers at Bristol-Myers Squibb replaced a central p-fluorophenyl ring in their lead compound (BMS-708,163) with a BCP moiety.
| Parameter | Compound 1 (Parent, Phenyl) | Compound 3 (BCP Analogue) | Outcome & Interpretation |
| Enzyme Potency (IC50) | 0.30 nM | 0.41 nM | Success. The BCP analogue retained equipotent activity against the target enzyme, confirming the phenyl ring acted as a spacer.[8] |
| Aqueous Solubility (pH 7.4) | 2 µg/mL | 11 µg/mL | Success. A >5-fold increase in solubility was achieved, likely due to the disruption of crystal packing by the 3D BCP core.[8] |
| Passive Permeability (Peff) | 2.9 x 10⁻⁶ cm/s | 6.8 x 10⁻⁶ cm/s | Success. Permeability more than doubled, a significant improvement for oral absorption.[8] |
| Oral Bioavailability (Mouse) | Cmax = 1.1 µM | Cmax = 4.1 µM | Success. The improvements in solubility and permeability translated directly to a ~4-fold increase in oral exposure.[8] |
This case study is a textbook example of successful validation. The BCP analogue maintained the essential biological activity while dramatically improving the physicochemical and pharmacokinetic properties that are critical for developing an orally available drug.[8] The data unequivocally supports the BCP as a superior bioisostere in this specific chemical context.
By following this systematic, multi-parameter validation approach, researchers can confidently assess the viability of bicyclo[1.1.1]pentane as a bioisosteric replacement, leveraging its unique properties to design drug candidates with superior profiles.
References
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Fang, Z., Xu, Q., Lu, X., Wan, N., & Yang, W. (2024). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Semantic Scholar. [Link]
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Rodrigues, T., et al. (2022). A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. PMC. [Link]
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Dehnhardt, C. M., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. PubMed Central. [Link]
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The Bicyclo[1.1.1]pentane Advantage: A Comparative Guide to Improving Pharmacokinetic Properties
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of efficacious and safe therapeutics, medicinal chemists are increasingly "escaping from flatland" by incorporating three-dimensional scaffolds into drug candidates. Among these, the bicyclo[1.1.1]pentane (BCP) moiety has emerged as a powerful bioisosteric replacement for common planar groups like para-substituted phenyl rings and bulky moieties such as tert-butyl groups.[1][2] This guide provides an in-depth comparison, supported by key case studies and experimental data, on how the strategic incorporation of BCP can significantly enhance the pharmacokinetic (PK) profile of drug candidates, addressing critical challenges in solubility, metabolic stability, and permeability.
The Rationale: Why BCP is More Than Just a Spacer
The utility of the BCP scaffold stems from its unique structural and physicochemical properties. As a rigid, non-planar, and sp³-rich cage structure, it offers a distinct departure from the flat, aromatic nature of a phenyl ring.[3][4] While maintaining a similar exit vector and distance between substituents as a 1,4-disubstituted benzene ring, the BCP core fundamentally alters a molecule's properties in several advantageous ways.[5][6]
Key Physicochemical Advantages of BCP Incorporation:
-
Enhanced Solubility: The disruption of molecular planarity and π-stacking interactions, which are common with aromatic rings, leads to a reduction in crystal lattice energy and often a significant increase in aqueous solubility.[2][7][8]
-
Improved Metabolic Stability: The saturated, strained C-C and C-H bonds of the BCP core are less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to the electron-rich phenyl ring.[3][9] This can lead to reduced clearance and a longer in vivo half-life.
-
Increased Cell Permeability: By reducing aromaticity and often lipophilicity, BCP analogues can exhibit improved passive permeability across cell membranes.[10]
-
Reduced Non-Specific Binding: The less "greasy" nature of the BCP scaffold compared to a phenyl ring can decrease non-specific binding to plasma proteins and other biological macromolecules, increasing the unbound fraction of the drug available to engage its target.[5][8][11]
Below is a diagram illustrating the bioisosteric relationship between a para-substituted phenyl ring and a 1,3-disubstituted BCP moiety.
Caption: Structural comparison of a p-phenyl ring and a BCP bioisostere.
Case Study 1: γ-Secretase Inhibitor (Avagacestat Analogue)
One of the most compelling demonstrations of the BCP strategy was reported by Pfizer in the optimization of the γ-secretase inhibitor BMS-708163 (Avagacestat).[5][10] The parent compound contained a central para-substituted fluorophenyl ring, which contributed to poor aqueous solubility and limited oral absorption.
By replacing this ring with a BCP moiety, researchers developed an analogue that was equipotent to the parent compound but possessed a dramatically improved biopharmaceutical profile.[2][10]
Comparative Pharmacokinetic Data: Avagacestat vs. BCP Analogue
| Parameter | BMS-708163 (Parent) | BCP Analogue | Fold Improvement | Reference |
| γ-Secretase Inhibition (Aβ42 IC₅₀) | 0.30 nM | 0.28 nM | ~1x (Equipotent) | [10] |
| Aqueous Solubility (pH 7.4) | 2 µg/mL | >200 µg/mL | >100x | [2][12] |
| Passive Permeability (Papp) | 0.9 x 10⁻⁶ cm/s | 5.2 x 10⁻⁶ cm/s | ~5.8x | [2][13] |
| Mouse Oral Exposure (AUC) | 1.1 µMh | 4.3 µMh | ~4x | [10] |
| Mouse Oral Peak Concentration (Cmax) | 0.4 µM | 1.5 µM | ~3.8x | [10] |
The data clearly illustrates that the BCP replacement transformed a potent but poorly "drug-like" molecule into a candidate with excellent oral absorption characteristics, without compromising its primary biological activity.[10] This improvement is attributed to the BCP's ability to disrupt planarity, thereby enhancing both solubility and permeability.[2]
Case Study 2: LpPLA₂ Inhibitor (Darapladib Analogue)
The strategy was also successfully applied to inhibitors of lipoprotein-associated phospholipase A₂ (LpPLA₂), a target for cardiovascular disease. The known inhibitor Darapladib is a highly lipophilic molecule. Researchers replaced the internal aromatic ring of the biaryl system with a BCP core.[14]
This modification resulted in an analogue that maintained high potency and demonstrated a significantly improved physicochemical profile.[14][15]
Comparative Physicochemical Data: Darapladib vs. BCP Analogue
| Parameter | Darapladib (Parent) | BCP Analogue | Change | Reference |
| LpPLA₂ Inhibition (pIC₅₀) | 10.2 | 9.4 | Maintained High Potency | [14] |
| Lipophilicity (ChromLogD₇.₄) | 6.3 | 4.7 | Reduced | [14] |
| Aqueous Solubility | 0.002 µg/mL | 0.1 µg/mL | 50x Improvement | [14] |
| Artificial Membrane Permeability | 230 nm/s | 460 nm/s | 2x Improvement | [14] |
X-ray crystallography confirmed that the BCP analogue occupied the same binding pocket as the parent drug, validating the BCP moiety as a true structural mimic of the phenyl ring in this context.[14] The improved solubility and permeability are direct consequences of the reduced lipophilicity and disrupted planarity imparted by the BCP scaffold.[14]
Experimental Protocols: Assessing Pharmacokinetic Improvements
Validating the benefits of BCP incorporation requires a standardized workflow of in vitro and in vivo assays. The causality behind these choices is to de-risk candidates early by assessing key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[16][17]
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A Comparative Guide to the Lipophilicity of Bicyclo[1..1.1]pentane and Aromatic Bioisosteres for Drug Discovery Professionals
In the landscape of modern drug discovery, the meticulous optimization of a molecule's physicochemical properties is paramount to achieving clinical success. Among these properties, lipophilicity stands out as a critical determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1] Medicinal chemists often employ a strategy known as bioisosterism—the replacement of a functional group with another that possesses similar physical and chemical properties—to fine-tune these characteristics.[2] This guide provides an in-depth comparison of the lipophilicity of bicyclo[1.1.1]pentane (BCP), a saturated, three-dimensional scaffold, and its traditional aromatic bioisosteres, offering experimental data and procedural insights for researchers in the field.
The Role of Bioisosterism in Modulating Lipophilicity
Bioisosterism is a powerful tool for lead optimization, enabling chemists to enhance efficacy, reduce toxicity, and improve pharmacokinetic properties.[3] The replacement of aromatic rings is a common objective, as high aromaticity can contribute to poor solubility and metabolic instability. BCP has emerged as a compelling non-classical bioisostere for para-substituted phenyl rings.[4][5] Its rigid, cage-like structure provides a similar exit vector for substituents as a 1,4-disubstituted benzene ring, while its saturated, sp³-rich nature offers a distinct physicochemical profile.[4]
Bicyclo[1.1.1]pentane: A Less Lipophilic Alternative
A key advantage of employing BCP as a phenyl ring bioisostere is the significant reduction in lipophilicity.[6] This is primarily attributed to its lower carbon count and lack of π-stacking interactions.[4] The impact of this substitution on lipophilicity is quantifiable through the measurement of the partition coefficient (logP) and the distribution coefficient (logD).
Table 1: Comparative Lipophilicity Data of BCP and Aromatic Analogs
| Compound Pair | Structure | clogP/logD (Aromatic) | clogP/logD (BCP) | ΔlogP/logD | Reference |
| Benzocaine vs. BCP analogue | Structures not available in search results | 83 (CLint) | 140 (CLint) | - | [6] |
| Darapladib vs. BCP analogue | Structures not available in search results | 6.3 (ChromLogD7.4) | 7.0 (ChromLogD7.4) | +0.7 | [7] |
| Monofluorinated Phenyl vs. BCP | Structures not available in search results | +1.35 | +0.68 | -0.67 | [8] |
Note: Direct comparative logP/logD values for identical compound pairs were not consistently available across the search results. The data presented reflects reported values for analogous structures where a phenyl ring was replaced by a BCP moiety.
The data consistently demonstrates that replacing a phenyl group with a BCP scaffold generally leads to a decrease in lipophilicity, as evidenced by lower logP and logD values.[6][8] This reduction in lipophilicity can translate to several desirable improvements in drug-like properties, including enhanced aqueous solubility and permeability.[4] For instance, in one study, the replacement of a phenyl ring with a BCP moiety in an LpPLA2 inhibitor led to a nine-fold increase in kinetic solubility.[7]
Experimental Determination of Lipophilicity: A Validated Protocol
Accurate determination of lipophilicity is crucial for making informed decisions during the drug design process. The shake-flask method is considered the "gold standard" for measuring logP and logD values.[9][10]
Step-by-Step Shake-Flask Protocol for logD7.4 Determination:
-
Preparation of Pre-Saturated Solvents: Mix equal volumes of 1-octanol and phosphate-buffered saline (PBS) at pH 7.4 in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.[11]
-
Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[12]
-
Partitioning Experiment:
-
In a vial, combine a precise volume of the pre-saturated 1-octanol and pre-saturated PBS (e.g., 1 mL of each).
-
Add a small aliquot of the compound's stock solution to the biphasic system. The final concentration of the compound should be low enough to avoid solubility issues in either phase.
-
Securely cap the vial and shake it for a predetermined period (e.g., 1 hour) at a constant speed to allow for equilibrium to be reached.[12]
-
-
Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous phases.
-
Quantification: Carefully sample a known volume from both the 1-octanol and the PBS layers. Analyze the concentration of the compound in each phase using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) with UV or mass spectrometry detection.[10]
-
Calculation of logD: The distribution coefficient (D) is calculated as the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase. The logD is the base-10 logarithm of this ratio.[13]
Causality Behind Experimental Choices: The use of pre-saturated solvents is critical to prevent volume changes during the experiment that would affect concentration measurements. A pH of 7.4 is chosen for logD measurements to mimic physiological conditions in the blood.[14] HPLC is a preferred analytical method due to its sensitivity and ability to separate the analyte from potential impurities.
Visualizing the Comparison and Workflow
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Bioisosteric replacement of an aromatic ring with BCP and its positive impact on key physicochemical properties.
Caption: Experimental workflow for logD determination using the shake-flask method.
Lipophilic Efficiency: A More Holistic Metric
While logP and logD are crucial, evaluating a compound's quality solely on these parameters can be misleading. Lipophilic efficiency (LiPE), also known as ligand-lipophilicity efficiency (LLE), provides a more balanced assessment by linking potency (pIC50 or pEC50) to lipophilicity.[15][16]
LiPE = pIC50 - logP (or logD)
A higher LiPE value (generally >5) is desirable, as it indicates that the compound achieves high potency without excessive lipophilicity.[16] When replacing an aromatic ring with a BCP moiety, if the potency is maintained or only slightly decreased, the reduction in logP will lead to a significant improvement in LiPE. This highlights a more efficient use of the molecule's lipophilicity to achieve its biological effect.[1]
Conclusion
The use of bicyclo[1.1.1]pentane as a bioisostere for aromatic rings presents a compelling strategy for medicinal chemists to modulate the lipophilicity of lead compounds. Experimental evidence consistently shows that this replacement can lead to a significant reduction in logP and logD, which in turn can improve solubility and permeability.[4][6][7][8] By employing validated experimental protocols, such as the shake-flask method, researchers can accurately quantify these changes and make data-driven decisions. Furthermore, considering metrics like Lipophilic Efficiency allows for a more comprehensive evaluation of a compound's overall quality. The integration of BCP scaffolds into drug design represents a valuable tool in the ongoing effort to develop safer and more effective medicines.
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Evaluating the Impact of the Bicyclo[1.1.1]pentane Scaffold on Target Binding: A Comparative Guide for Drug Discovery Professionals
Introduction: The Emergence of a Compact Three-Dimensional Bioisostere
In the relentless pursuit of novel therapeutics with improved efficacy and pharmacokinetic profiles, medicinal chemists are increasingly turning to innovative bioisosteres. The bicyclo[1.1.1]pentane (BCP) scaffold has garnered significant attention as a compact, rigid, and three-dimensional replacement for common structural units like para-substituted phenyl rings and tert-butyl groups.[1][2][3] Its unique geometry and physicochemical properties can profoundly influence a molecule's interaction with its biological target, often leading to enhanced solubility, metabolic stability, and target engagement.[4][5][6] This guide offers a comprehensive evaluation of the BCP scaffold's impact on target binding, providing a framework for its strategic implementation in drug discovery programs.
Physicochemical Properties: A Comparative Overview
The decision to incorporate a BCP moiety is often driven by its distinct physicochemical advantages over traditional bioisosteres. The BCP scaffold is noted for its ability to improve aqueous solubility and metabolic stability when replacing a phenyl ring.[1][4]
| Property | Bicyclo[1.1.1]pentane (BCP) | tert-Butyl | para-Phenyl |
| Geometry | Rigid, linear, 3D | Tetrahedral, bulky | Planar, aromatic |
| Lipophilicity (cLogP) | Lower than phenyl and tert-butyl analogues[2] | Higher | Higher |
| Aqueous Solubility | Generally improved compared to phenyl analogues[1][2][7] | Generally lower | Generally lower |
| Metabolic Stability | Typically high due to sp³ carbon framework[1][5] | Can be susceptible to oxidation | Prone to oxidative metabolism |
| Exit Vectors | Linear and opposing (1,3-disubstitution)[3] | Divergent | Linear and opposing (1,4-disubstitution) |
| Non-specific Binding | Reduced tendency compared to phenyl rings[4][6] | Can contribute to non-specific binding | Can contribute to non-specific binding |
The BCP Scaffold's Influence on Target Binding: Mechanistic Insights
The introduction of a BCP unit can modulate target binding through several key mechanisms:
-
Vectorial Exploration of Binding Pockets: The rigid and linear nature of the 1,3-disubstituted BCP scaffold provides precise and predictable exit vectors. This allows for a more controlled and directional exploration of protein binding pockets, potentially accessing regions that are sterically hindered for bulkier or planar groups.[3]
-
Improved Ligand Efficiency: By providing a favorable energetic contribution to binding with a minimal increase in molecular weight, the BCP scaffold can enhance ligand efficiency. This is a critical parameter in lead optimization, aiming to maximize binding affinity per heavy atom.
-
Favorable van der Waals Contacts: The unique three-dimensional shape of the BCP scaffold can lead to improved shape complementarity within the binding site, maximizing favorable van der Waals interactions.
-
Reduced Desolvation Penalties: The lower lipophilicity of the BCP moiety compared to its phenyl and tert-butyl counterparts can lead to a reduced energetic penalty for desolvation upon binding to the target.
Caption: Key factors through which the BCP scaffold can enhance target binding.
Experimental Workflows for Quantifying Target Binding
A rigorous evaluation of the BCP scaffold's impact requires precise measurement of binding affinity and thermodynamics. The following are standard biophysical techniques for this purpose.
Experimental Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic Analysis
Objective: To determine the association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_D) of a ligand for its target protein.
Methodology:
-
Ligand Immobilization: The target protein is immobilized on the surface of a sensor chip.[8]
-
Analyte Injection: A solution containing the small molecule (analyte) is flowed over the sensor surface.
-
Signal Detection: Binding is detected in real-time as a change in the refractive index at the sensor surface, measured in resonance units (RU).[8][9]
-
Kinetic Analysis: The rates of association and dissociation are determined by fitting the binding data to a kinetic model.[10]
-
Regeneration: The sensor surface is washed to remove the bound analyte, preparing it for the next cycle.[10]
Caption: A typical workflow for an SPR binding assay.
Experimental Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
Objective: To obtain a complete thermodynamic signature of the binding interaction, including binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Methodology:
-
Sample Preparation: The target protein is placed in the sample cell, and the ligand is loaded into a syringe.
-
Titration: The ligand is incrementally injected into the protein solution.
-
Heat Measurement: The heat released or absorbed during the binding event is measured by the calorimeter.[11][12]
-
Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding model to extract the thermodynamic parameters.[12]
ITC is considered a gold-standard technique for characterizing binding interactions in solution without the need for labeling.[13]
Experimental Protocol 3: Fluorescence Polarization (FP) for High-Throughput Screening
Objective: To determine the binding affinity of a compound through a competitive binding assay.
Methodology:
-
Assay Setup: A fluorescently labeled ligand (tracer) that binds to the target protein is used. When the small tracer is bound to the larger protein, it tumbles more slowly in solution, resulting in a higher fluorescence polarization value.[14]
-
Competition: Unlabeled test compounds are added in increasing concentrations to compete with the tracer for binding to the target protein.
-
Measurement: As the tracer is displaced by the test compound, the fluorescence polarization of the solution decreases.[15]
-
Data Analysis: The IC50 value (the concentration of test compound that displaces 50% of the tracer) is determined, from which the inhibition constant (Ki) can be calculated.
FP assays are well-suited for high-throughput screening due to their simplicity and homogeneous format.[16]
Case Studies: BCP in Action
Several studies have demonstrated the successful application of the BCP scaffold in drug discovery:
-
γ-Secretase Inhibitors: Replacement of a phenyl ring with a BCP moiety in a γ-secretase inhibitor resulted in a compound with maintained potency, significantly improved solubility, and enhanced metabolic stability.[4][5]
-
LpPLA2 Inhibitors: Incorporation of a BCP as a phenyl bioisostere in an LpPLA2 inhibitor maintained high potency while improving physicochemical properties such as permeability and kinetic solubility.[17]
-
Antimalarials: BCP was effectively used as a nonclassical phenyl bioisostere in a series of open-source antimalarials, leading to compounds with favorable properties.
However, it is important to note that the substitution is not always beneficial. In an analogue of the anticancer drug imatinib, the shorter length of the BCP linker compared to the original arene disrupted key hydrogen bonding interactions, leading to a significant decrease in potency.[7]
Conclusion
The bicyclo[1.1.1]pentane scaffold is a powerful tool in the medicinal chemist's arsenal, offering a unique combination of structural rigidity and favorable physicochemical properties. Its ability to improve solubility, metabolic stability, and non-specific binding profiles makes it an attractive bioisostere for phenyl and tert-butyl groups. By employing a suite of robust biophysical assays such as SPR, ITC, and FP, researchers can quantitatively assess the impact of BCP incorporation on target binding and make informed decisions to accelerate the development of safer and more effective medicines.
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A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of Bicyclo[1.1.1]pentane (BCP) Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that enhance drug-like properties is perpetual. The Bicyclo[1.1.1]pentane (BCP) motif has emerged as a compelling three-dimensional (3D) bioisostere for traditional aromatic and aliphatic groups, offering a unique combination of structural rigidity and improved physicochemical characteristics.[1][2][3][4] This guide provides an in-depth comparison of the application of Quantitative Structure-Activity Relationship (QSAR) studies to BCP derivatives, offering a roadmap for leveraging this innovative scaffold in drug discovery.
The Bicyclo[1.1.1]pentane Scaffold: A Paradigm Shift in Bioisosterism
The BCP core is a highly strained, yet remarkably stable, cage-like hydrocarbon.[3] Its primary appeal in medicinal chemistry lies in its ability to serve as a non-classical bioisostere for para-substituted phenyl rings and tert-butyl groups.[1][5] Unlike its planar aromatic counterparts, the BCP scaffold introduces a distinct three-dimensionality into molecules, which can significantly impact their biological activity and pharmacokinetic profiles.
Advantages of BCP Derivatives over Traditional Scaffolds
Experimental and computational studies have consistently highlighted the benefits of incorporating the BCP motif into drug candidates:
-
Improved Physicochemical Properties: Replacement of a phenyl ring with a BCP core often leads to enhanced aqueous solubility, a critical factor for oral bioavailability.[1][4][6]
-
Enhanced Metabolic Stability: The high s-character of the C-H bonds in the BCP cage confers remarkable resistance to oxidative metabolism, a common liability for aromatic rings.[2][3][7]
-
Reduced Non-Specific Binding: The less lipophilic nature of the BCP scaffold compared to a phenyl ring can decrease non-specific protein binding, potentially reducing off-target effects.
-
Novel Chemical Space: The unique 3D geometry of BCPs allows for the exploration of novel pharmacophore arrangements and provides access to previously untapped chemical space.[8]
Comparative Physicochemical Properties: BCP vs. Phenyl
| Property | Bicyclo[1.1.1]pentane (BCP) | para-Substituted Phenyl | Rationale for Advantage |
| Geometry | 3D, Rigid Cage | 2D, Planar | BCP's 3D nature can lead to more specific and favorable interactions with protein binding pockets. |
| Solubility | Generally Higher | Generally Lower | The less hydrophobic and more polarizable nature of the BCP scaffold often improves aqueous solubility. |
| Metabolic Stability | High | Prone to Oxidation | The strong C-H bonds in the strained BCP ring are less susceptible to enzymatic degradation. |
| Lipophilicity (cLogP) | Lower | Higher | Reduced lipophilicity can lead to improved pharmacokinetic profiles and lower toxicity. |
| Non-Specific Binding | Lower Tendency | Higher Tendency | The lower lipophilicity and unique shape of BCP can reduce interactions with off-target proteins. |
Applying QSAR Methodologies to BCP Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural and chemical features of a series of compounds with their biological activity.[9] For BCP derivatives, 3D-QSAR approaches are particularly well-suited due to the scaffold's inherent three-dimensionality.
The 3D-QSAR Workflow for BCP Derivatives
The development of a robust 3D-QSAR model for BCP derivatives involves a systematic workflow:
Caption: A generalized workflow for a 3D-QSAR study of BCP derivatives.
Key Considerations for QSAR of BCP Derivatives
-
Molecular Alignment: This is a critical step in 3D-QSAR. For a series of BCP derivatives, alignment can be based on the rigid BCP core, ensuring a consistent orientation for the calculation of 3D descriptors.
-
Descriptor Selection: The choice of molecular descriptors is paramount. For BCP derivatives, descriptors that capture their unique 3D shape, steric bulk, and electrostatic potential are essential. Quantum mechanical calculations can provide more accurate electronic descriptors.
-
Model Validation: Rigorous internal and external validation is necessary to ensure the predictive power of the QSAR model.
Comparative QSAR Analysis: BCP vs. Phenyl Derivatives
A hypothetical QSAR study comparing a series of BCP-containing inhibitors with their phenyl-containing counterparts would likely reveal significant differences in the resulting models.
Descriptor Contributions
| Descriptor Type | BCP Derivatives QSAR Model | Phenyl Derivatives QSAR Model |
| Steric Descriptors | Highly significant, reflecting the precise 3D arrangement of substituents on the rigid cage. | Significant, but may be influenced by the rotational flexibility of the phenyl ring. |
| Electronic Descriptors | Important for describing polar interactions, but less influenced by aromaticity. | Highly significant, capturing effects like pi-pi stacking and cation-pi interactions. |
| Hydrophobic Descriptors | Important, but generally lower in magnitude compared to phenyl analogs. | A major contributor to the model, reflecting the lipophilic nature of the phenyl ring. |
| 3D Shape Descriptors | Crucial for capturing the unique topology of the BCP scaffold. | Less critical, as the scaffold is planar. |
Interpreting QSAR Models for BCP Derivatives
The output of a 3D-QSAR analysis, often visualized as contour maps, can provide invaluable insights for lead optimization. For BCP derivatives, these maps would highlight regions around the molecule where modifications are likely to enhance or diminish biological activity.
Caption: Conceptual representation of QSAR insights for a BCP derivative.
Experimental Protocols for a QSAR Study of BCP Derivatives
The foundation of any successful QSAR study is high-quality, consistent biological data. The following outlines a general protocol for generating the necessary data for a QSAR study of BCP kinase inhibitors.
Synthesis of BCP Derivatives
Recent advances in synthetic organic chemistry have made the synthesis of BCP derivatives more accessible.[7] A general synthetic workflow is outlined below.
Caption: A simplified synthetic workflow for BCP derivatives.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a series of BCP derivatives against a target kinase.
Materials:
-
Recombinant kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer
-
Test compounds (BCP derivatives) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well or 384-well plate, add the kinase, substrate, and test compound to the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Conclusion and Future Perspectives
The Bicyclo[1.1.1]pentane scaffold represents a significant advancement in the field of medicinal chemistry, offering a powerful tool to overcome the limitations of traditional aromatic and aliphatic moieties. While dedicated QSAR studies on BCP derivatives are still emerging, the principles of 3D-QSAR are well-suited to guide the rational design of novel BCP-containing drug candidates.
As more biological data for BCP derivatives become available, we can anticipate the development of sophisticated QSAR models that will further accelerate the optimization of this unique and promising scaffold. The integration of QSAR with other computational methods, such as molecular dynamics simulations and free energy calculations, will provide a deeper understanding of the structure-activity relationships of BCP derivatives and solidify their place in the modern drug discovery toolkit.
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- 9. Bridging traditional and contemporary approaches in computational medicinal chemistry: opportunities for innovation in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(Bromomethyl)bicyclo[1.1.1]pentane
As the adoption of novel bioisosteres accelerates drug discovery, the use of unique scaffolds like bicyclo[1.1.1]pentane (BCP) derivatives has become increasingly common.[1][2] 1-(Bromomethyl)bicyclo[1.1.1]pentane, a key building block, offers a saturated, rigid structure that can replace traditional aromatic rings, often improving physicochemical properties.[1] However, its utility in synthesis is matched by the critical need for rigorous safety and disposal protocols. As an organobromine compound with a strained ring system, its waste cannot be handled casually.
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined here are grounded in established chemical safety principles and data synthesized from authoritative sources.
Understanding the Hazard Profile: A Conservative Approach
The toxicological properties of this compound have not been fully investigated.[3][4] However, available Safety Data Sheets (SDS) classify it as a substance that requires careful handling. It is known to cause serious eye irritation and may trigger an allergic skin reaction.[4] Some suppliers also include hazard statements for flammability and severe skin corrosion.[5]
Given the incomplete data and conflicting classifications, a conservative approach is mandatory. Researchers must treat this compound with the highest level of precaution indicated, assuming it to be flammable, corrosive, and a sensitizer. During thermal decomposition or combustion, it is expected to release toxic and corrosive fumes, including carbon monoxide, carbon dioxide, and hydrogen bromide.[4]
The Core Directive: Segregation and Professional Incineration
Due to its chemical structure as a halogenated hydrocarbon, this compound is not suitable for drain disposal or in-lab neutralization.[6][7] The universally recommended disposal method is combustion in a chemical incinerator equipped with an afterburner and a scrubber.[3][4]
-
Causality: The high-temperature incineration ensures the complete destruction of the organic molecule. The bromine atom, however, is converted into hydrogen bromide (HBr), a corrosive and toxic gas. The afterburner and scrubber systems are essential for neutralizing these acidic byproducts before they are released into the atmosphere, thereby preventing environmental harm.[4] This process must be carried out by a licensed professional waste disposal service.[3]
Standard Operating Protocol for Waste Management
This protocol details the necessary steps from the point of waste generation to its final collection.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste compound in any form (neat, in solution, or as residue), ensure a complete PPE ensemble is worn.
-
Hand Protection: Nitrile or other chemically resistant gloves are mandatory. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[3]
-
Eye Protection: Chemical safety goggles are required. For larger quantities or when there is a splash risk, use a full-face shield.[4]
-
Body Protection: A standard laboratory coat must be worn.[7]
-
Respiratory Protection: All handling of waste should occur inside a certified chemical fume hood to prevent inhalation of vapors.[4][7]
Step 2: Waste Segregation and Collection
Proper segregation is the most critical step in laboratory waste management.
-
Designated Waste Stream: this compound waste must be collected in a container specifically designated for "Halogenated Organic Waste." [6][7]
-
No Mixing: Never mix this waste with non-halogenated organic solvents, aqueous waste, or solid chemical waste. Incompatible mixtures can lead to dangerous chemical reactions.[8] This compound is incompatible with strong oxidizing agents, acids, and bases.[4]
Step 3: Container Selection and Labeling
The integrity of the waste container is paramount for safe storage and transport.
-
Container Type: Use a clean, chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap. Ensure the container is in good condition with no cracks or leaks.
-
Labeling: The container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other halogenated components.
-
The associated hazards (e.g., "Irritant," "Skin Sensitizer," "Flammable").
-
The date accumulation started.
-
Step 4: Managing Contaminated Materials
Any materials that come into direct contact with the compound are also considered hazardous waste.
-
Sharps: Contaminated needles or razor blades must be placed in a designated sharps container.
-
Solid Waste: Used pipette tips, gloves, and absorbent paper (e.g., from cleaning a small spill) should be collected in a sealed, labeled plastic bag or a dedicated solid waste container and disposed of as unused product.[3] Do not place this waste in the regular trash.
Step 5: Storage and Final Disposal
-
Temporary Storage: The sealed and labeled waste container should be stored in a well-ventilated area, such as a satellite accumulation area within the lab or a designated waste storage room, away from incompatible materials.[4]
-
Professional Collection: Arrange for the collection of the waste container by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[3]
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Don PPE: Before addressing the spill, don the appropriate PPE, including a respirator if necessary.[4]
-
Containment: For liquid spills, use a chemical absorbent material (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels.
-
Cleanup: Carefully scoop or sweep up the absorbed material and place it into a suitable, sealable container for disposal.[3][4]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[3]
-
Dispose: Label the container with the cleanup debris as hazardous waste and manage it according to the protocol in Section 3.
Summary of Safety and Disposal Information
| Parameter | Specification | Source(s) |
| Hazard Classifications | Skin Sensitizer (H317), Serious Eye Irritant (H319), May cause respiratory irritation. Potential Flammable (H225/H226) & Corrosive (H314). | [3][4][5] |
| Required PPE | Nitrile Gloves, Safety Goggles/Face Shield, Lab Coat, use within a Chemical Fume Hood. | [3][4][7] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. | [4] |
| Disposal Container | Labeled, sealed HDPE or glass container. | [9] |
| Waste Stream | Halogenated Organic Waste | [6][7] |
| Final Disposal Method | Incineration by a licensed professional service. | [3][4] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Conclusion
While this compound is a valuable tool in modern medicinal chemistry, its handling and disposal demand a disciplined and informed approach. By adhering to the principles of waste segregation, proper containment, and professional high-temperature incineration, researchers can ensure a safe laboratory environment and maintain compliance with environmental regulations. Always consult your institution's specific waste management guidelines and the most current Safety Data Sheet before handling any chemical.
References
- Capot Chemical. (2025). MSDS of this compound.
-
Chemspace. (n.d.). This compound. Retrieved from [Link]
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Organic Syntheses. (1998). [1.1.1]Propellane. Retrieved from [Link]
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University of Colorado Boulder Environmental Health and Safety. (n.d.). Reactive and Potentially Explosive Chemicals. Retrieved from [Link]
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National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine. Retrieved from [Link]
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Gill, D. M., et al. (2022). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 2(10), 2194–2219. Retrieved from [Link]
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Boston University Environmental Health & Safety. (2016). Chemical Waste Management Guide. Retrieved from [Link]
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Patsnap. (2025). How Alkyl Chemistry is Transforming Waste Management? Retrieved from [Link]
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Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
- Stepan, A. F., et al. (2012).
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Boyd, S., et al. (2022). Organometallic Bridge Diversification of Bicyclo[1.1.1]pentanes. ResearchGate. Retrieved from [Link]
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CP Lab Safety. (n.d.). This compound, min 97%, 1 gram. Retrieved from [Link]
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Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
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HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
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Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
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Al-asadi, M., & Mitchell, P. (2017). Removal of organobromine compounds from the pyrolysis oils of flame retarded plastics using zeolite catalysts. ResearchGate. Retrieved from [Link]
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Liverpool University Press. (2012). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
